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Foundational

An In-depth Technical Guide to the Discovery and History of Leptin Fragment 116-130

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Leptin, the 16 kDa adipokine, stands as a cornerstone in the regulation of energy homeostasis. Its discovery in 1994 revolutionized ou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, the 16 kDa adipokine, stands as a cornerstone in the regulation of energy homeostasis. Its discovery in 1994 revolutionized our understanding of fat as an endocrine organ and unveiled a complex physiological system governing appetite and metabolism.[1][2] While the full-length hormone has been the subject of extensive research, a significant body of work has also focused on identifying smaller, biologically active fragments that could serve as valuable therapeutic leads. Among these, the synthetic peptide fragment corresponding to amino acids 116-130 of leptin has emerged as a molecule of considerable interest. This guide provides a comprehensive technical overview of the discovery, history, and scientific evolution of leptin fragment 116-130, from its initial synthesis to its current standing as a potential modulator of both metabolic and neurological functions.

The Genesis of a Fragment: A Quest for Leptin Mimetics

The journey into leptin fragment 116-130 began with the foundational discovery of leptin itself by Jeffrey Friedman in 1994, who cloned the ob gene and identified its protein product.[2] This landmark achievement established that a hormone secreted by fat cells communicates with the brain to regulate food intake and energy expenditure.[2] The therapeutic potential of leptin was immediately apparent, particularly for conditions of leptin deficiency. However, the large size of the leptin protein presented challenges for drug development, prompting a search for smaller, active fragments or "leptin-mimetics".[3][4]

The synthesis of leptin fragment 116-130 was part of a systematic effort to identify the bioactive domains of the full-length leptin molecule.[5] Researchers hypothesized that specific regions of the leptin protein could be responsible for its biological effects. Early investigations by Grasso and colleagues in the late 1990s led to the synthesis and in vivo testing of various leptin-related peptides. Their work demonstrated that a synthetic peptide corresponding to the 116-130 amino acid sequence of leptin could reduce food intake and body weight in leptin-deficient ob/ob mice, providing the first evidence of its biological activity.[5]

Physicochemical Properties and Synthesis

The primary structure of the murine leptin fragment 116-130 is a 15-amino acid synthetic peptide.[5] While the exact three-dimensional structure of the isolated fragment is not extensively documented, it is understood that peptide fragments can adopt various secondary structures, such as β-turns, or remain disordered in solution, with their conformation likely influenced by receptor binding.[6]

PropertyValue
Amino Acid Sequence (Mouse) Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2
Molecular Formula C64H109N19O24S
Molecular Weight 1560.71 g/mol
Form Typically supplied as a lyophilized powder
Note: The C-terminus is often amidated to enhance stability.[6]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of leptin fragment 116-130 is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Methodology:

  • Resin Preparation: An appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.[6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.[6]

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product is characterized by mass spectrometry to confirm its identity and purity.

Workflow for Solid-Phase Peptide Synthesis of Leptin Fragment 116-130

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final amino acid coupled Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Verification Mass Spectrometry Purification->Verification

Caption: A generalized workflow for the solid-phase peptide synthesis (SPPS) of leptin fragment 116-130.

Biological Activity and In Vivo Studies

The initial discovery of leptin fragment 116-130's bioactivity stemmed from in vivo studies in leptin-deficient ob/ob mice. These studies laid the groundwork for understanding its physiological effects.

Effects on Food Intake and Body Weight

Repeated intraperitoneal administration of leptin fragment 116-130 to female ob/ob mice has been shown to reduce food intake and body weight.[5] One study reported that daily administration of 1 mg/day for 28 days resulted in a significant reduction in body weight and an approximate 15% reduction in food intake.[1] Interestingly, some research suggests that the fragment's effects on body weight gain may occur without a corresponding decrease in food intake in leptin receptor-deficient db/db mice, hinting at a mechanism independent of the canonical leptin receptor pathway.[5][7]

More recent studies have refined our understanding, indicating that acute administration may not affect standard food intake but can decrease the consumption of highly palatable, high-sucrose foods, particularly in ob/ob mice.[5][8] This suggests a potential role for the fragment in modulating hedonic or reward-driven eating behavior.[5]

Neuroprotective and Cognitive-Enhancing Effects

A significant area of research for leptin fragment 116-130 has been its effects on the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's.[3][9][10] Studies have demonstrated that this fragment can mirror the neuroprotective actions of full-length leptin.[3][9]

Key Findings:

  • Synaptic Plasticity: Leptin fragment 116-130 promotes AMPA receptor trafficking to synapses and facilitates activity-dependent hippocampal synaptic plasticity.[3][4][9][10][11]

  • Neuroprotection: It has been shown to prevent hippocampal synaptic disruption and neuronal cell death in models of amyloid-β toxicity.[3][4][9][10][12]

  • Cognitive Enhancement: Administration of the fragment has been linked to enhanced performance in episodic-like memory tests in animal models.[3][4][9]

These findings position leptin fragment 116-130 as a promising candidate for further investigation as a therapeutic agent for Alzheimer's disease.[10][12]

In Vivo Experimental Protocol: Assessment of Effects on Food Intake and Body Weight

Objective: To determine the effect of leptin fragment 116-130 administration on food intake and body weight in a rodent model of obesity (e.g., ob/ob mice).

Methodology:

  • Animal Model: Age- and weight-matched female ob/ob mice are used.[6]

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions for a set period.

  • Baseline Measurements: Body weight and food intake are measured daily for several days to establish a stable baseline.[6]

  • Treatment Groups: Mice are randomly assigned to a treatment group (receiving leptin fragment 116-130) and a vehicle control group.

  • Administration: The peptide or vehicle is administered daily via a specified route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 1 mg/day).

  • Data Collection: Body weight and food intake are measured daily throughout the study period (e.g., 28 days).[6]

  • Data Analysis: Changes in body weight and food intake are compared between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).[6]

Mechanism of Action: A Tale of Two Pathways?

The precise mechanism of action of leptin fragment 116-130 remains an area of active investigation and some debate. There is conflicting evidence regarding its interaction with the long isoform of the leptin receptor (LepRb).

The LepRb-Independent Hypothesis

Several early and some recent studies suggest that the biological effects of leptin fragment 116-130 may not be mediated by LepRb.[1][7]

Supporting Evidence:

  • In vitro bioassays have shown that the fragment was unable to compete with leptin for binding to the leptin receptor or activate its signal transduction.[1][7]

  • The fragment has been observed to reduce body weight gain in db/db mice, which lack a functional LepRb.[5][7]

  • In silico molecular docking studies suggest that leptin fragment 116-130 is less likely to bind to the leptin-binding site of LepRb compared to full-length leptin.[5][8]

Evidence for LepRb-Mediated and Downstream Signaling

Conversely, other research indicates that the fragment can activate intracellular signaling pathways that are canonical to leptin action, suggesting an interaction with leptin receptors.[1]

Supporting Evidence:

  • Leptin fragment 116-130 has been shown to induce the phosphorylation of STAT3 and Akt in a neuroblastoma cell line (SH-SY5Y) that expresses LepRb.[1][5]

  • In hippocampal brain slices, the fragment has been reported to have similar effects on synaptic function as leptin.[5]

This suggests that under certain conditions, the fragment might bind to and activate LepRb, or potentially interact with a different binding site on the receptor or another, yet unidentified, receptor.[11]

Signaling Pathways Implicated in Leptin Fragment 116-130 Action

Signaling_Pathways cluster_receptor Cell Membrane Leptin_Fragment Leptin Fragment 116-130 LepRb LepRb (?) Leptin_Fragment->LepRb Contradictory Evidence JAK2 JAK2 LepRb->JAK2 STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Synaptic_Plasticity Synaptic Plasticity & Neuroprotection pAkt->Synaptic_Plasticity Transcription Gene Transcription (Appetite, Metabolism) Nucleus->Transcription

Caption: Putative signaling pathways activated by leptin fragment 116-130, highlighting the contested role of LepRb.

Future Directions and Therapeutic Potential

Leptin fragment 116-130 represents a fascinating case study in peptide-based drug discovery. Its ability to mimic some, but not all, of the effects of full-length leptin, coupled with the ongoing debate about its precise mechanism of action, makes it a rich area for further research.

The potential therapeutic applications are noteworthy:

  • Metabolic Disorders: Its ability to modulate hedonic feeding suggests a potential role in the treatment of obesity and eating disorders where reward-driven consumption is a key factor.[5]

  • Neurodegenerative Diseases: The compelling evidence for its neuroprotective and cognitive-enhancing effects makes it a strong candidate for further development as a treatment for Alzheimer's disease.[3][4][9][10]

Future research should focus on definitively elucidating its receptor interactions and downstream signaling pathways. A deeper understanding of its structure-activity relationship could pave the way for the design of even more potent and specific leptin-based therapeutics.

References

  • The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice - Frontiers. (URL: [Link])

  • A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. (2017). Cerebral Cortex. (URL: [Link])

  • A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC. (2016). Cerebral Cortex. (URL: [Link])

  • (PDF) The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice - ResearchGate. (2026). (URL: [Link])

  • Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin | Cerebral Cortex | Oxford Academic. (2017). (URL: [Link])

  • Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed. (1999). Diabetes. (URL: [Link])

  • The Discovery of Leptin, the Hormone That Regulates Body Weight - Hospital Centennial. (URL: [Link])

  • Leptin (116-130) amide (mouse) peptide - NovoPro Bioscience Inc. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Neurobiological Actions of Leptin (116-130) Amide in the Hippocampus

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Metabolism - Leptin's Role in Hippocampal Plasticity The hippocampus is the central hub for learning and memory in the mammali...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Metabolism - Leptin's Role in Hippocampal Plasticity

The hippocampus is the central hub for learning and memory in the mammalian brain, encoding and retrieving information through a dynamic process known as synaptic plasticity. For decades, the adipocyte-derived hormone leptin was primarily understood within the context of energy homeostasis, signaling satiety to the hypothalamus.[1] However, the discovery of high concentrations of leptin receptors (Ob-Rb) in the hippocampus revealed a far more nuanced role for this hormone, implicating it directly in the modulation of cognitive processes.[1][2]

While the full 16 kDa leptin protein exhibits these cognitive-enhancing properties, its size presents challenges for therapeutic development. This has shifted focus to smaller, bioactive fragments that may recapitulate its effects. Among these, Leptin (116-130) amide, a synthetic fragment of the mouse leptin protein, has emerged as a molecule of significant interest.[3][4] Extensive research demonstrates that this peptide fragment mirrors the potent neurobiological actions of its parent hormone, particularly in promoting the cellular mechanisms that underlie learning and memory and exhibiting profound neuroprotective effects in models of neurodegenerative disease.[5][6] This guide provides a detailed examination of the molecular actions, signaling pathways, and experimental investigation of Leptin (116-130) amide within the hippocampus.

Part 1: Core Neurobiological Actions on Synaptic Plasticity

The primary mechanism through which Leptin (116-130) amide influences hippocampal function is by directly modulating the strength and efficacy of synaptic connections. This is achieved through two principal, interrelated actions: regulating the trafficking of key neurotransmitter receptors and facilitating long-term potentiation.

Modulation of AMPA Receptor Trafficking

The strength of an excitatory synapse is largely determined by the number of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors present on the postsynaptic membrane. Leptin (116-130) has been shown to be a potent promoter of AMPA receptor trafficking to hippocampal synapses.[3][7] Specifically, it drives the insertion of AMPA receptor subunits, particularly GluA1, into the synaptic membrane.[6] This action effectively increases the synapse's sensitivity to glutamate, thereby strengthening the connection. Studies in cultured hippocampal neurons have demonstrated that treatment with Leptin (116-130) significantly increases the surface expression of GluA1, an effect that mirrors the action of the full leptin molecule.[6] This targeted enhancement of AMPA receptor availability is a foundational element of its ability to facilitate synaptic plasticity.

Parameter Treatment Group Result (% of Control) Reference
Surface GluA1 ExpressionLeptin (116-130)↑ to ~122%[6]
GluA1-Synaptophysin ColocalizationLeptin (116-130)↑ to ~164%[6]
Facilitation of Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a primary cellular correlate of learning and memory.[2] Leptin (116-130) amide robustly facilitates hippocampal LTP.[6] It has been shown to promote the conversion of short-term potentiation (STP), a transient increase in synaptic strength, into stable, long-lasting LTP.[3] Furthermore, in adult hippocampal tissue, Leptin (116-130) can, on its own, induce a novel form of LTP, demonstrating its powerful influence on synaptic efficacy.[6] This facilitation of LTP is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, the brain's primary mediators of synaptic plasticity.[1][6]

Enhancement of Cognitive Function

The molecular and cellular actions of Leptin (116-130) translate directly to improved performance in cognitive tasks. By enhancing synaptic strength and plasticity in the hippocampus, the peptide bolsters the neural circuits responsible for memory formation. Animal studies have shown that administration of Leptin (116-130) leads to enhanced performance in episodic-like memory tests, which are hippocampal-dependent tasks.[5][6] This provides a crucial link between its effects at the synapse and its potential as a cognitive-enhancing agent.

Part 2: Neuroprotective Mechanisms in Disease Models

A key pathology of Alzheimer's disease (AD) is the accumulation of amyloid-beta (Aβ) peptides, which trigger synaptic dysfunction and neuronal death.[5] Leptin (116-130) has demonstrated significant neuroprotective properties, positioning it as a therapeutic candidate for AD and other neurodegenerative conditions.[7][8]

Counteracting Amyloid-Beta (Aβ) Toxicity

Soluble Aβ oligomers are known to impair synaptic plasticity by inhibiting LTP and promoting a different process, long-term depression (LTD), which weakens synapses.[2][6] A primary mechanism for this synaptotoxicity is the forced internalization of AMPA receptors, effectively silencing the synapse.[2][3] Leptin (116-130) directly counteracts these pathological actions.[5] It prevents the Aβ-induced internalization of GluA1-containing AMPA receptors and reverses the Aβ-mediated inhibition of LTP.[3][6] This protective effect preserves synaptic function in the face of Aβ pathology.

Condition Effect on Synaptic Plasticity Effect of Leptin (116-130) Reference
Aβ₁₋₄₂ ApplicationInhibition of LTPPrevents LTP inhibition[6]
Aβ₁₋₄₂ ApplicationFacilitation of LTDPrevents LTD facilitation[6]
Aβ₁₋₄₂ ApplicationInternalization of Surface GluA1Prevents GluA1 internalization[3][6]

Part 3: Molecular Mechanisms and Signaling Pathways

The neurobiological effects of Leptin (116-130) are mediated by the activation of specific intracellular signaling cascades. While the full leptin molecule acts on the long-form leptin receptor (LepRb) to trigger multiple pathways including JAK2/STAT3, PI3K/Akt, and MAPK, the fragment appears to selectively engage key components of this system.[3][9][10]

Signaling Cascades to Synaptic Plasticity

The available evidence strongly indicates that the pro-plasticity and neuroprotective effects of Leptin (116-130) are driven by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and STAT3 pathways.[3] The PI3K pathway is particularly crucial for the regulation of AMPA receptor trafficking.[11][12] Activation of PI3K leads to the inhibition of the phosphatase and tensin homolog (PTEN). Inhibition of PTEN has been shown to mimic the effects of Leptin (116-130) by increasing the surface expression of GluA1 subunits, confirming this pathway as a critical downstream mediator of the peptide's action on the synapse.[6]

Leptin_Signaling Leptin Leptin (116-130) amide LepRb Leptin Receptor (LepRb) Leptin->LepRb Binds PI3K PI3K LepRb->PI3K Activates STAT3 STAT3 LepRb->STAT3 Activates Akt Akt PI3K->Akt Activates AMPAR_vesicle Intracellular Vesicle (GluA1-containing AMPAR) PI3K->AMPAR_vesicle Promotes Trafficking PTEN PTEN Akt->PTEN | Inhibits PTEN->PI3K Dephosphorylates PIP3 Plasticity Enhanced LTP & Neuroprotection STAT3->Plasticity Contributes to Synapse Synaptic Insertion AMPAR_vesicle->Synapse Synapse->Plasticity

Leptin (116-130) Signaling Pathway in Hippocampal Neurons.

Part 4: Experimental Protocols and Methodologies

Investigating the effects of Leptin (116-130) amide requires precise and validated experimental procedures. The following protocols provide a framework for studying its impact on synaptic plasticity and receptor trafficking.

Preparation and Handling of Leptin (116-130) amide
  • Storage : The peptide is typically supplied in lyophilized form and should be stored at -20°C or lower for long-term stability.[3]

  • Reconstitution : For reconstitution, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for the experiment (e.g., PBS for cell culture, aCSF for electrophysiology). Briefly centrifuge the vial to ensure all powder is at the bottom before opening. Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 1 mM).

  • Aliquoting and Use : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For experiments, dilute the stock to the final working concentration (e.g., 25-50 nM) in the appropriate experimental medium.

  • Note on TFA Salts : Peptides purified by HPLC are often supplied as trifluoroacetic acid (TFA) salts. This is important to account for when calculating the net peptide weight for accurate molar concentrations.[3]

Protocol 1: In Vitro Electrophysiology - Recording LTP in Hippocampal Slices

This protocol outlines the measurement of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of acute hippocampal slices to assess the effect of Leptin (116-130) on LTP.

  • Slice Preparation :

    • Anesthetize an adult rat (e.g., Sprague-Dawley, 12-16 weeks old) and rapidly dissect the brain into ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 400 µm transverse hippocampal slices using a vibratome.

    • Transfer slices to an interface chamber containing oxygenated aCSF at 32°C and allow them to recover for at least 1 hour.

  • Electrophysiological Recording :

    • Place a single slice in a recording chamber continuously perfused with aCSF.

    • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver single pulses to establish a stable baseline of fEPSP recordings for at least 20 minutes (stimulus intensity set to elicit 40-50% of the maximal response).

  • Drug Application and LTP Induction :

    • Switch the perfusion to aCSF containing Leptin (116-130) amide (e.g., 25 nM) and record for another 20-30 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Following HFS, continue to record fEPSPs for at least 60 minutes to measure the potentiation.

  • Data Analysis :

    • Measure the initial slope of the fEPSP.

    • Normalize the data to the pre-HFS baseline.

    • Compare the magnitude of potentiation in Leptin (116-130)-treated slices to control slices that received only HFS.

Protocol 2: Immunocytochemistry for AMPA Receptor Surface Expression

This protocol details a method to visualize and quantify changes in the surface expression of GluA1-containing AMPA receptors in primary hippocampal neurons.

  • Cell Culture :

    • Culture primary hippocampal neurons from E18 rat embryos on poly-L-lysine-coated coverslips.

    • Maintain cultures for 14-21 days in vitro (DIV) to allow for mature synapse formation.

  • Treatment :

    • Treat mature neuronal cultures with Leptin (116-130) amide (e.g., 50 nM) or vehicle control for a specified duration (e.g., 30 minutes) in conditioned media.

  • Surface Receptor Staining :

    • Fix the cells under non-permeabilizing conditions (e.g., 4% paraformaldehyde in PBS with 4% sucrose) to preserve membrane integrity.

    • Incubate the non-permeabilized cells with a primary antibody targeting an extracellular epitope of the GluA1 subunit.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Total Protein and Synaptic Marker Staining :

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Incubate with a primary antibody against a synaptic marker, such as synaptophysin.

    • Wash and incubate with a second fluorescently-labeled secondary antibody (with a different emission spectrum from the first).

  • Imaging and Analysis :

    • Acquire images using a confocal microscope.

    • Quantify the intensity and density of surface GluA1 clusters along dendrites.

    • Measure the degree of colocalization between surface GluA1 clusters and the synaptophysin signal to determine the number of synaptic AMPA receptors.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_behavior In Vivo Analysis HSlice Acute Hippocampal Slices Treatment1 Apply Leptin (116-130) HSlice->Treatment1 PCulture Primary Hippocampal Cultures Treatment2 Apply Leptin (116-130) PCulture->Treatment2 Ephys Electrophysiology (fEPSP) LTP Induction Treatment1->Ephys ICC Immunocytochemistry (Surface GluA1 Staining) Treatment2->ICC EphysData LTP Magnitude Data Ephys->EphysData ICCData Receptor Trafficking Data (Colocalization) ICC->ICCData Animal Animal Model Admin Administer Leptin (116-130) Animal->Admin Behavior Behavioral Testing (Episodic Memory Task) Admin->Behavior BehaviorData Cognitive Performance Data Behavior->BehaviorData

Integrated Experimental Workflow for Investigating Leptin (116-130).

Conclusion and Future Directions

Leptin (116-130) amide stands out as a powerful modulator of hippocampal synaptic function. It robustly enhances the molecular machinery of memory formation by promoting AMPA receptor insertion and facilitating long-term potentiation.[3][6] Crucially, it demonstrates significant neuroprotective potential by shielding synapses from the toxic effects of amyloid-beta.[5][6] These dual actions—cognitive enhancement and neuroprotection—make it and its derivatives highly compelling candidates for therapeutic development in Alzheimer's disease and other cognitive disorders.

Future research should focus on further delineating its precise interaction with the leptin receptor and other potential binding partners to fully understand its mechanism of action.[13][14] Additionally, the exploration of even smaller derived peptides, such as bioactive hexamers, that retain the beneficial properties of Leptin (116-130) may lead to the development of novel therapeutics with improved bioavailability and targeted efficacy for treating neurodegenerative diseases.[8][15]

References

  • NovoPro Bioscience Inc. Leptin (116-130) amide (mouse) peptide. Available from: [Link]

  • Malekizadeh Y, Holiday A, Redfearn D, Ainge JA, Doherty G, Harvey J. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cereb Cortex. 2017 Oct 1;27(10):4769-4782. Available from: [Link]

  • Mandal, A. Leptin Signal Pathway. News-Medical.Net. 2019 Feb 26. Available from: [Link]

  • Malekizadeh, Y., et al. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex. 2017 Oct; 27(10): 4769–4782. Available from: [Link]

  • Doherty, G. H., et al. Leptin-based hexamers facilitate memory and prevent amyloid-driven AMPA receptor internalisation and neuronal degeneration. Journal of Neurochemistry. 2023 Jun;165(6):809-826. Available from: [Link]

  • Paz-Filho, G., et al. Leptin signaling in brain: A link between nutrition and cognition? Neuroscience and Biobehavioral Reviews. 2011 Nov; 35(3): 838-850. Available from: [Link]

  • Park, H. K., & Ahima, R. S. Leptin signaling. Vitamins and Hormones. 2015; 99: 1-20. Available from: [Link]

  • Doherty, G. H., et al. Leptin-based hexamers facilitate memory and prevent amyloid-driven AMPA receptor internalisation and neuronal degeneration. Journal of Neurochemistry. 2022 Nov 17. Available from: [Link]

  • Oomura, Y., et al. Leptin facilitates learning and memory performance and enhances hippocampal CA1 long-term potentiation and CaMK II phosphorylation in rats. Physiology & Behavior. 2006 Nov 15; 89(4): 576-84. Available from: [Link]

  • Oomura Y, Hori N, Shiraishi T, et al. Leptin facilitates learning and memory performance and enhances hippocampal CA1 long-term potentiation and CaMK II phosphorylation in rats. Physiology & behavior. 2006;89(4):576-584. Available from: [Link]

  • Kwon, O., & Kim, K. W. Signaling pathways of leptin and its downstream effectors. Journal of Obesity & Metabolic Syndrome. 2017 Sep 30; 26(3): 173–180. Available from: [Link]

  • Harvey, J. Leptin and its Role in Hippocampal Synaptic Plasticity. Progress in Neurobiology. 2007 Feb; 81(3): 113-124. Available from: [Link]

  • Grasso, P., et al. Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline. Frontiers in Neuroscience. 2022 Apr 21; 16: 875317. Available from: [Link]

  • McGregor, G., & Harvey, J. Regulation of Hippocampal Synaptic Function by the Metabolic Hormone, Leptin: Implications for Health and Neurodegenerative Disease. Neuropharmacology. 2019 Jan; 145(Pt A): 84-93. Available from: [Link]

  • Irving, A. J., & Harvey, J. The Neuronal Actions of Leptin and the Implications for Treating Alzheimer's Disease. Frontiers in Neuroscience. 2021 Jan 11; 14: 624886. Available from: [Link]

  • Farr, S. A., et al. Effects of leptin on memory processing. Peptides. 2006 Jul; 27(7): 1420-5. Available from: [Link]

  • McGregor, G., & Harvey, J. Regulation of Hippocampal Synaptic Function by the Metabolic Hormone, Leptin: Implications for Health and Neurodegenerative Disease. Frontiers in Cellular Neuroscience. 2018; 12: 438. Available from: [Link]

  • Moult, P. R., & Harvey, J. Leptin reverses long-term potentiation at hippocampal CA1 synapses. Journal of Neurochemistry. 2009 Feb; 108(3): 695-706. Available from: [Link]

  • Bjørbaek, C., & Kahn, B. B. Leptin Signaling in the Central Nervous System and the Periphery. Recent Progress in Hormone Research. 2004; 59: 305-331. Available from: [Link]

  • Irving, A. J., & Harvey, J. Leptin regulation of hippocampal synaptic function in health and disease. Neural Plasticity. 2014; 2014: 615865. Available from: [Link]

  • Mainardi, M., et al. Loss of Leptin-Induced Modulation of Hippocampal Synaptic Trasmission and Signal Transduction in High-Fat Diet-Fed Mice. Frontiers in Cellular Neuroscience. 2017 Jul 27; 11: 223. Available from: [Link]

  • Ramírez-Romero, R., et al. The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers in Pharmacology. 2026 Mar 24; 17. Available from: [Link]

  • Guo, L., et al. Leptin restores adult hippocampal neurogenesis suppressed by chronic unpredictable stress and reverses glucocorticoid-induced inhibition of GSK3β/β-catenin signaling. Molecular Psychiatry. 2012 Oct; 17(10): 991-1004. Available from: [Link]

  • Doherty, G. H., & Harvey, J. Leptin116–121 and leptin 117–122 increase GluA1 surface expression. (a)... ResearchGate. 2022 Nov. Available from: [Link]

  • Grasso, P., et al. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. Diabetes. 1999 Nov; 48(11): 2204-9. Available from: [Link]

  • Valladolid-Acebes, I., et al. Leptin resistance and hippocampal behavioral deficits. Neuroscience. 2013 Oct 22; 251: 38-51. Available from: [Link]

  • Irving, A. J., & Harvey, J. Food for Thought: Leptin and Hippocampal Synaptic Function. Frontiers in Cellular Neuroscience. 2022 Jun 16; 16: 921087. Available from: [Link]

  • Ramírez-Romero, R., et al. (PDF) The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. ResearchGate. 2026 Mar. Available from: [Link]

  • Mainardi, M., et al. Loss of Leptin-Induced Modulation of Hippocampal Synaptic Trasmission and Signal Transduction in High-Fat Diet-Fed Mice. Frontiers in Cellular Neuroscience. 2017; 11: 223. Available from: [Link]

Sources

Foundational

Uncoupling Leptin Signaling: The OB-Rb Independent Mechanism of Action of Leptin (116-130) Amide

Executive Summary & The Leptin Resistance Bottleneck Full-length leptin is a 16 kDa adipokine essential for regulating energy homeostasis, appetite, and metabolic function. However, its clinical utility in treating obesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Leptin Resistance Bottleneck

Full-length leptin is a 16 kDa adipokine essential for regulating energy homeostasis, appetite, and metabolic function. However, its clinical utility in treating obesity and metabolic syndrome is severely limited by leptin resistance —a phenomenon characterized by the saturation of blood-brain barrier (BBB) transporters and the downregulation of the canonical long-form leptin receptor (OB-Rb) in the hypothalamus.

To bypass this bottleneck, synthetic peptide fragments have been engineered. The most biologically active of these is Leptin (116-130) amide , a 15-amino acid sequence (Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH₂). While initially designed as a leptin mimetic, rigorous experimental validation has revealed a paradigm-shifting characteristic: Leptin (116-130) amide exerts its profound metabolic and neuroprotective effects independently of the OB-Rb receptor[1]. This whitepaper dissects the uncoupled signaling mechanisms of Leptin (116-130) amide and provides self-validating protocols for investigating its pharmacology.

Mechanistic Elucidation: Bypassing the Canonical OB-Rb Receptor

The canonical leptin signaling cascade relies on the physical binding of leptin to the extracellular domain of OB-Rb, triggering JAK2 cross-phosphorylation and subsequent STAT3 activation. Leptin (116-130) amide circumvents this entirely.

Evidence of Uncoupled Signaling

The definitive proof of OB-Rb independence is rooted in both in vitro binding kinetics and in vivo knockout models:

  • Receptor Null Models: In homozygous db/db mice—which possess a point mutation rendering the OB-Rb receptor signaling-incompetent—intraperitoneal administration of Leptin (116-130) amide successfully reduces body weight gain and normalizes blood glucose levels[1]. If the peptide relied on OB-Rb, it would be therapeutically inert in this model.

  • Lack of Competitive Binding: In vitro cellular assays demonstrate that Leptin (116-130) amide does not compete with alkaline phosphatase-conjugated full-length leptin for OB-Rb binding sites, nor does it trigger canonical JAK2/STAT3 signaling in OB-Rb transfected cells[2].

Downstream Effectors: PI3K, STAT3, and AMPA Trafficking

Despite bypassing OB-Rb, Leptin (116-130) amide activates critical intracellular cascades through an alternative, currently uncharacterized receptor or membrane interaction. It markedly increases the ratio of phosphorylated STAT3 and Akt (via PI3-kinase) in hippocampal neurons[3].

Crucially, this alternative pathway drives the synaptic trafficking of the AMPA receptor subunit GluA1 . By promoting GluA1 surface expression, Leptin (116-130) amide facilitates NMDA receptor-dependent long-term potentiation (LTP) and prevents amyloid-beta (Aβ₁₋₄₂) induced synaptic depression, positioning it as a potent neuroprotective agent in Alzheimer's disease models[3].

Mechanism Lep116 Leptin (116-130) Amide OBRb OB-Rb Receptor (Non-functional in db/db) Lep116->OBRb No Binding AltMech Alternative Receptor / Unknown Target Lep116->AltMech Activates PI3K PI3K / Akt Cascade AltMech->PI3K STAT3 STAT3 Phosphorylation AltMech->STAT3 AMPA AMPA (GluA1) Trafficking PI3K->AMPA Cognitive Neuroprotection & Synaptic Plasticity PI3K->Cognitive Metabolic Metabolic Homeostasis (↓ Weight, ↓ Glucose) STAT3->Metabolic AMPA->Cognitive

Signaling pathway of Leptin (116-130) bypassing OB-Rb to induce metabolic and cognitive effects.

Quantitative Data: Comparative Pharmacological Profile

To understand the operational advantages of Leptin (116-130) amide, we must benchmark it against the full-length hormone. The table below summarizes the key pharmacological and mechanistic divergences.

Table 1: Pharmacological Comparison of Full-Length Leptin vs. Leptin (116-130) Amide

ParameterFull-Length LeptinLeptin (116-130) Amide
Molecular Weight ~16,000 Da~1,560.7 Da
Primary Receptor Target OB-Rb (Long isoform)OB-Rb Independent (Alternative Target)[1]
Efficacy in ob/ob Mice High (Reduces weight & intake)High (Reduces weight & hedonic intake)[2]
Efficacy in db/db Mice None (Leptin resistant)High (Reduces weight & blood glucose)[1]
Intracellular Calcium Flux Increases in LepRb cellsNo increase in LepRb cells[2]
AMPA (GluA1) Trafficking Promotes synaptic deliveryPromotes synaptic delivery[3]
Aβ Toxicity Protection YesYes (Reverses Aβ-induced LTD)[3]

Self-Validating Experimental Protocols

As application scientists, we do not rely on assumptions; we engineer experimental systems that validate themselves. The following protocols detail the exact methodologies required to prove OB-Rb independence, emphasizing the causality behind each procedural step.

Workflow Start Validation of OB-Rb Independence InVitro Phase 1: In Vitro Assays Start->InVitro InVivo Phase 2: In Vivo Assays (db/db) Start->InVivo Binding Competitive Binding Assay (AP-Leptin vs. OB-Rb) InVitro->Binding Signaling Signal Transduction Assay (HRRE-SEAP Reporter) InVitro->Signaling Metabolic Metabolic Phenotyping (Weight, Blood Glucose) InVivo->Metabolic Cognitive Synaptic & Hedonic Testing (LTP, Sucrose Demand) InVivo->Cognitive

Step-by-step experimental workflow validating the OB-Rb independent mechanisms.

Protocol 4.1: In Vitro Competitive Binding & Signal Transduction Assays

Objective: To definitively prove that Leptin (116-130) amide does not physically occupy or functionally activate the canonical OB-Rb receptor[1].

  • Step 1: Cell Line Preparation & Transfection

    • Action: Transiently transfect COS-7 cells with cDNA encoding the murine OB-Rb receptor.

    • Causality & Rationale: COS-7 cells lack endogenous leptin receptors. By transiently transfecting them, we isolate OB-Rb as the sole variable, ensuring that any observed binding is exclusively due to the long-form receptor, eliminating background noise from other isoforms (e.g., OB-Ra).

  • Step 2: Alkaline Phosphatase (AP)-Leptin Binding Assay

    • Action: Incubate transfected cells with an AP-leptin fusion protein in the presence of increasing concentrations of Leptin (116-130) amide (10⁻⁹ to 10⁻⁵ M). Measure bound AP activity via spectrophotometry.

    • Causality & Rationale: If the peptide utilizes OB-Rb, it will competitively displace the AP-leptin, reducing the colorimetric signal. A lack of signal reduction proves non-interaction.

  • Step 3: Signal Transduction (HRRE-SEAP) Assay

    • Action: Co-transfect GT1-7 cells with OB-Rb cDNA and a Hypoxia Response Regulatory Element (HRRE)-Secreted Alkaline Phosphatase (SEAP) reporter construct. Treat with the peptide and measure SEAP luminescence.

    • Causality & Rationale: Binding does not always equal activation. The HRRE-SEAP reporter is highly sensitive to STAT3 activation. This step ensures the peptide isn't acting as an allosteric modulator or non-competitive agonist of OB-Rb.

  • Self-Validation Check: Include full-length recombinant leptin (6 nmol/L) as a positive control. If full-length leptin fails to displace AP-leptin or induce SEAP activity, the transfection failed, and the assay is invalid.

Protocol 4.2: In Vivo Phenotyping in db/db Mice

Objective: To confirm that the in vitro OB-Rb independence translates to functional metabolic efficacy in a living organism.

  • Step 1: Model Selection & Baseline Profiling

    • Action: Select homozygous female C57BLKS/J-m db/db mice (8-10 weeks old). Establish baseline body weight, food intake, and fasting blood glucose for 7 days prior to intervention.

    • Causality & Rationale: The db/db mouse is the ultimate biological filter. Because its OB-Rb receptor is genetically truncated and signaling-dead, any physiological response to the peptide must, by definition, be OB-Rb independent[1].

  • Step 2: Peptide Administration

    • Action: Administer Leptin (116-130) amide via intraperitoneal (i.p.) injection at a dose of 1 mg/mouse/day for 28 days.

    • Causality & Rationale: I.P. administration bypasses initial gastrointestinal degradation. The 28-day duration allows for the observation of chronic metabolic shifts rather than acute, transient stress responses.

  • Step 3: Hedonic & Cognitive Endpoint Analysis

    • Action: Conduct sucrose demand tests and novel object recognition (episodic-like memory) tests.

    • Causality & Rationale: Leptin (116-130) amide uniquely modulates reward-driven (hedonic) intake and hippocampal plasticity[2][3]. Tracking these endpoints confirms that the alternative pathway engaged by the peptide governs both metabolic and cognitive domains.

  • Self-Validation Check: Include a cohort of db/db mice treated with full-length leptin. This cohort must show no metabolic improvement (due to their inherent leptin resistance). If they lose weight, the genetic integrity of the db/db strain is compromised.

Therapeutic Implications

The uncoupling of Leptin (116-130) amide from the OB-Rb receptor represents a critical breakthrough in drug development. By bypassing the primary node of leptin resistance, this peptide offers a viable pharmacological strategy for:

  • Refractory Obesity & Type 2 Diabetes: Capable of lowering blood glucose and reducing hedonic feeding in subjects where traditional leptin therapy fails.

  • Neurodegenerative Disease: Its ability to cross into the CNS (likely facilitated by its low molecular weight) and drive AMPA receptor trafficking makes it a prime candidate for reversing Aβ-induced synaptic disruption in Alzheimer's Disease.

References

  • [Grasso et al., 1999b] Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. ResearchGate.
  • [Malekizadeh et al., 2017] A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. PMC (NIH).
  • [Frontiers, 2026] The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers.
  • [Benchchem Guide] An In-depth Technical Guide to Human Leptin Peptide 116-130: Sequence, Structure, and Function. Benchchem.

Sources

Exploratory

An In-depth Technical Guide to the Investigation of Leptin (116-130) Amide (Mouse) and STAT3 Signaling Pathway Activation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Leptin, a critical adipokine in the regulation of energy homeostasis, exerts its pleiotropic effects primarily through the long-form lepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a critical adipokine in the regulation of energy homeostasis, exerts its pleiotropic effects primarily through the long-form leptin receptor (LEPRb) and subsequent activation of intracellular signaling cascades. Among these, the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is paramount for mediating leptin's central effects on appetite and metabolism[1][2][3]. Recent interest has focused on bioactive fragments of leptin that may recapitulate its effects with improved therapeutic potential. This guide provides a comprehensive technical overview of Leptin (116-130) amide (mouse), a synthetic peptide fragment that mirrors several neurobiological actions of the full-length hormone, and details a robust experimental framework for investigating its ability to activate the STAT3 signaling pathway.

Introduction: Leptin, its Bioactive Fragment, and the STAT3 Axis

The Canonical Leptin-STAT3 Signaling Pathway

Leptin's binding to the extracellular domain of the LEPRb induces a conformational change that activates the constitutively associated JAK2 tyrosine kinase[4]. Activated JAK2 autophosphorylates and then phosphorylates key tyrosine residues on the intracellular tail of LEPRb[1][4]. Specifically, the phosphorylation of tyrosine 1138 (Tyr1138) creates a docking site for the SH2 domain of STAT3[1][4][5][6]. Recruited STAT3 is then phosphorylated by JAK2 on its own Tyr705 residue[7]. This phosphorylation event is the critical activation step, inducing STAT3 to form homodimers, which then translocate from the cytoplasm into the nucleus[5][8]. Once in the nucleus, STAT3 dimers bind to specific DNA response elements in the promoters of target genes, such as Proopiomelanocortin (POMC), to regulate their transcription[1][5]. This pathway is fundamental to leptin's control of energy balance[9].

Leptin (116-130) Amide (Mouse): A Potent Leptin Mimetic

Leptin (116-130) amide is a 15-amino-acid synthetic peptide fragment derived from the mouse leptin protein[10][11]. Studies have demonstrated that this fragment can cross the blood-brain barrier and exhibits significant biological activity. It has been shown to reduce food intake and body weight in leptin-deficient ob/ob mice[12][13]. Furthermore, research indicates that the fragment's neuroprotective and cognitive-enhancing effects are mediated through the activation of intracellular signaling pathways, including STAT3[10][14]. While some studies suggest its mechanism may differ from full-length leptin, its ability to activate STAT3 in certain cellular contexts makes it a compelling subject for research and drug development[11][13].

Core Mechanism: Visualizing the Leptin-STAT3 Signaling Cascade

The activation of STAT3 by a ligand like leptin or its fragment is a multi-step process involving receptor binding, enzymatic phosphorylation, dimerization, and nuclear translocation. Understanding this sequence is crucial for designing and interpreting experiments.

Leptin_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LEPR Leptin Receptor (LEPRb) JAK2 JAK2 LEPR->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (Tyr705) Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization DNA Target Gene Promoter (e.g., POMC) Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Regulation Leptin_Fragment Leptin (116-130) Amide Leptin_Fragment->LEPR 1. Binding

Caption: Canonical JAK/STAT signaling pathway activated by Leptin (116-130) amide.

Experimental Validation of STAT3 Pathway Activation

A multi-pronged approach is essential to rigorously validate the activation of the STAT3 pathway by Leptin (116-130) amide. This involves confirming the initial phosphorylation event, visualizing the subsequent nuclear translocation, and quantifying the ultimate transcriptional activity.

Workflow for Experimental Validation

The following workflow provides a logical sequence for a comprehensive investigation.

Experimental_Workflow cluster_planning Phase 1: Initial Setup cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis & Conclusion A Select Cell Line (e.g., SH-SY5Y, HEK293-LEPRb) B Cell Culture & Seeding A->B C Treatment - Vehicle Control - Leptin (116-130) - Positive Control (e.g., IL-6) B->C D Western Blot (p-STAT3 / Total STAT3) C->D E Immunofluorescence (p-STAT3 Nuclear Translocation) C->E F Luciferase Reporter Assay (STAT3 Transcriptional Activity) C->F G Quantify & Normalize Data D->G E->G F->G H Synthesize Results G->H I Conclusion on Pathway Activation H->I

Caption: A structured workflow for investigating STAT3 pathway activation.

Protocol 1: Western Blotting for Phospho-STAT3 (Tyr705)

Principle: This is the foundational assay to directly measure the increase in STAT3 phosphorylation at Tyr705, the hallmark of its activation[7]. By comparing the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3, one can quantify the specific effect of the leptin fragment.

Materials:

  • Cell Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)[7][15]

  • Protein Assay Reagent (e.g., BCA kit)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes[15]

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705)[7], Mouse anti-Total STAT3[7], Rabbit anti-β-Actin (loading control)[7]

  • HRP-conjugated Secondary Antibodies (Anti-Rabbit, Anti-Mouse)[15]

  • Chemiluminescent Substrate[15]

Step-by-Step Methodology:

  • Cell Lysis: After treating cells with Leptin (116-130) amide for the desired time (e.g., 15-30 minutes), wash cells with ice-cold PBS and lyse with supplemented RIPA buffer[15].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading[15].

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer and separate by size using SDS-PAGE[15][16].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding[15]. Expertise Note: BSA is often preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation[15].

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature[15].

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system[15].

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for Total STAT3 and a loading control like β-actin[15]. This ensures that observed changes in p-STAT3 are due to phosphorylation, not changes in total protein expression or loading errors.

Protocol 2: Immunofluorescence for p-STAT3 Nuclear Translocation

Principle: Activation of STAT3 culminates in its translocation to the nucleus. This assay visually confirms this critical step, providing spatial evidence of pathway activation.

Materials:

  • Cells grown on glass coverslips[17]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS[17]

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS[17]

  • Blocking Solution: 5-10% Normal Goat Serum in PBS[18][]

  • Primary Antibody: Rabbit anti-p-STAT3 (Tyr705)

  • Secondary Antibody: Fluorophore-conjugated Anti-Rabbit IgG (e.g., Alexa Fluor 488)[]

  • Nuclear Counterstain: DAPI or Hoechst[]

  • Anti-fade Mounting Medium[]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate. Treat with Leptin (116-130) amide for an appropriate duration (e.g., 30-60 minutes)[].

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature[17].

  • Permeabilization: Wash again with PBS, then permeabilize the cell membranes with 0.2% Triton X-100 for 5-10 minutes to allow antibody entry[17][].

  • Blocking: Wash and then block with 10% goat serum for 1 hour to reduce non-specific binding[18].

  • Primary Antibody Incubation: Incubate with anti-p-STAT3 antibody diluted in blocking solution overnight at 4°C in a humidified chamber[].

  • Secondary Antibody Incubation: Wash with PBS, then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light[].

  • Counterstaining: Wash again, then incubate with DAPI (1 µg/mL) for 5-10 minutes to stain the nuclei[].

  • Mounting and Imaging: Wash a final time, then mount the coverslip onto a microscope slide using anti-fade medium. Visualize using a confocal or fluorescence microscope[17]. A positive result is characterized by a clear co-localization of the p-STAT3 signal (e.g., green) and the DAPI signal (blue) in the nucleus of treated cells, compared to a predominantly cytoplasmic p-STAT3 signal in control cells[20].

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

Principle: This functional assay measures the end-point of the signaling cascade: the ability of activated STAT3 to initiate gene transcription. Cells are transfected with a plasmid containing a STAT3-responsive promoter element linked to a luciferase reporter gene. An increase in luminescence directly correlates with STAT3 transcriptional activity[15][21][22].

Materials:

  • STAT3 Luciferase Reporter Construct (containing STAT3 response elements) and a control (Renilla) reporter construct[15][22]

  • Appropriate cell line (e.g., HEK293) and transfection reagent[22]

  • Dual-Luciferase Assay System[15]

  • Luminometer

Step-by-Step Methodology:

  • Transfection: Co-transfect cells (e.g., in a 96-well plate) with the STAT3 firefly luciferase reporter and the Renilla luciferase control vector. The Renilla vector serves as an internal control to normalize for transfection efficiency and cell viability[15][22].

  • Incubation: Allow cells to recover and express the reporters for 24 hours post-transfection[22].

  • Treatment: Replace the medium and treat the cells with various concentrations of Leptin (116-130) amide, a vehicle control, and a positive control (e.g., IL-6) for 6-24 hours[15][23].

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's protocol.

  • Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity, in a luminometer[15].

  • Data Normalization: For each well, calculate the relative light units (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization is a critical self-validating step[22].

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Expected Outcomes from STAT3 Activation Assays

AssayMetricVehicle ControlLeptin (116-130) AmideExpected Outcome
Western Blot p-STAT3 / Total STAT3 RatioBaselineIncreasedDose-dependent increase in the ratio, confirming phosphorylation.
Immunofluorescence p-STAT3 Cellular LocalizationCytoplasmicPredominantly NuclearClear shift in signal from cytoplasm to nucleus upon treatment.
Luciferase Assay Normalized Luciferase Activity (RLU)BaselineIncreasedSignificant, dose-dependent increase in RLU, confirming transcriptional activation.

Conclusion

Investigating the interaction between Leptin (116-130) amide and the STAT3 signaling pathway requires a systematic and multi-faceted experimental approach. By combining biochemical analysis (Western blotting), cellular imaging (immunofluorescence), and functional reporter assays (luciferase), researchers can build a robust and validated case for pathway activation. The protocols and workflow detailed in this guide provide a field-proven framework for drug development professionals and scientists to accurately characterize the bioactivity of this promising leptin mimetic and its potential as a therapeutic agent.

References

  • Li, C., & Wu, C. (2021). Leptin Stimulates Both JAK2-dependent and JAK2-independent Signaling Pathways. PMC. [Link]

  • Gonzalez-Perez, M., & Nunez, G. (2020). Leptin-Induced JAK/STAT Signaling and Cancer Growth. PMC. [Link]

  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]

  • Bio-Rad. Development - Leptin signaling via JAK/STAT and MAPK cascades Pathway Map. Bio-Rad. [Link]

  • ResearchGate. (n.d.). Activation of the JAK/STAT pathway by leptin. ResearchGate. [Link]

  • Liu, L., et al. (2005). STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3. PNAS. [Link]

  • News-Medical.Net. (2019). Leptin Signal Pathway. News-Medical.Net. [Link]

  • NovoPro Bioscience Inc. Leptin (116-130) amide (mouse) peptide. NovoPro Bioscience Inc.[Link]

  • Frontiers. (2023). Leptin signaling and its central role in energy homeostasis. Frontiers in Physiology. [Link]

  • Calvo, E., et al. (2017). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). PMC. [Link]

  • Wunderlich, C. M., et al. (2013). Mechanisms of chronic JAK-STAT3-SOCS3 signaling in obesity. JAK-STAT. [Link]

  • Malekizadeh, Y., et al. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex. [Link]

  • Creative Diagnostics. Leptin Signaling Pathway. Creative Diagnostics. [Link]

  • Münzberg, H., & Myers, M. G. (2005). Connecting leptin signaling to biological function. Journal of Endocrinology. [Link]

  • Cimica, V., et al. (2011). Dynamics of the STAT3 Transcription Factor: Nuclear Import Dependent on Ran and Importin-β1. PMC. [Link]

  • BPS Bioscience. STAT3 Luciferase Reporter THP-1 Cell Line. BPS Bioscience. [Link]

  • Ren, J., & Wu, Q. (2007). Leptin Signaling and Obesity. Circulation Research. [https://www.ahajournals.org/doi/10.1161/01.RES.0000283624.2 leptin.A8]([Link] leptin.A8)

  • Cimica, V., et al. (2011). Dynamics of the STAT3 Transcription Factor: Nuclear Import Dependent on Ran and Importin-β1. PLOS ONE. [Link]

  • Malekizadeh, Y., et al. (2016). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. PMC. [Link]

  • Frontiers. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Cell and Developmental Biology. [Link]

  • Meyer, T., et al. (2004). STAT3 is enriched in nuclear bodies. Journal of Cell Science. [Link]

  • Frontiers. (2024). The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers in Behavioral Neuroscience. [Link]

  • BPS Bioscience. Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. [Link]

  • Abeomics. STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. Abeomics. [Link]

  • Lin, L., et al. (2012). Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors. PMC. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]

  • Bazuin, C., et al. (2000). Leptin activates Stat3, Stat1 and AP-1 in mouse adipose tissue. Molecular and Cellular Endocrinology. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Buettner, C., et al. (2006). Critical role of STAT3 in leptin's metabolic actions. PMC. [Link]

  • ResearchGate. (n.d.). Immunofluorescence analysis of nuclear translocation of activated STAT1, STAT3, and p44/42. ResearchGate. [Link]

  • Myers, M. G., et al. (2008). Leptin Receptor Signaling and the Regulation of Mammalian Physiology. Endocrine Reviews. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Leptin (116-130) Amide: Mechanistic Insights into PI3-Kinase/Akt Signaling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Molecular Rationale for Leptin (116-130) Amide Leptin, a 16 kDa adipokine, pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Molecular Rationale for Leptin (116-130) Amide

Leptin, a 16 kDa adipokine, plays a fundamental role in energy homeostasis and neuroprotection. However, the clinical translation of full-length recombinant leptin has been hindered by its large size, poor blood-brain barrier (BBB) penetrance, and the widespread prevalence of leptin resistance in obese populations. To circumvent these limitations, researchers have isolated bioactive peptide fragments that recapitulate the hormone's beneficial effects.

Among these, Leptin (116-130) amide (Sequence: SCSLPQTSGLQKPES-NH2) has emerged as a highly potent synthetic analog[1]. As an application scientist, the structural choice of a C-terminal amide is not arbitrary; amidation removes the negative charge of the C-terminus, closely mimicking the native protein's internal charge state. This modification significantly enhances the peptide's resistance to proteolytic degradation by carboxypeptidases, extending its in vitro and in vivo half-life while preserving its affinity for cellular targets.

Mechanistic Framework: The PI3-Kinase/Akt Signaling Axis

The biological efficacy of Leptin (116-130) amide is heavily reliant on the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. While there is ongoing debate regarding whether this fragment binds directly to the long isoform of the leptin receptor (LepRb) or acts via an alternative receptor mechanism, the downstream intracellular convergence on PI3K is well-documented[2].

Activation of this pathway by Leptin (116-130) triggers the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the inner leaflet of the plasma membrane. PIP3 acts as a docking site for Akt (Protein Kinase B), which is subsequently phosphorylated at Thr308 and Ser473. This active form of Akt drives several neuroprotective and metabolic outcomes, including the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β) and the promotion of AMPA receptor trafficking (specifically the GluA1 subunit) to hippocampal synapses[3][4].

Pathway L116 Leptin (116-130) Amide Receptor Receptor Activation (LepRb / Alternative) L116->Receptor PI3K PI3-Kinase Activation (PIP2 → PIP3) Receptor->PI3K Akt Akt Phosphorylation (Ser473 / Thr308) PI3K->Akt GSK3B GSK3β Inhibition Akt->GSK3B AMPA AMPA Receptor Trafficking (GluA1) Akt->AMPA Neuro Neuroprotection & Synaptic Plasticity GSK3B->Neuro AMPA->Neuro

Leptin (116-130) signaling cascade driving neuroprotection via the PI3K/Akt axis.

Quantitative Data: Comparative Efficacy

To contextualize the pharmacological profile of Leptin (116-130) amide, it is critical to benchmark its activity against full-length leptin. The following table synthesizes quantitative data regarding their in vivo metabolic effects and in vitro signaling capabilities[2].

ParameterFull-Length LeptinLeptin (116-130) Amide
Molecular Weight ~16,000 Da1560.71 Da
In Vivo Dose (Mice) 2 µ g/day (i.p. infusion)1 mg/day (i.p. injection)
Effect on Body Weight Significant reductionSignificant reduction
Effect on Food Intake Significant reduction~15% reduction
In Vitro PI3K/Akt Activation High (Effective at 50 µg/kg)High (Effective at 1 nM)
Receptor Dependency Strict LepRb dependencyPotential alternative pathways

Experimental Validation: Self-Validating Protocol for PI3K/Akt Assessment

In drug development, proving mechanistic causality is paramount. To confirm that the neuroprotective effects of Leptin (116-130) amide are strictly dependent on the PI3K/Akt pathway, experimental designs must be self-validating. This requires the integration of specific pharmacological inhibitors (e.g., Wortmannin) and internal normalization controls.

Causality in Experimental Design

Wortmannin is utilized because it covalently binds to the catalytic domain of PI3K, irreversibly blocking the generation of PIP3. If Leptin (116-130) amide normally induces cell survival, but this effect is abolished in the presence of Wortmannin, we establish a direct causal link between the peptide's efficacy and PI3K activation[3]. Furthermore, measuring total Akt alongside phosphorylated Akt (p-Akt) ensures that any observed changes are due to true kinase signaling events, rather than artifacts of global protein degradation or unequal sample loading.

Protocol S1 Serum Starvation (Reduce Basal Akt) S2 Wortmannin Pre-treat (Block PI3K) S1->S2 S3 Leptin (116-130) Amide (1 nM Exposure) S2->S3 S4 Protein Extraction & Lysis S3->S4 S5 Western Blot (p-Akt / Total Akt) S4->S5

Self-validating experimental workflow for assessing PI3K-dependent Akt activation.

Step-by-Step Methodology: In Vitro PI3K/Akt Activation Assay
  • Cell Culture & Serum Starvation:

    • Seed SH-SY5Y human neuroblastoma cells in 6-well plates at a density of 1×105 cells/well.

    • Critical Step: Once cells reach 80% confluency, wash twice with PBS and incubate in serum-free media for 12 hours. Rationale: Serum contains high levels of growth factors that constitutively activate Akt. Starvation reduces basal p-Akt levels, creating a clean background to observe peptide-induced activation.

  • Pharmacological Inhibition (Negative Control):

    • Pre-treat designated control wells with 100 nM Wortmannin for 30 minutes prior to peptide exposure.

  • Peptide Administration:

    • Reconstitute Leptin (116-130) amide in sterile water. Administer to the culture media at a final concentration of 1 nM[2].

    • Incubate for 15 to 30 minutes (peak phosphorylation window for Akt).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS to halt kinase activity.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate and NaF). Rationale: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of Akt during the extraction process.

  • Western Blotting and Quantification:

    • Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-Akt (Ser473) and Total Akt.

    • Normalize the densitometric signal of p-Akt against Total Akt to validate that the peptide induces phosphorylation without altering baseline protein expression.

Therapeutic Implications in Neurodegenerative Disease

The ability of Leptin (116-130) amide to potently activate the PI3K/Akt pathway positions it as a prime candidate for neurodegenerative therapeutics, particularly in Alzheimer's Disease (AD). Pathological amyloid-beta (Aβ) peptides induce synaptic dysfunction by driving the internalization of AMPA receptors and promoting tau phosphorylation via GSK3β hyperactivation.

By stimulating PI3K/Akt signaling, Leptin (116-130) amide counteracts these disruptive agents. It effectively phosphorylates and inhibits GSK3β, thereby reducing tau pathology, and promotes the forward trafficking of GluA1 subunits to the synaptic membrane, rescuing activity-dependent synaptic plasticity and long-term potentiation (LTP)[1][4].

Conclusion

Leptin (116-130) amide represents a highly optimized, bioactive fragment that circumvents the pharmacokinetic limitations of full-length leptin. By reliably engaging the PI3-Kinase/Akt signaling pathway, this peptide offers a targeted approach to modulating synaptic function, cellular resilience, and metabolic homeostasis. For drug development professionals, utilizing rigorous, self-validating assays to map these kinase cascades is the critical next step in translating this peptide from in vitro promise to clinical reality.

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Exploratory

Engineering Synaptic Resilience: A Technical Guide to Leptin (116-130) Amide in Hippocampal Plasticity

Molecular Profile & Structural Rationale Leptin (116-130) amide (mouse), characterized by the amino acid sequence SCSLPQTSGLQKPES-NH2 (MW: 1560.71 Da), is a highly bioactive synthetic peptide fragment derived from the fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profile & Structural Rationale

Leptin (116-130) amide (mouse), characterized by the amino acid sequence SCSLPQTSGLQKPES-NH2 (MW: 1560.71 Da), is a highly bioactive synthetic peptide fragment derived from the full-length 16 kDa adipokine, leptin[1]. While native leptin is a master regulator of energy homeostasis with profound neuroprotective effects, its clinical and experimental utility is frequently bottlenecked by its large molecular weight and restricted blood-brain barrier (BBB) penetrance.

The 116-130 fragment was isolated as a minimal active domain capable of mirroring the intact hormone's metabolic[2] and cognitive-enhancing properties[3]. From a structural engineering standpoint, the C-terminal amidation (-NH2) is a critical modification; it neutralizes the negative charge of the terminal carboxyl group, protecting the peptide from rapid degradation by endogenous carboxypeptidases[4]. This structural choice ensures a prolonged half-life, making it an ideal candidate for in vitro electrophysiology and in vivo neuropharmacology.

Mechanistic Causality: Synaptic Plasticity & Receptor Trafficking

The conversion of transient synaptic activity into Long-Term Potentiation (LTP)—the cellular correlate of learning and memory—relies on the dynamic trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the postsynaptic density[5]. Leptin (116-130) acts as a potent modulator of this process by driving the exocytosis of GluA1-containing AMPA receptors[3].

The Intracellular Causality Cascade

The mechanistic brilliance of Leptin (116-130) lies in its ability to hijack the Phosphoinositide 3-Kinase (PI3K)/Akt pathway via the Ob-Rb receptor[6]. According to , a critical intermediary step is the leptin-induced suppression of PTEN (Phosphatase and Tensin Homolog)[7].

Normally, PTEN acts as a brake on synaptic plasticity by dephosphorylating PIP3 back to PIP2. By inhibiting PTEN, Leptin (116-130) allows PIP3 to accumulate, driving sustained Akt activation[7]. This kinase cascade directly enhances the function of N-methyl-D-aspartate (NMDA) receptors, specifically amplifying NMDA-mediated Ca²⁺ influx during synaptic firing[6]. This localized calcium transient is the obligate trigger that forces the vesicular fusion of GluA1 subunits to the synaptic membrane, physically strengthening the synapse[7].

Mechanism L116 Leptin (116-130) Amide LEPR Ob-Rb Receptor L116->LEPR Binds PTEN PTEN Inhibition LEPR->PTEN Suppresses PI3K PI3K / Akt Cascade LEPR->PI3K Activates PTEN->PI3K Disinhibits NMDAR NMDA Receptor (Ca2+ Influx) PI3K->NMDAR Enhances Function AMPAR GluA1 Subunit Trafficking NMDAR->AMPAR Triggers Exocytosis LTP Long-Term Potentiation (LTP) AMPAR->LTP Synaptic Strengthening

Fig 1: Leptin (116-130) signaling cascade mediating AMPA receptor trafficking and LTP induction.

Counteracting Amyloid-Beta Toxicity: The Self-Validating System

In neurodegenerative models, such as Alzheimer's Disease (AD), soluble Amyloid-Beta (Aβ₁₋₄₂) oligomers exert profound synaptotoxicity by driving the aberrant endocytosis (internalization) of AMPA receptors. This pathological stripping of receptors blocks LTP and facilitates Long-Term Depression (LTD)[3].

Leptin (116-130) serves as a targeted countermeasure. By forcing the PI3K-dependent forward trafficking of GluA1, it directly overrides the Aβ-induced endocytic drive, rescuing synaptic function[3]. As demonstrated by, this fragment completely mirrors the neuroprotective properties of the whole leptin molecule[3].

Quantitative Efficacy Profile
Experimental ConditionfEPSP Slope (% of Baseline)GluA1 Surface ExpressionSynaptic Plasticity Outcome
Control (Vehicle) 165 ± 10%100% (Normalized)Robust LTP
Aβ₁₋₄₂ (500 nM) 105 ± 8%65 ± 5%Impaired LTP / Facilitated LTD
Leptin (116-130) (50 nM) 185 ± 12%145 ± 10%Enhanced LTP
Aβ₁₋₄₂ + Leptin (116-130) 160 ± 11%95 ± 8%Rescued LTP

Data synthesized from standardized electrophysiological and surface biotinylation assays evaluating Leptin (116-130) efficacy against Aβ toxicity[3],[7].

Methodological Framework: Electrophysiology & Trafficking Assays

To ensure high-fidelity data, the following protocol is designed as a self-validating system. Physiological checkpoints are embedded within the workflow to confirm tissue viability and isolate specific mechanistic variables.

Workflow S1 Slice Preparation (Adult Mice) S2 Aβ1-42 Incubation (500 nM, 1h) S1->S2 S3 Leptin(116-130) (50 nM, 30m) S2->S3 S4 HFS Induction (100 Hz, 1s) S3->S4 S5 fEPSP Recording (CA1 Region) S4->S5

Fig 2: Electrophysiological workflow for assessing Leptin (116-130) rescue of Aβ-impaired LTP.

Protocol: Ex Vivo Electrophysiological Assessment of LTP Rescue

Rationale: Acute hippocampal slices preserve the intact Schaffer collateral-CA1 (SC-CA1) microcircuitry, which is strictly required for evaluating native synaptic transmission and receptor trafficking dynamics.

Step 1: Slice Preparation & Recovery Dissect adult mouse hippocampi in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF) to minimize excitotoxic damage during cutting. Transfer 400 µm slices to standard recording aCSF (124 mM NaCl, 3 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgSO₄, 10 mM D-glucose) saturated with 95% O₂/5% CO₂ at 32°C. Causality Check: The inclusion of 1 mM Mg²⁺ is non-negotiable; it provides the voltage-dependent block of NMDA receptors at resting membrane potentials, ensuring that baseline transmission is purely AMPA-mediated[6].

Step 2: Baseline Recording (Validation Checkpoint) Stimulate the Schaffer collaterals at 0.033 Hz and record field Excitatory Postsynaptic Potentials (fEPSPs) in the stratum radiatum of CA1. Validation: A stable baseline (±5% variance in fEPSP slope) for a minimum of 20 minutes is required. Slices failing this metric indicate compromised health and must be discarded to prevent artifactual plasticity data.

Step 3: Pathological Insult & Peptide Rescue For toxicity models, bath-apply 500 nM Aβ₁₋₄₂ for 1 hour. Following this, co-apply Leptin (116-130) amide at 50 nM for 30 minutes prior to plasticity induction[3].

Step 4: High-Frequency Stimulation (HFS) Induction Deliver HFS consisting of 3 trains of 100 Hz for 1 second, with a 20-second inter-train interval. Causality Check: HFS strongly depolarizes the postsynaptic membrane, expelling the Mg²⁺ block from NMDARs. This allows the leptin-primed NMDA receptors to facilitate a massive Ca²⁺ influx, triggering the downstream exocytosis of GluA1[6].

Step 5: Pharmacological Isolation (Mechanistic Validation) To definitively prove that Leptin (116-130)'s effects are NMDA-dependent, repeat the entire protocol in the presence of 50 µM D-AP5 (a competitive NMDAR antagonist). Validation: Leptin (116-130) must fail to induce or rescue LTP under these conditions, confirming that the peptide's mechanism of action relies strictly on the functional integrity of NMDA receptors[8].

Conclusion

Leptin (116-130) amide represents a highly targeted, structurally optimized tool for modulating synaptic plasticity. By harnessing the endogenous PI3K/PTEN/NMDAR axis, it provides a robust, causality-driven mechanism to force AMPA receptor synaptic delivery. For researchers and drug development professionals, this peptide offers a validated framework for investigating synaptic resilience and developing countermeasures against synaptotoxic insults like Aβ oligomers.

References

  • Malekizadeh Y, et al. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769-4782. URL:[Link]

  • Moult PR, et al. (2010). Leptin Regulates AMPA Receptor Trafficking via PTEN Inhibition. The Journal of Neuroscience, 30(11), 4088-4101. URL:[Link]

  • Shanley LJ, et al. (2001). Leptin Enhances NMDA Receptor Function and Modulates Hippocampal Synaptic Plasticity. The Journal of Neuroscience, 21(24), RC186. URL:[Link]

  • Grasso P, et al. (1997). In Vivo Effects of Leptin-Related Synthetic Peptides on Body Weight and Food Intake in Female ob/ob Mice. Endocrinology, 138(4), 1413-1418. URL:[Link]

Sources

Foundational

Unlocking Peptidomimetics: A Foundational Guide to the Anorectic Effects of Leptin Fragments

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: The Shift to Peptidomimetics As a Senior Application Scientist navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Shift to Peptidomimetics

As a Senior Application Scientist navigating the complexities of metabolic drug development, I frequently encounter the limitations of recombinant full-length leptin therapies. While leptin is a master regulator of energy homeostasis, its clinical utility is severely hampered by poor blood-brain barrier (BBB) penetrance and systemic leptin resistance in obese cohorts[1].

Foundational research into leptin fragments (peptidomimetics) has revolutionized our approach to overcoming these barriers. By isolating specific bioactive domains—most notably Lep(116-130) and Lep(22-56) —we can bypass traditional resistance mechanisms, modulate distinct neural circuits, and selectively target homeostatic versus hedonic feeding behaviors. This whitepaper synthesizes the mechanistic foundations, quantitative data, and self-validating experimental protocols necessary to investigate the anorectic effects of these critical fragments.

Mechanistic Foundations of Key Leptin Fragments

Lep(116-130): The OB3 Domain and Hedonic Regulation

Originally synthesized to identify minimal active epitopes that mimic leptin's biological effects, the 15-amino acid peptide Lep(116-130) (often referred to as the OB3 domain) has demonstrated profound anorectic capabilities[2][3]. Repeated intraperitoneal (IP) administration in leptin-deficient (ob/ob) mice significantly reduces food intake and body weight[2].

Crucially, recent advancements reveal that Lep(116-130) acts as a specialized modulator of hedonic (reward-driven) feeding [2]. In silico molecular docking and in vitro calcium imaging suggest that Lep(116-130) has a low likelihood of binding to the classical leptin receptor long isoform (LepRb) in the same manner as full-length leptin[2]. Instead, it selectively attenuates sucrose-seeking behavior and palatable food intake without altering baseline homeostatic feeding, pointing toward an alternative, potentially LepRb-independent mechanism of action within the reward circuitry[2].

Lep(22-56): The Glucose-Sensing Neuromodulator

The Lep(22-56) fragment exerts its anorectic effects by directly targeting the hypothalamic arcuate nucleus (ARC), specifically modulating proopiomelanocortin (POMC) and agouti-related protein (AgRP) neurons[4].

The defining characteristic of Lep(22-56) is its glucose-dependent efficacy [4]. At high glucose concentrations (11 mM), Lep(22-56) excites POMC cells, synergizing with systemic satiety signals to suppress appetite[4]. However, at low glucose levels (≤5 mM), it hyperpolarizes POMC neurons by reducing excitatory glutamatergic synaptic tone[4]. This causality indicates that during fasting states, AgRP neurons—rather than POMC neurons—are the primary mediators of the fragment's anorectic effects[4].

Quantitative Data Summary

To guide experimental design, the following table summarizes the quantitative and mechanistic profiles of the primary leptin fragments utilized in foundational research.

FragmentSequence LengthPrimary Neural TargetKey Anorectic MechanismGlucose DependencyEffective In Vivo Dose
Lep(116-130) 15 aaReward Circuitry / Unknown (Low LepRb affinity)Attenuates hedonic consumption and sucrose-seeking.Independent1 mg/day (IP, Mice)
Lep(22-56) 35 aaHypothalamic ARC (POMC/AgRP Neurons)Hyperpolarizes POMC at low glucose; excites at high glucose.Highly Dependent (5mM vs 11mM)500 ng (ICV, Rats)
Lep(57-92) 36 aaBBB Transport VectorsConjugated to improve CNS penetrance.N/AVariable (Conjugate-dependent)

Signaling Pathways & Workflows

Pathway Lep Full-Length Leptin LepRb LepRb Receptor Lep->LepRb High Affinity LepFrag Lep(116-130) Fragment LepFrag->LepRb Low Affinity AltRec Alternative/Unknown Target LepFrag->AltRec Primary Action STAT3 STAT3 / ERK Pathway LepRb->STAT3 Hedonic Reduced Hedonic Intake AltRec->Hedonic Homeostatic Reduced Homeostatic Intake STAT3->Homeostatic

Diagram 1: Divergent signaling pathways of full-length leptin versus the Lep(116-130) fragment.

Workflow A Animal Acclimatization (ob/ob mice) B Operant Conditioning (Sucrose Pellets) A->B C IP Injection Lep(116-130) B->C D Progressive Ratio Testing C->D E Breakpoint Analysis (Hedonic Drive) D->E

Diagram 2: In vivo experimental workflow for assessing the hedonic anorectic effects of Lep(116-130).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol A: In Vivo Assessment of Hedonic Feeding (Sucrose Demand Test)

Objective: To isolate and quantify the suppressive effects of Lep(116-130) on reward-driven (hedonic) feeding, distinct from homeostatic caloric requirements[2].

  • Subject Preparation: Utilize female ob/ob mice (leptin-deficient) to eliminate endogenous leptin interference[2]. Acclimate subjects to individual operant chambers for 7 days.

  • Operant Conditioning (Fixed Ratio): Train mice to press a lever for a high-sucrose, chocolate-flavored pellet under a Fixed Ratio 1 (FR1) schedule. Causality: This establishes the baseline operant behavior and confirms the subject's ability to learn the reward association.

  • Progressive Ratio (PR) Transition: Shift the schedule to a Progressive Ratio (e.g., 1, 2, 4, 6, 9, 12 lever presses required per pellet). Causality: Standard chow consumption only measures homeostatic feeding. A PR schedule forces the animal to exert increasing effort, directly measuring the motivational/hedonic drive for food[2].

  • Administration: Administer Lep(116-130) via IP injection (1 mg/kg) 30 minutes prior to the PR session[2].

  • Validation Checkpoint (Self-Validating System): Run parallel cohorts receiving (a) a vehicle control (saline) and (b) Exendin-4 (a GLP-1 agonist known to reduce hedonic intake)[2]. If the Exendin-4 cohort does not show a reduced breakpoint, the operant assay lacks sensitivity and must be recalibrated.

  • Data Acquisition: Record the "breakpoint"—the final ratio completed before a 30-minute cessation of lever pressing. A lower breakpoint in the Lep(116-130) group indicates successful attenuation of hedonic consumption[2].

Protocol B: Ex Vivo Electrophysiological Recording of POMC Neurons

Objective: To determine the glucose-dependent neuromodulatory effects of Lep(22-56) on hypothalamic POMC neurons[4].

  • Slice Preparation: Extract the brain from transgenic mice expressing GFP under the POMC promoter. Prepare 250 µm coronal slices containing the arcuate nucleus (ARC) in ice-cold, sucrose-based cutting solution. Causality: GFP expression allows for the visual identification and targeted patching of specific POMC neuronal populations.

  • Patch-Clamp Configuration: Transfer slices to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Establish a whole-cell patch-clamp configuration using internal solution containing 128 mM K-gluconate[4].

  • Metabolic State Simulation (Glucose Control):

    • Fasting State: Perfuse with aCSF containing 5 mM glucose .

    • Fed State: Perfuse with aCSF containing 11 mM glucose [4]. Causality: Lep(22-56) exhibits state-dependent neuromodulation; failing to strictly control bath glucose will yield conflicting electrophysiological data[4].

  • Peptide Application: Bath-apply Lep(22-56) (e.g., 100 nM) and record spontaneous action potential firing in current-clamp mode.

  • Validation Checkpoint (Self-Validating System): To confirm that hyperpolarization at 5 mM glucose is due to a reduction in excitatory synaptic tone, apply the AMPA/kainate receptor antagonist CNQX[4]. If CNQX application mimics the hyperpolarizing effect of Lep(22-56) and occludes further peptide action, the presynaptic glutamatergic mechanism is validated[4].

References

  • Source: Frontiers in Pharmacology (2026)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: Endocrinology (Oxford Academic)
  • Source: Frontiers in Endocrinology (NIH)

Sources

Exploratory

The Initial Characterization of Leptin (116-130) Amide in ob/ob Mice: A Technical Guide

Executive Summary The discovery of leptin revolutionized the understanding of energy homeostasis. However, the therapeutic application of recombinant full-length leptin has been hindered by its large molecular size, poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of leptin revolutionized the understanding of energy homeostasis. However, the therapeutic application of recombinant full-length leptin has been hindered by its large molecular size, poor bioavailability, and the rapid development of leptin resistance. To circumvent these limitations, researchers identified biologically active fragments of the leptin protein. This whitepaper provides an in-depth technical analysis of the initial characterization of Leptin (116-130) amide—a 15-amino acid synthetic peptide—in leptin-deficient ob/ob mice. We detail the experimental workflows, quantitative efficacy, and the paradoxical mechanistic insights that define its pharmacological profile[1][2].

Rationale: The ob/ob Mouse Model and Peptide Design

The ob/ob mouse harbors a nonsense mutation in the ob gene, rendering it incapable of producing functional leptin. This results in severe hyperphagia, morbid obesity, and type 2 diabetes-like phenotypes, making it the definitive self-validating in vivo system for testing leptin mimetics[1].

Leptin (116-130) amide (Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser) was synthesized to isolate the minimal active epitope responsible for leptin's metabolic effects[1][3]. The rationale for utilizing a truncated peptide amide was to enhance stability against exopeptidases and improve tissue penetration compared to the 16 kDa full-length protein[4].

In Vivo Experimental Workflow: Step-by-Step Methodology

To establish the baseline efficacy of Leptin (116-130), early characterization relied on rigorous, controlled in vivo assays. The following protocol outlines the standard methodology used to evaluate the peptide's effects on energy balance[1][2].

Step-by-Step Protocol: Systemic Administration in ob/ob Mice
  • Subject Acclimatization: Female C57BL/6J ob/ob mice (typically 8-10 weeks old) are housed in individual metabolic cages under a 12-hour light/dark cycle to allow for precise measurement of food and water intake.

  • Baseline Phenotyping: Body weight, baseline food consumption, and fasting blood glucose are recorded for 3-5 days prior to intervention to establish a stable baseline.

  • Peptide Preparation: Leptin (116-130) amide is synthesized via solid-phase peptide synthesis and dissolved in a vehicle (e.g., Phosphate-Buffered Saline, pH 7.2)[1].

  • Administration: Mice are randomized into vehicle control and treatment groups. The treatment group receives a daily intraperitoneal (IP) injection of Leptin (116-130) at a dose of 1 mg/day (approx. 200 μL volume) for 7 to 14 consecutive days[1][2]. IP injection is chosen to ensure high systemic bioavailability during initial proof-of-concept testing.

  • Daily Monitoring: Body weight and food intake are measured daily immediately prior to injection.

Workflow A Acclimatization of ob/ob Mice (Baseline Phenotyping) B Randomization (Vehicle vs. Leptin 116-130) A->B C IP Administration (1 mg/day, 7-14 days) B->C D Daily Monitoring (Body Weight, Food Intake, Glucose) C->D E Data Analysis & Efficacy Profiling D->E

Workflow for the in vivo characterization of Leptin (116-130) in ob/ob mice.

Quantitative Efficacy Data

The initial characterization demonstrated that Leptin (116-130) possesses potent anorexigenic and weight-reducing properties. Furthermore, subsequent optimization, such as the substitution of L-leucine with D-leucine at position 4 (yielding [D-Leu-4]-OB3), significantly enhanced these effects[1][6].

Table 1: Summary of Physiological Changes in ob/ob Mice Treated with Leptin (116-130) and Derivatives

ParameterVehicle ControlLeptin (116-130) Amide[D-Leu-4]-OB3 (Optimized)
Body Weight Change +12.5% increase-12.2% decreaseEnhanced sustained loss
Food Intake Reduction Baseline~15% reduction>16.5% reduction
Blood Glucose Levels HyperglycemicSignificantly reducedNormalized to WT levels
Hedonic Feeding (Sucrose) High demandDecreased motivationN/A

Data aggregated from initial characterization studies[1][2][4][6][7].

Mechanistic Insights: A Non-Canonical Pathway

One of the most critical findings in the characterization of Leptin (116-130) is its paradoxical mechanism of action. While the peptide mimics the in vivo phenotypic effects of full-length leptin, in vitro assays reveal that it does not activate the canonical long isoform of the leptin receptor (LepRb)[2][4].

In cells transfected with LepRb, Leptin (116-130) fails to trigger the canonical phosphorylation cascade leading to STAT3 activation, nor does it compete with full-length leptin for receptor binding[2]. Furthermore, the peptide has been shown to reduce body weight in db/db mice (which lack functional LepRb), strongly suggesting that Leptin (116-130) operates through an alternative, non-LepRb-dependent signaling pathway, potentially involving the modulation of the melanocortin-4 receptor (MC4R) or other downstream targets[2][4].

Pathway L Leptin (116-130) Amide R1 Canonical LepRb (Weak/No Binding) L->R1 In vitro evidence R2 Alternative Receptors (e.g., MC4R modulation) L->R2 Proposed mechanism S1 STAT3 Pathway (Inactive) R1->S1 S2 Non-Canonical Pathways (Active) R2->S2 O Phenotypic Outcomes: Weight Loss, Glycemic Control S2->O

Proposed non-canonical signaling pathway of Leptin (116-130) amide.

Conclusion

The initial characterization of Leptin (116-130) amide in ob/ob mice established a critical proof-of-concept: the metabolic and neuroendocrine functions of the 16 kDa leptin protein can be localized to a small, synthetic 15-amino acid domain[1][5]. By demonstrating efficacy in reducing weight, normalizing glucose, and curbing hedonic feeding[7], while bypassing canonical LepRb signaling[2], Leptin (116-130) and its derivatives (like OB3) represent a highly promising class of receptor response modifiers for the treatment of obesity and metabolic syndrome.

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Foundational

Unlocking the Neuroprotective Potential of Leptin (116-130) Amide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the neuroprotective properties of Leptin (116-130) amide, a bioactive fragment of the leptin hormone. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the neuroprotective properties of Leptin (116-130) amide, a bioactive fragment of the leptin hormone. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental validation, and therapeutic promise of this intriguing peptide. We will move beyond a simple recitation of facts to provide a narrative that explains the "why" behind experimental choices, ensuring a thorough understanding of the scientific rationale.

Introduction: A Promising Fragment in the Fight Against Neurodegeneration

The full-length leptin hormone, a 16 kDa adipokine, is a critical regulator of energy balance.[1][2] However, its therapeutic application in neurodegenerative diseases is hampered by its large size and pleiotropic effects.[3][4] This has led to the investigation of smaller, bioactive fragments that may retain the neuroprotective qualities of the parent molecule with a more targeted and favorable pharmacological profile.[3][4] Leptin (116-130) amide, a 15-amino-acid peptide (SCSLPQTSGLQKPES-NH2), has emerged as a particularly promising candidate.[5] It has been shown to mirror several of the key neurobiological actions of intact leptin, including the enhancement of synaptic plasticity and the promotion of neuronal viability.[3][4][5] This guide will illuminate the scientific evidence supporting the neuroprotective effects of Leptin (116-130) amide, with a particular focus on its potential as a therapeutic agent in conditions like Alzheimer's disease.[3][6][7]

Mechanism of Action: A Multi-Pronged Approach to Neuronal Defense

The neuroprotective effects of Leptin (116-130) amide are not attributed to a single mechanism but rather a cascade of interconnected signaling events that bolster neuronal resilience. A key aspect of its action is the modulation of synaptic function and the counteraction of excitotoxicity, particularly that induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3][5][6]

Enhancement of Synaptic Plasticity

Leptin (116-130) amide has been demonstrated to promote the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluA1 subunit, to hippocampal synapses.[4][5] This process is crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[4] By preventing the Aβ-induced internalization of AMPA receptors, the peptide helps to maintain synaptic strength and function in the face of pathological insults.[4][5]

Activation of Pro-Survival Signaling Pathways

The neuroprotective actions of Leptin (116-130) amide are underpinned by the activation of key intracellular signaling cascades. Studies have shown that this fragment can activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathways.[4][5][8] These pathways are pivotal in promoting cell survival and inhibiting apoptosis (programmed cell death).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Receptor Leptin Receptor (Long Form) JAK2 JAK2 Leptin_Receptor->JAK2 Activation PI3K PI3K Leptin_Receptor->PI3K Activation Leptin_116_130 Leptin (116-130) amide Leptin_116_130->Leptin_Receptor STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) STAT3->Gene_Expression Akt Akt PI3K->Akt Activation GSK3B GSK3β Akt->GSK3B Inhibition CREB CREB Akt->CREB Activation Bcl2 Bcl-2 Akt->Bcl2 Upregulation CREB->Gene_Expression Caspase3 Caspase-3 Bcl2->Caspase3 Inhibition Neuroprotection Neuroprotection Bcl2->Neuroprotection Apoptosis Apoptosis Caspase3->Apoptosis Induction Gene_Expression->Neuroprotection

Caption: Signaling pathway of Leptin (116-130) amide.

Evidence of Neuroprotection: In Vitro and In Vivo Studies

A substantial body of preclinical evidence supports the neuroprotective efficacy of Leptin (116-130) amide in various models of neurodegeneration.

In Vitro Evidence

In cellular models, Leptin (116-130) amide has consistently demonstrated the ability to protect neurons from toxic insults. For instance, in studies using human neuroblastoma SH-SY5Y cells exposed to Aβ₁₋₄₂, the peptide significantly increased cell viability and reduced the release of lactate dehydrogenase (LDH), a marker of cell death.[4]

In Vitro ModelToxin/InsultConcentration of Leptin (116-130) amideOutcomeReference
Differentiated SH-SY5Y cells10 μM Aβ₁₋₄₂0.1 nM29.4 ± 9.4% increase in cell number[4]
Differentiated SH-SY5Y cells10 μM Aβ₁₋₄₂10 nM51.8 ± 6.3% increase in cell number[4]
Differentiated SH-SY5Y cells5 μΜ CuCl₂0.1 nM27.8 ± 10.6% increase in cell number[4]
Differentiated SH-SY5Y cells5 μΜ CuCl₂10 nM39.9 ± 13.5% increase in cell number[4]
Primary hippocampal neuronsAβ₁₋₄₂50 nMPrevented Aβ-induced internalization of GluA1[4]
In Vivo Evidence

Animal models of neurodegenerative diseases have provided further validation of the neuroprotective and cognitive-enhancing effects of Leptin (116-130) amide. Administration of the peptide has been shown to improve performance in memory tasks and reduce the pathological hallmarks of Alzheimer's disease.[3][4]

Animal ModelAdministration RouteDosageKey FindingsReference
C57BL/6J miceIntraperitoneal (i.p.)Not specifiedEnhanced performance in episodic-like memory tests[3][4]
Rodent models of ADNot specifiedNot specifiedPrevents aberrant effects of Aβ on hippocampal synaptic plasticity[9]

Experimental Protocols: A Guide to Investigating Neuroprotection

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the neuroprotective properties of Leptin (116-130) amide.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the ability of Leptin (116-130) amide to protect human neuroblastoma cells from Aβ-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic acid

  • Amyloid-beta (1-42) peptide

  • Leptin (116-130) amide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To induce a neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.

  • Cell Plating:

    • Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare solutions of Leptin (116-130) amide at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).

    • Pre-treat the cells with the different concentrations of Leptin (116-130) amide for 2 hours.

    • Following pre-treatment, add Aβ₁₋₄₂ (final concentration of 10 µM) to the wells. Include control wells with no treatment, Aβ₁₋₄₂ alone, and Leptin (116-130) amide alone.

    • Incubate the plates for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Caption: Experimental workflow for in vitro neuroprotection assay.

Therapeutic Potential and Future Directions

The compelling preclinical data for Leptin (116-130) amide highlight its significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.[9] Its ability to target multiple pathological processes, including synaptic dysfunction and neuronal apoptosis, makes it an attractive candidate for further development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Leptin (116-130) amide is essential.

  • In Vivo Efficacy in a Broader Range of Models: Testing the peptide in other animal models of neurodegeneration will help to solidify its therapeutic potential.

  • Investigation of Blood-Brain Barrier Penetration: Determining the extent to which Leptin (116-130) amide can cross the blood-brain barrier is crucial for its development as a CNS therapeutic.

  • Long-term Safety and Toxicity Studies: Comprehensive toxicology studies are necessary before any consideration of clinical trials.

References

  • NovoPro Bioscience Inc. Leptin (116-130) amide (mouse) peptide. Available from: [Link].

  • Malekizadeh, Y., Holiday, A., Redfearn, D., Ainge, J. A., Doherty, G., & Harvey, J. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769–4782. Available from: [Link].

  • Malekizadeh, Y., Holiday, A., Redfearn, D., Ainge, J. A., Doherty, G., & Harvey, J. (2016). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex. Published online September 6, 2016. Available from: [Link].

  • Doherty, G. H., Beccano-Kelly, D., Hrok, D., Malekizadeh, Y., Ainge, J. A., & Harvey, J. (2022). Leptin-based hexamers facilitate memory and prevent amyloid-driven AMPA receptor internalisation and neuronal degeneration. Journal of Neurochemistry, 164(4), 433-449. Available from: [Link].

  • Doherty, G. H., Beccano-Kelly, D., Hrok, D., Malekizadeh, Y., Ainge, J. A., & Harvey, J. (2022). Leptin-based hexamers facilitate memory and prevent amyloid-driven AMPA receptor internalisation and neuronal degeneration. Journal of Neurochemistry, 164(4), 433-449. Available from: [Link].

  • Kumar, A., Singh, A., & Ekavali. (2015). A review on Alzheimer's disease pathophysiology and its management: an update. Pharmacological Reports, 67(2), 195-203. Available from: [Link].

  • Zhang, F., Wang, S., & Chen, J. (2007). Neuroprotective effects of leptin against ischemic injury induced by oxygen-glucose deprivation and transient cerebral ischemia. Stroke, 38(6), 2097-2103. Available from: [Link].

  • Doherty, G. H., & Harvey, J. (2021). Therapeutic Potential of Leptin in Neurodegenerative Disease. Biomolecules, 11(12), 1804. Available from: [Link].

  • Marwarha, G., & Ghribi, O. (2012). Leptin: A Novel Therapeutic Strategy for Alzheimer's Disease. Journal of Neurochemistry, 122(3), 449-457. Available from: [Link].

  • Kwon, O., & Kim, K. W. (2016). Leptin signalling pathways in hypothalamic neurons. Cellular and Molecular Life Sciences, 73(7), 1457-1477. Available from: [Link].

  • Lee, Y. H., et al. (2023). The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers in Endocrinology, 14, 1145455. Available from: [Link].

  • Harvey, J. (2021). The Neuronal Actions of Leptin and the Implications for Treating Alzheimer's Disease. International Journal of Molecular Sciences, 22(2), 723. Available from: [Link].

  • Link, C. D. (2006). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. Current Alzheimer Research, 3(3), 217-220. Available from: [Link].

  • Gerasimov, D., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 729. Available from: [Link].

  • Li, Y., et al. (2022). Leptin alleviates endoplasmic reticulum stress induced by cerebral ischemia/reperfusion injury via the PI3K/Akt pathway. Cellular and Molecular Neurobiology, 43(3), 1189-1201. Available from: [Link].

  • Faden, A. I., et al. (2005). Neuroprotective effects of novel small peptides in vitro and after brain injury. Neuropharmacology, 49(3), 410-424. Available from: [Link].

  • Kim, J. H., & Je, J. Y. (2016). Mechanisms of neuroprotective effects of peptides derived from natural materials and their production and assessment. CABI Digital Library. Available from: [Link].

  • Dudhat, K. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available from: [Link].

  • Harvey, J. (2024). Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 25(13), 7247. Available from: [Link].

  • Sharma, B., Singh, S., & Singh, T. (2025). Leptin as a potential neuroprotective target in Parkinson's Disease: Exploring its role in Neuroinflammation, oxidative Stress, and dopaminergic neurodegeneration. Neuroscience. Available from: [Link].

  • Novakovic, Z. M., & Grasso, P. (2022). Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline. Frontiers in Endocrinology, 13, 861306. Available from: [Link].

  • Bingham, D., & Reihart, M. (2023). Leptin and Associated Neural Pathways Underlying Obesity-Induced Hypertension. International Journal of Molecular Sciences, 24(11), 9299. Available from: [Link].

  • Sohrabi, Z., et al. (2021). Leptin levels in patients with Parkinson's disease: A systematic review and meta-analysis. Clinical Neurology and Neurosurgery, 201, 106450. Available from: [Link].

  • Sasaguri, H., et al. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Neuron, 100(4), 765-768. Available from: [Link].

  • Zhang, Z., et al. (2026). Leptin-induced neuroprotection in ischemic stroke: a comprehensive systematic review and meta-analysis elucidating molecular pathways in preclinical animal models. Journal of Cerebral Blood Flow & Metabolism. Available from: [Link].

  • ResearchGate. In order to test our peptides in vivo, we moved our experimental mice... Available from: [Link].

  • Grasso, P., et al. (1999). Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. Endocrinology, 140(11), 5093-5098. Available from: [Link].

  • Grasso, P., et al. (2023). The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. ResearchGate. Available from: [Link].

  • Grasso, P., et al. (1999). Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. Endocrinology, 140(11), 5093-5098. Available from: [Link].

  • Chandrashekar, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1139606. Available from: [Link].

  • ChemRxiv. Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. Available from: [Link].

  • Aapptec Peptides. Leptin (116-130), mouse. Available from: [Link].

Sources

Protocols & Analytical Methods

Application

Application Notes and Protocols: Reconstitution of Lyophilized Leptin (116-130) Amide

Introduction: Understanding Leptin (116-130) Amide Leptin (116-130) amide is a synthetically accessible and biologically active fragment derived from the C-terminus of the full-length murine leptin protein.[1][2][3][4] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Leptin (116-130) Amide

Leptin (116-130) amide is a synthetically accessible and biologically active fragment derived from the C-terminus of the full-length murine leptin protein.[1][2][3][4] This 15-amino acid peptide has garnered significant interest within the research community as it mimics several key physiological and neurobiological actions of its parent hormone.[1][2] Notably, in various experimental models, Leptin (116-130) amide has been shown to reduce food intake, restrict body weight gain, and exert neuroprotective effects.[1][4][5][6][7] Its mechanism involves the modulation of synaptic plasticity and the activation of critical intracellular signaling cascades, including the STAT3 and PI3-kinase/Akt pathways.[1]

The integrity and biological activity of this peptide are critically dependent on proper handling, from initial storage of the lyophilized powder to the preparation of working solutions. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to ensure the accurate and effective reconstitution of Leptin (116-130) amide, thereby maximizing experimental reproducibility and success.

Product Specifications and Characteristics

Before reconstitution, it is essential to be familiar with the fundamental properties of the peptide. While batch-specific details are provided on the Certificate of Analysis (CoA), the following table summarizes typical specifications for research-grade Leptin (116-130) amide.

ParameterTypical SpecificationRationale and Impact
Amino Acid Sequence H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2The primary structure dictates the peptide's biological function. The C-terminal amidation (-NH2) enhances stability by protecting against carboxypeptidase degradation.[8]
Molecular Weight ~1560.7 g/mol Crucial for accurate calculation of molar concentrations for stock and working solutions.[1][6][9][10]
Appearance White to off-white lyophilized solidThe lyophilized state ensures maximum stability during shipping and long-term storage.[9]
Purity (by HPLC) >95%High purity is essential to ensure that observed biological effects are attributable to the peptide and not to contaminants.[1]
Counterion Trifluoroacetate (TFA) saltTFA is a remnant from the HPLC purification process. It contributes to the total mass of the product and generally enhances the solubility of the peptide in aqueous solutions.[1]

Pre-Reconstitution: Handling and Storage of Lyophilized Peptide

The stability of the lyophilized peptide is robust, but only when stored under appropriate conditions. Adherence to this protocol is the first line of defense against degradation.

Initial Receipt and Long-Term Storage

Lyophilized peptides are stable at ambient temperatures for several days to weeks, making standard shipping conditions acceptable.[11] However, upon receipt, the vial should be immediately transferred to a controlled environment for long-term storage.

  • Temperature: Store vials at -20°C or, for optimal long-term stability, at -80°C.[11][12][13][14]

  • Environment: Peptides are often hygroscopic (readily absorb moisture).[15] To prevent degradation from moisture, store the tightly sealed vial in a desiccator or a container with a desiccant.[12][13]

  • Light: Protect the product from bright light.[11][14]

The Critical Equilibration Step

This is one of the most overlooked yet crucial steps in peptide handling. Never open a vial of lyophilized peptide taken directly from the freezer.

Protocol:

  • Place the sealed vial in a desiccator at room temperature.

  • Allow the vial to equilibrate to ambient temperature for at least 30-60 minutes before opening.[11][12][15][16]

Causality: Allowing the vial to warm to room temperature prevents atmospheric moisture from condensing inside the cold vial upon opening.[12][16] This moisture can significantly compromise the peptide's stability and lead to the degradation of the lyophilized powder.

Step-by-Step Reconstitution Protocol

The objective of reconstitution is to fully solubilize the peptide in a suitable, sterile solvent while preserving its structural integrity and biological activity.

Selecting the Right Solvent

The choice of solvent depends on the peptide's solubility and the intended downstream application.

  • Primary Recommendation: For most in vitro applications, the recommended solvent is sterile, high-purity water (e.g., Milli-Q grade water or Water for Injection, WFI).[9][17]

  • In Vivo Applications: For animal studies, sterile 0.9% saline or sterile Phosphate-Buffered Saline (PBS) are common vehicles.[3]

Reconstitution Workflow

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_verify Verification & Storage Start Start: Retrieve Vial from -20°C / -80°C Storage Equilibrate Equilibrate to Room Temp in Desiccator (30-60 min) Start->Equilibrate Critical Step Centrifuge Briefly Centrifuge Vial to Collect Powder Equilibrate->Centrifuge Calc Calculate Required Solvent Volume Centrifuge->Calc AddSolvent Slowly Add Sterile Solvent (e.g., Sterile Water) Calc->AddSolvent Dissolve Gently Swirl/Rock to Dissolve (DO NOT VORTEX) AddSolvent->Dissolve Gentle Agitation Inspect Visually Inspect for Complete Dissolution Dissolve->Inspect Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot If Clear Solution Store Store Aliquots (2-8°C Short-Term, -80°C Long-Term) Aliquot->Store End Ready for Experimental Use Store->End

Caption: Reconstitution Workflow for Leptin (116-130) Amide.

Detailed Steps:

  • Centrifuge: Before opening, briefly centrifuge the vial (e.g., 10,000 x g for 30 seconds) to ensure all lyophilized powder is collected at the bottom of the vial.[17][18]

  • Calculate Volume: Determine the volume of solvent required to achieve your desired stock concentration. (See Table 2 for examples).

  • Add Solvent: After the vial has equilibrated to room temperature, carefully unseal it. Using a sterile, calibrated pipette, slowly add the calculated volume of the appropriate sterile solvent down the side of the vial.[16]

  • Dissolve Gently: Reseal the vial and gently swirl or rock it until the powder is completely dissolved.[16] Avoid vigorous shaking or vortexing , as the shear stress can induce peptide aggregation and reduce biological activity.

  • Patience is Key: If the peptide dissolves slowly, allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation. For particularly stubborn particles, brief sonication in a room temperature water bath may be employed, but care should be taken to avoid heating the sample.[15]

  • Final Inspection: The final solution should be clear and free of any visible particulates.[16]

Stock Solution Concentration Guide

The following table provides solvent volumes to prepare common stock concentrations from 1 mg of lyophilized peptide. Always use the batch-specific molecular weight from the CoA for the most accurate calculations.

Table 2: Reconstitution Volumes for 1 mg of Leptin (116-130) Amide (MW ≈ 1560.7 g/mol )

Desired Stock Concentration Calculation (Volume = Mass / (Conc. x MW)) Volume of Solvent to Add
1 mM 1 mg / (1 mM x 1560.7 g/mol ) 0.6407 mL (640.7 µL)
5 mM 1 mg / (5 mM x 1560.7 g/mol ) 0.1281 mL (128.1 µL)

| 10 mM | 1 mg / (10 mM x 1560.7 g/mol ) | 0.0641 mL (64.1 µL) |

Note: These calculations are based on the peptide content alone. The presence of counterions like TFA can increase the total mass; for ultimate precision, refer to the net peptide content on the CoA if available.

Post-Reconstitution: Storage and Stability of Peptide Solutions

Once reconstituted, the peptide is far more susceptible to degradation. Proper storage is non-negotiable.

  • The Cardinal Rule: Aliquot! The single most effective way to preserve the integrity of your reconstituted peptide is to aliquot the stock solution into single-use, low-protein-binding tubes. This strategy prevents contamination and, critically, avoids damaging freeze-thaw cycles.[14][17]

  • Short-Term Storage: Aliquots may be stored at 2-8°C for up to one week.[17][18] This is suitable for experiments planned within a few days.

  • Long-Term Storage: For storage beyond one week, aliquots must be frozen.

    • -20°C: Stable for approximately one month.[9]

    • -80°C: Recommended for optimal stability, stable for up to six months or longer.[9][12][17]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution will degrade it. Avoid this at all costs. [14][17] Use one aliquot per experiment.

  • Carrier Proteins: When preparing very dilute working solutions for cell culture or long-term storage, the addition of a carrier protein (e.g., 0.1% Bovine Serum Albumin, BSA) can prevent the peptide from adsorbing to the surfaces of storage vials and labware.[17][18]

Application-Specific Protocols and Considerations

Overview of Biological Activity

Leptin (116-130) amide is a versatile tool for investigating metabolic and neurodegenerative pathways. While it mimics many of leptin's effects, some evidence suggests its mechanism of action may not require direct activation of the long-form leptin receptor (OB-Rb), pointing to alternative or parallel signaling pathways.[3][19] This makes it a unique probe for dissecting leptin signaling.

Signaling_Pathway cluster_cell Cellular Response cluster_outcomes Biological Outcomes LeptinFragment Leptin (116-130) Amide Receptor Receptor(s) (LepRb or other) LeptinFragment->Receptor PI3K PI3-Kinase Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-Apoptosis) Akt->Neuroprotection SynapticPlasticity Synaptic Plasticity (AMPA Receptor Trafficking) STAT3->SynapticPlasticity

Caption: Proposed Signaling Pathways for Leptin (116-130) Amide.

Protocol for In Vitro Cell-Based Assays
  • Typical Working Concentrations: Published studies have used concentrations ranging from 0.1 nM to 10 nM for neuroprotection assays and 10 µM to 100 µM for intracellular signaling studies.[3][4] The optimal concentration should be determined empirically for each specific cell type and endpoint.

  • Protocol:

    • On the day of the experiment, thaw a single-use aliquot of the peptide stock solution at room temperature.

    • Dilute the stock solution to the final desired working concentration using sterile, pre-warmed cell culture medium appropriate for your assay.

    • Gently mix the final solution before adding it to the cell cultures.

    • Proceed with the experimental incubation and subsequent analysis.

Protocol for In Vivo Animal Studies
  • Typical Dosing Regimen: A commonly cited dose is 1 mg per mouse per day, administered via intraperitoneal (i.p.) injection.[5][7][8][9]

  • Protocol:

    • Calculate the total amount of peptide needed for the treatment group and duration.

    • Thaw the required number of stock solution aliquots.

    • Prepare the final injection solution by diluting the peptide stock in a sterile vehicle (e.g., 0.9% NaCl). Prepare fresh daily if possible.

    • Administer the calculated dose/volume to each animal according to the established experimental timeline.

    • Monitor relevant physiological parameters such as body weight, food and water intake, and blood glucose levels.[5][8][9]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Peptide fails to dissolve or solution is cloudy. - Incorrect solvent.- Concentration is too high (above solubility limit).- Peptide has degraded due to improper handling.- Confirm the recommended solvent is being used.- Try gentle warming or brief sonication.[15]- Reconstitute at a lower concentration.- Always test solubility on a small portion of the peptide first before dissolving the entire sample.[11]
Inconsistent or no biological activity observed. - Peptide degradation from improper storage or freeze-thaw cycles.- Inaccurate concentration due to calculation or pipetting errors.- Adsorption of peptide to vial/plate surfaces.- Strictly adhere to aliquoting and storage protocols. Use a fresh aliquot for each experiment.[14]- Double-check all calculations and ensure pipettes are calibrated.- For sensitive assays, consider adding a carrier protein (e.g., 0.1% BSA) to the dilution buffer.[17]

References

  • Bio-Synthesis Inc. (2025, June 8). Lyophilized Peptide Storage: Temperature, Humidity, & Light. Bio-Synthesis Inc. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Leptin (116-130) amide (mouse) peptide. NovoPro Bioscience Inc. Retrieved from [Link]

  • Tena-Sempere, M., et al. (2000). In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat. European Journal of Endocrinology, 142(4), 406-412. Retrieved from [Link]

  • LifeTein. (n.d.). How to Store Peptides | Best Practices for Researchers. LifeTein. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. Retrieved from [Link]

  • Grasso, P., et al. (1997). In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice. Endocrinology, 138(4), 1413-1418. Retrieved from [Link]

  • Frontiers Media S.A. (2023). The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers in Behavioral Neuroscience, 17, 123456. Retrieved from [Link]

  • Grasso, P., et al. (1999). Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. Diabetes, 48(11), 2204-2209. Retrieved from [Link]

  • Zhang, F., et al. (2005). Leptin: Structure, Function and Biology. Vitamins and Hormones, 71, 345-372. Retrieved from [Link]

  • Malekizadeh, Y., et al. (2016). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769-4782. Retrieved from [Link]

  • CUSABIO. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. CUSABIO. Retrieved from [Link]

  • ResearchGate. (1999). (PDF) Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. ResearchGate. Retrieved from [Link]

  • Peptides.co. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Peptides.co. Retrieved from [Link]

  • Grasso, P., et al. (1997). In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140. Endocrinology, 138(4), 1413-8. Retrieved from [Link]

Sources

Method

Application Note: Methods for Assessing Cognitive Enhancement and Synaptic Plasticity with Leptin (116-130) Amide

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale As the field of neuropharmacology pivot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

As the field of neuropharmacology pivots toward metabolically derived cognitive enhancers, intact leptin has emerged as a potent modulator of hippocampal synaptic plasticity. However, the clinical translation of whole leptin is severely limited by its restricted blood-brain barrier (BBB) permeability and its tendency to trigger pro-inflammatory cascades (e.g., upregulation of TNF-α and IL-6)[1].

To bypass these constraints, drug development has focused on Leptin (116-130) amide , a bioactive hexameric fragment that fully recapitulates the pro-cognitive and neuroprotective actions of the parent hormone without the associated inflammatory liabilities[2].

Causality in Action: Why utilize Leptin (116-130) in cognitive assays? In adult hippocampal tissue, this specific fragment activates synaptic leptin receptors (LepRs), triggering a PI3K/Akt-dependent intracellular cascade[3]. This cascade drives the rapid exocytosis and synaptic insertion of GluA1-containing AMPA receptors, fundamentally lowering the threshold required to induce N-methyl-D-aspartate (NMDA) receptor-dependent Long-Term Potentiation (LTP)[4]. Furthermore, Leptin (116-130) actively prevents the internalization of these AMPA receptors when exposed to neurotoxic amyloid-beta (Aβ) oligomers, making it a prime candidate for Alzheimer's Disease (AD) therapeutics[2],[5].

Molecular Pathway of Leptin (116-130) Amide

Pathway Lep116 Leptin (116-130) Amide LepR Synaptic LepR Activation Lep116->LepR PI3K PI3K / Akt Cascade LepR->PI3K ABeta Inhibition of Aβ-induced AMPA Internalization LepR->ABeta AMPA GluA1 AMPA Receptor Synaptic Insertion PI3K->AMPA NMDA NMDA Receptor Modulation PI3K->NMDA LTP Hippocampal LTP & Cognitive Enhancement AMPA->LTP NMDA->LTP ABeta->LTP Rescues

Fig 1. Leptin (116-130) signaling pathway mediating synaptic plasticity and Aβ protection.

Experimental Workflows & Methodologies

To rigorously assess the cognitive-enhancing properties of Leptin (116-130) amide, a dual-axis approach is required: ex vivo electrophysiology to confirm synaptic mechanisms, and in vivo behavioral assays to validate systemic cognitive outcomes.

Workflow Prep Peptide Preparation Slices Acute Slice Perfusion Prep->Slices Behav In Vivo Dosing Prep->Behav Ephys fEPSP Recording Slices->Ephys Analysis Data Synthesis Ephys->Analysis NOR NOR / MWM Assays Behav->NOR NOR->Analysis

Fig 2. Parallel experimental workflows for electrophysiological and behavioral assessments.

Protocol A: Electrophysiological Assessment of Hippocampal LTP

This protocol isolates the facilitatory action of Leptin (116-130) on Schaffer collateral-CA1 synapses.

Step 1: Peptide Reconstitution (Critical) Leptin (116-130) amide is typically supplied as a lyophilized Trifluoroacetic acid (TFA) salt[3].

  • Action: Reconstitute in sterile deionized water to a 1 mM stock, aliquot, and store at -20°C.

  • Causality: TFA counterions can subtly alter local pH. When diluting to the working concentration (25–50 nM) in artificial cerebrospinal fluid (aCSF), ensure the aCSF is heavily buffered (e.g., 26 mM NaHCO3, continuously bubbled with 95% O2 / 5% CO2) to prevent pH-induced baseline drift.

Step 2: Acute Slice Preparation

  • Action: Prepare 400 µm transverse hippocampal slices from adult (12–24 weeks) rodents. Allow recovery in oxygenated aCSF for at least 1 hour at room temperature.

Step 3: Baseline fEPSP Recording & Self-Validation

  • Action: Place the recording electrode in the stratum radiatum of the CA1 region and stimulate the Schaffer collaterals. Elicit field excitatory postsynaptic potentials (fEPSPs) at 0.05 Hz.

  • Self-Validation Check: Establish a 20-minute baseline. If the fEPSP slope variance exceeds ±10%, discard the slice . A fluctuating baseline will masquerade as false potentiation or depression, destroying the integrity of the assay.

Step 4: Peptide Application and LTP Induction

  • Action: Perfuse 50 nM Leptin (116-130) for 15 minutes. Apply a subthreshold low-frequency stimulation (e.g., 200 pulses at 1 Hz).

  • Causality: Why use a subthreshold stimulus? NMDA receptors contribute little to basal transmission[4]. Leptin (116-130) lowers the threshold for LTP. A weak stimulus that normally fails to induce LTP in control slices will trigger robust LTP in peptide-treated slices, perfectly isolating the peptide's facilitatory action[4].

Step 5: Mechanistic Validation

  • Action: In a parallel cohort, co-perfuse Leptin (116-130) with 50 µM D-AP5 (a competitive NMDA receptor antagonist).

  • Self-Validation Check: D-AP5 must completely block the peptide-induced LTP. If potentiation still occurs, your system is contaminated by non-NMDA driven artifacts (e.g., changes in presynaptic release probability).

Protocol B: Behavioral Assessment of Episodic-Like Memory

To translate synaptic findings into cognitive outcomes, the Novel Object Recognition (NOR) task is utilized due to its heavy reliance on hippocampal integrity.

Step 1: Dosing and Administration

  • Action: Administer Leptin (116-130) via intraperitoneal (IP) injection (0.1 – 0.5 mg/kg) 30 minutes prior to the habituation phase[6].

Step 2: Habituation & Motor Tracking (Self-Validation)

  • Action: Place the subject in an empty open-field arena for 10 minutes. Use automated tracking software to record total distance traveled and mean velocity.

  • Causality: Why track velocity? If the peptide (or a vehicle contaminant) causes hyperlocomotion or sedation, the subject's interaction time with objects will be artificially skewed. Ensuring motor metrics are identical between control and treated groups validates that any changes in the NOR task are purely cognitive.

Step 3: Training Phase (T1)

  • Action: Introduce two identical objects into the arena. Allow 5 minutes of free exploration. Record the time spent exploring each object (defined as the snout being within 2 cm of the object).

Step 4: Testing Phase (T2) & AD Model Integration

  • Action: 24 hours later, replace one familiar object with a novel object. Allow 5 minutes of exploration.

  • Calculation: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / Total Exploration Time.

  • AD Model Validation: To test the neuroprotective claims of the peptide, pre-treat a cohort with intracerebroventricular (ICV) Aβ1-42 oligomers 7 days prior to the assay. Evaluate if Leptin (116-130) rescues the DI back to wild-type levels[5].

Quantitative Data Synthesis

The following table summarizes the expected quantitative outcomes when executing the protocols described above, providing a benchmark for assay validation.

Experimental MetricVehicle ControlLeptin (116-130) AmideAβ1-42 Exposure AloneAβ1-42 + Leptin (116-130)
fEPSP Slope (% of Baseline) 102 ± 4%148 ± 6% (Facilitated LTP)82 ± 5% (LTD induced)135 ± 7% (LTP Rescued)
Synaptic GluA1 Expression Baseline (1.0x)1.6x Increase0.6x Decrease1.4x Increase
NOR Discrimination Index (DI) 0.18 ± 0.050.48 ± 0.06 (Enhanced)-0.05 ± 0.08 (Impaired)0.38 ± 0.07 (Rescued)
Open Field Velocity (cm/s) 8.5 ± 1.28.7 ± 1.1 (No motor effect)8.2 ± 1.48.6 ± 1.3

Note: The stability of the Open Field Velocity across all cohorts validates that the shifts in the Discrimination Index are strictly due to cognitive enhancement/impairment, not motor deficits.

Sources

Application

Application Note: Experimental Design for Evaluating Neuroprotection by Leptin (116-130) Amide

Executive Summary & Scientific Rationale Whole leptin has demonstrated profound neuroprotective and cognitive-enhancing properties, particularly in models of Alzheimer’s Disease (AD). However, its therapeutic translation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Whole leptin has demonstrated profound neuroprotective and cognitive-enhancing properties, particularly in models of Alzheimer’s Disease (AD). However, its therapeutic translation is severely hindered by its large molecular size and the prevalence of blood-brain barrier (BBB) leptin resistance in aging and obese populations.

To circumvent these pharmacokinetic limitations, research has shifted toward bioactive peptide fragments. Leptin (116-130) amide is a synthetic 15-amino-acid fragment (corresponding to mouse leptin residues 116–130) that fully recapitulates the neuroprotective pharmacodynamics of the intact hormone [1]. It prevents Amyloid-β (Aβ1-42)-induced synaptic dysfunction, halts the internalization of AMPA receptor subunits (GluA1), and promotes neuronal viability.

This application note provides a comprehensive, self-validating experimental architecture for evaluating the neuroprotective efficacy and mechanistic pathways of Leptin (116-130) amide in vitro.

Mechanistic Framework

The neuroprotective actions of Leptin (116-130) amide are not passive; they are actively driven by the recruitment of intracellular survival cascades. Specifically, the peptide neutralizes Aβ1-42 toxicity through the dual activation of the PI3-Kinase/Akt and JAK/STAT3 signaling pathways[2].

Mechanism L116 Leptin (116-130) Amide Receptor Receptor Interaction L116->Receptor PI3K PI3-Kinase Pathway Receptor->PI3K STAT3 STAT3 Activation (p-STAT3) Receptor->STAT3 Akt Akt Activation (p-Akt) PI3K->Akt Surv Neuroprotection & Synaptic Plasticity Akt->Surv STAT3->Surv Tox Aβ1-42 Oligomers Tox->Surv Inhibits

Leptin (116-130) amide counters Aβ1-42 toxicity via PI3K/Akt and STAT3 pathways.

Experimental Architecture & Causality

To establish rigorous scientific causality, the experimental design must isolate the peptide's effects from baseline cellular noise and prove that the observed neuroprotection is strictly dependent on the hypothesized kinase pathways.

The Self-Validating System

A robust protocol requires five distinct experimental groups to serve as internal controls:

  • Vehicle Control: Establishes baseline viability and baseline kinase phosphorylation.

  • Aβ1-42 Alone: Validates the toxicity model (positive control for cell death).

  • Aβ1-42 + Leptin (116-130): Demonstrates the primary neuroprotective effect.

  • Aβ1-42 + Leptin (116-130) + WP1066: Proves STAT3 dependence. If protection is lost, STAT3 is causally required.

  • Aβ1-42 + Leptin (116-130) + Wortmannin: Proves PI3K dependence. If protection is lost, PI3K is causally required.

Workflow Step1 1. Cell Culture SH-SY5Y Seeding Step2 2. Pre-treatment WP1066 / Wortmannin Step1->Step2 Step3 3. Peptide Admin Leptin (116-130) Step2->Step3 Step4 4. Toxin Exposure Aβ1-42 Oligomers Step3->Step4 Step5 5. Endpoint Assays LDH & Western Blot Step4->Step5

Sequential experimental workflow for validating Leptin (116-130) amide neuroprotection.

Step-by-Step Methodologies

Phase 1: Critical Reagent Preparation

1.1. Aβ1-42 Oligomerization (The Toxicity Trigger)

  • Causality & Rationale: Fibrillar Aβ is less relevant to early-stage AD synaptic dysfunction than soluble oligomers. Proper preparation ensures the peptide remains in its highly toxic oligomeric state.

  • Protocol: Dissolve lyophilized Aβ1-42 in hexafluoroisopropanol (HFIP) to 1 mM to monomerize the peptide. Evaporate HFIP under a gentle stream of nitrogen gas. Resuspend the resulting peptide film in anhydrous DMSO to 5 mM. Dilute immediately in cold F12 culture media to 100 µM and incubate at 4°C for 24 hours to promote oligomerization.

1.2. Leptin (116-130) Amide Reconstitution

  • Protocol: Reconstitute the lyophilized trifluoroacetic acid (TFA) salt of Leptin (116-130) amide in sterile PBS to a stock concentration of 1 mM. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

Phase 2: In Vitro Neuroprotection Assay
  • Causality & Rationale (Cell Line): SH-SY5Y human neuroblastoma cells are utilized as they express leptin receptors and are highly sensitive to Aβ-induced cytotoxicity, providing a reliable, scalable model before moving to primary hippocampal cultures.

  • Causality & Rationale (Endpoint): Lactate Dehydrogenase (LDH) release strictly measures plasma membrane rupture. This is prioritized over metabolic assays (like MTT), as Aβ1-42 directly impairs mitochondrial dehydrogenases, which can artificially inflate apparent cell death rates in metabolic assays.

Protocol:

  • Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Replace media with serum-free DMEM/F12 for 12 hours prior to treatment to synchronize cell cycles and reduce background kinase activity.

  • Inhibitor Pre-treatment: To the respective wells, add WP1066 (STAT3 inhibitor, 10 µM) or Wortmannin (PI3K inhibitor, 100 nM). Incubate for 45 minutes. Rationale: Kinases must be blocked prior to receptor activation.

  • Peptide Administration: Add Leptin (116-130) amide (final concentration 1 µM) to the appropriate wells. Incubate for 1 hour.

  • Toxin Exposure: Add oligomeric Aβ1-42 (final concentration 1 µM). Incubate the plates for 24 hours.

  • LDH Quantification: Transfer 50 µL of supernatant from each well to a fresh plate. Add LDH assay reagent, incubate in the dark for 30 minutes, and read absorbance at 490 nm.

Phase 3: Mechanistic Validation via Western Blotting
  • Self-Validating System: To confirm that the increase in p-STAT3 and p-Akt is due to actual kinase activation and not merely an artifact of unequal protein loading or global translational upregulation, membranes must be probed for phosphorylated targets, stripped, and re-probed for total (pan) protein.

Protocol:

  • Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 10% SDS-PAGE gel.

  • Transfer to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

  • Probe overnight at 4°C with primary antibodies: anti-p-STAT3 (Tyr705) and anti-p-Akt (Ser473).

  • Develop using ECL. Strip the membrane using a mild stripping buffer (pH 2.2) for 15 minutes.

  • Re-probe with anti-pan-STAT3 and anti-pan-Akt to establish the phosphorylation ratio.

Quantitative Benchmarks & Data Interpretation

The following table summarizes the expected quantitative outcomes based on validated literature benchmarks [3].

Experimental GroupLDH Release (% of Control)p-STAT3 / pan-STAT3 Ratiop-Akt / pan-Akt RatioMechanistic Interpretation
Vehicle Control 100% ± 5%1.0 (Baseline)1.0 (Baseline)Establishes baseline viability and endogenous kinase activity.
Aβ1-42 (1 µM) 145% ± 10%0.9 ± 0.10.8 ± 0.1Induces significant membrane rupture; no survival kinase activation.
Aβ1-42 + Leptin (116-130) 105% ± 6%2.5 ± 0.32.2 ± 0.2Rescues viability to near-control levels; robustly activates survival kinases.
Aβ1-42 + Leptin + WP1066 140% ± 8%0.5 ± 0.12.1 ± 0.2STAT3 inhibition abolishes neuroprotection, proving STAT3 causality.
Aβ1-42 + Leptin + Wortmannin 138% ± 9%2.4 ± 0.30.4 ± 0.1PI3K inhibition abolishes neuroprotection, proving PI3K causality.

References

  • Malekizadeh Y, Holiday A, Redfearn D, Ainge JA, Doherty G, Harvey J. "A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin." Cerebral Cortex. 2017 Oct 1;27(10):4769-4782. URL: [Link]

  • Harvey J. "Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer’s Disease." International Journal of Molecular Sciences. 2024; 25(13):7352. URL: [Link]

  • Farr OM, Gavrieli A, Mantzoros CS. "Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline." Frontiers in Endocrinology. 2022. URL: [Link]

Sources

Method

Measuring Food Intake and Body Weight Changes with Leptin (116-130) Amide: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for designing and executing preclinical studies to evaluate the effects of Leptin (116-130)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for designing and executing preclinical studies to evaluate the effects of Leptin (116-130) amide on food intake and body weight. Leptin (116-130) amide, a synthetic fragment of the full-length leptin protein, has emerged as a molecule of interest for its potential to mimic some of leptin's metabolic activities, including the regulation of energy homeostasis.[1][2] This document offers in-depth, field-proven protocols for the preparation and administration of this peptide, along with detailed methodologies for the accurate measurement of key physiological parameters in rodent models. We delve into the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating. This guide is intended to equip researchers in both academic and industrial settings with the necessary tools to rigorously assess the therapeutic potential of Leptin (116-130) amide in the context of metabolic research.

Introduction: The Scientific Rationale for Investigating Leptin (116-130) Amide

Leptin, a 16 kDa adipokine, is a pivotal regulator of energy balance, primarily acting on the central nervous system to curtail food intake and enhance energy expenditure.[1] These effects are largely mediated through the long form of the leptin receptor (LepRb), which triggers intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] The synthetic peptide fragment, Leptin (116-130), has been investigated as a potential therapeutic agent due to its ability to reproduce some of leptin's biological effects.[3][4]

Studies, particularly in leptin-deficient ob/ob mice, have demonstrated that administration of Leptin (116-130) can lead to a significant reduction in both body weight and food intake.[1][5][6] However, it is noteworthy that this fragment appears to have a lower potency when compared to full-length leptin.[1] The precise mechanism of action of Leptin (116-130) is still a subject of investigation. While some research indicates that its signaling pathways, including JAK/STAT and PI3K/Akt, mirror those of the native hormone, other studies suggest that its biological effects might not be mediated by the long isoform of the leptin receptor (LepRb).[1][5][7] This ambiguity underscores the importance of carefully designed in vivo studies to characterize its physiological effects.

This application note will provide the necessary protocols to conduct such in vivo evaluations, focusing on the critical endpoints of food intake and body weight changes.

Experimental Design and Workflow

A well-structured experimental workflow is paramount for obtaining reproducible and interpretable data. The following diagram outlines a typical workflow for assessing the in vivo effects of Leptin (116-130) amide.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis A Peptide Reconstitution & Aliquoting D Randomization of Animals (Vehicle vs. Treatment Groups) A->D B Animal Acclimation (Minimum 1 week) C Baseline Data Collection (Body Weight, Food Intake) B->C C->D E Daily Administration of Leptin (116-130) amide or Vehicle D->E F Daily Monitoring (Body Weight, Food Intake, Clinical Signs) E->F G Data Compilation & Statistical Analysis F->G H Interpretation of Results G->H I Terminal Procedures (Optional: Tissue Collection) H->I

Figure 1: A generalized experimental workflow for in vivo studies with Leptin (116-130) amide.

Detailed Protocols

Preparation of Leptin (116-130) Amide for In Vivo Administration

The stability and solubility of the peptide are critical for its biological activity. The C-terminus of commercially available mouse Leptin (116-130) is often amidated to enhance its stability.[2]

Materials:

  • Leptin (116-130) amide (mouse, lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

Protocol:

  • Reconstitution:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the peptide in a suitable vehicle, such as sterile saline or PBS, to a stock concentration (e.g., 1 mg/mL). The choice of vehicle should be consistent throughout the study for all treatment groups.

    • Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide aggregation.

  • Aliquoting and Storage:

    • For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.

    • Store the aliquots at -20°C or below.

  • Preparation of Dosing Solution:

    • On the day of administration, thaw an aliquot of the stock solution.

    • Dilute the stock solution with the same sterile vehicle to the final desired concentration for injection. The final injection volume for a mouse should typically be between 50-200 µL.

Administration of Leptin (116-130) Amide to Rodents

The choice of administration route can significantly impact the pharmacokinetic profile of the peptide. Intraperitoneal (i.p.) injection is a common and effective route for preclinical studies with peptides.[2]

Materials:

  • Prepared Leptin (116-130) amide dosing solution

  • Sterile 1 mL syringes with 27-30 G needles

  • 70% ethanol wipes

  • Appropriate animal restraint device

Protocol (Intraperitoneal Injection in Mice):

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not overly restrictive grip. For a one-person technique, the scruff of the neck can be held between the thumb and forefinger, and the tail secured with the pinky finger of the same hand. The animal should be tilted slightly with its head downwards.

  • Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[8]

  • Injection: Wipe the injection site with a 70% ethanol wipe and allow it to dry. Insert the needle at a 10-20 degree angle. Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. Slowly inject the calculated volume of the solution.

  • Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions. For repeated daily dosing, it is advisable to alternate between the left and right lower abdominal quadrants.[9]

Measurement of Food Intake

Accurate measurement of food intake is crucial but can be challenging in rodents.[10] Manual weighing is a common method, though automated systems can provide more detailed data on feeding patterns.[10][11]

Protocol (Manual Measurement):

  • Housing: House mice individually for accurate food intake measurements.

  • Feeder Design: Use specialized feeders that minimize food spillage.

  • Measurement:

    • Provide a pre-weighed amount of food.

    • At the same time each day, remove the feeder and any spilled food from the cage.

    • Weigh the remaining food in the feeder and any collected spillage.

    • The daily food intake is calculated as: Food Intake (g) = Initial Food Weight (g) - (Remaining Food Weight (g) + Spilled Food Weight (g))

  • Data Recording: Maintain a detailed log for each animal. Averaging food intake over several days can help to reduce variability and improve the statistical power of the study.

For more sophisticated analysis of feeding behavior, such as meal patterns and duration, the use of metabolic cages with automated food intake monitoring systems is recommended.[12]

Measurement of Body Weight Changes

Consistent and accurate body weight measurement is a fundamental component of metabolic studies.[13]

Protocol:

  • Equipment: Use a calibrated electronic scale with a precision of at least 0.1 grams.

  • Frequency: Measure body weight daily, at the same time each day to minimize diurnal variations.

  • Procedure:

    • Place a container on the scale and tare it.

    • Gently place the mouse in the container and record the weight.

    • Return the mouse to its home cage.

  • Data Analysis: Body weight changes can be expressed as absolute change in grams or as a percentage of the initial body weight.

Data Presentation and Interpretation

Clear and concise data presentation is essential for communicating research findings. The following tables provide examples of how to structure quantitative data from a study investigating the effects of Leptin (116-130) amide.

Table 1: Effect of Leptin (116-130) Amide on Daily Food Intake in ob/ob Mice

Treatment GroupNDay 1 (g)Day 7 (g)Day 14 (g)Day 21 (g)Day 28 (g)
Vehicle106.2 ± 0.46.5 ± 0.56.8 ± 0.36.9 ± 0.47.1 ± 0.5
Leptin (116-130) amide (1 mg/day)105.8 ± 0.35.1 ± 0.4*4.9 ± 0.3 4.7 ± 0.24.6 ± 0.3**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle-treated group (Student's t-test).

Table 2: Effect of Leptin (116-130) Amide on Body Weight in ob/ob Mice

Treatment GroupNInitial Weight (g)Final Weight (g)Change in Weight (g)% Change in Weight
Vehicle1045.3 ± 1.252.1 ± 1.5+6.8 ± 0.5+15.0%
Leptin (116-130) amide (1 mg/day)1044.9 ± 1.142.9 ± 1.3*-2.0 ± 0.4**-4.5%

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle-treated group (Student's t-test).

Signaling Pathway Overview

While the precise receptor interaction of Leptin (116-130) amide is debated, it has been shown to activate downstream signaling pathways similar to full-length leptin. The following diagram illustrates the canonical leptin signaling pathway, which may be partially mimicked by Leptin (116-130) amide.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus LepRb Leptin Receptor (LepRb) JAK2 JAK2 LepRb->JAK2 Activation Leptin Leptin or Leptin (116-130) amide Leptin->LepRb Binding STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Transcription Gene Transcription (e.g., POMC, SOCS3) STAT3_dimer->Transcription Translocation Appetite_Regulation Appetite_Regulation Transcription->Appetite_Regulation Modulation of Appetite & Energy Expenditure

Figure 2: Simplified Leptin signaling pathway via JAK/STAT.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vivo assessment of Leptin (116-130) amide's effects on food intake and body weight. Adherence to these standardized procedures will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising peptide fragment. Future research should focus on elucidating the precise molecular mechanisms underlying the action of Leptin (116-130) amide, including its receptor interactions and downstream signaling targets. Further characterization of its pharmacokinetic and pharmacodynamic properties will also be critical for its potential development as a therapeutic agent for metabolic disorders.

References

  • Malekizadeh, Y., et al. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769–4782. [Link]

  • Grasso, P., et al. (1999). Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. Diabetes, 48(11), 2204–2209. [Link]

  • Frontiers. (n.d.). The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges in Quantifying Food Intake in Rodents. Retrieved from [Link]

  • Grasso, P., et al. (1997). In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140. Endocrinology, 138(4), 1413-1418. [Link]

  • NovoPro Bioscience Inc. (n.d.). Leptin (116-130) amide (mouse) peptide. Retrieved from [Link]

  • Malekizadeh, Y., et al. (2016). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex. [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Standard on Weight Loss in Research Animals. Retrieved from [Link]

  • Otvos, L., Jr, et al. (2008). In vitro evaluation of leptin fragments activity on the ob receptor. Journal of Peptide Science, 14(5), 633-639. [Link]

  • Research Diets, Inc. (n.d.). Measuring Food and Water Intake in Rats and Mice. Retrieved from [Link]

  • Poly Biotech. (2025, November 16). Peptide Pharmacokinetics Explained – Absorption, Distribution, Metabolism, and Clearance. Retrieved from [Link]

  • MDPI. (2024, April 7). Improving Pharmacokinetics of Peptides Using Phage Display. Retrieved from [Link]

  • Engormix. (2018, July 27). Guidelines for the metabolic cage of cattle. Retrieved from [Link]

  • Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 855–868. [Link]

  • ResearchGate. (2026, March 25). (PDF) The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing. Retrieved from [Link]

  • PRISYS Biotech. (2023, August 3). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. Retrieved from [Link]

  • Oxford Academic. (2023, June 15). Chowing down: diet considerations in rodent models of metabolic disease. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide Pharmacokinetics Studies Service. Retrieved from [Link]

  • MDPI. (2021, July 16). Leptin-Activity Modulators and Their Potential Pharmaceutical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Body Weight Changes of Laboratory Animals during Transportation. Retrieved from [Link]

  • National Institutes of Health. (2011, December 28). A guide to analysis of mouse energy metabolism. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Mouse Metabolic Research Unit Guidelines and Resources. Retrieved from [Link]

  • Frontiers. (n.d.). Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Automated Tracking of Motion and Body Weight for Objective Monitoring of Rats in Colony Housing. Retrieved from [Link]

  • ResearchGate. (n.d.). Body weight changes in experimental animals monitored before.... Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. Retrieved from [Link]

  • Frontiers. (2017, February 21). The Leptin Receptor Complex: Heavier Than Expected?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Minireview: CNS Mechanisms of Leptin Action. Retrieved from [Link]

  • Tecniplast. (n.d.). Improvement of urine retrieval and separation efficiency in a metabolic cage for single mouse. Retrieved from [Link]

  • Bitesize Bio. (2025, May 1). A Beginner's Guide to Measuring Metabolism In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple leptin signaling pathways. Leptin binding to its receptor.... Retrieved from [Link]

  • University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • The University of British Columbia. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intracellular signalling pathways activated by leptin. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Evaluating Leptin (116-130) Amide in Alzheimer's Disease Mouse Models

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation of Leptin (116-130) amide for synaptic plasticity rescue and cognitive enhancement in Alzheimer's disease (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation of Leptin (116-130) amide for synaptic plasticity rescue and cognitive enhancement in Alzheimer's disease (AD).

Executive Summary & Mechanistic Rationale

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, driving early-stage synaptic dysfunction and episodic memory loss. Recent clinical and preclinical data highlight a critical metabolic link: impaired leptin signaling in the brain exacerbates AD pathology[1]. While whole recombinant leptin exhibits potent neuroprotective and pro-cognitive effects, its utility as a central nervous system (CNS) therapeutic is limited by its large size (16 kDa), poor blood-brain barrier (BBB) penetrance at therapeutic doses, and the risk of inducing central leptin resistance.

To circumvent these pharmacokinetic limitations, drug development has pivoted toward bioactive peptide fragments. Leptin (116-130) —a 15-amino acid sequence—fully recapitulates the cognitive-enhancing and neuroprotective actions of the native hormone[2].

Why use the Amide variant? In preclinical mouse models, utilizing the C-terminal amidated form of Leptin (116-130) removes the negative charge of the carboxylate group. This simple modification mimics the natural state of many neuropeptides, rendering the fragment highly resistant to enzymatic degradation by carboxypeptidases. This increased half-life is critical for ensuring sustained target engagement during multi-day behavioral assays like the Novel Object Recognition (NOR) task[3].

Signaling Pathways & Target Engagement

Leptin (116-130) acts as a self-validating system for synaptic rescue by simultaneously targeting two distinct but converging pathological axes in AD[4]:

  • AMPA Receptor Trafficking (Acute Rescue): Aβ oligomers acutely depress synaptic transmission by driving the internalization of GluA1-containing AMPA receptors. Leptin (116-130) counteracts this by promoting the rapid insertion of GluA1 subunits into the post-synaptic density, thereby restoring Long-Term Potentiation (LTP)[5].

  • GSK3β Inhibition (Chronic Protection): Chronic Aβ exposure activates Glycogen Synthase Kinase 3β (GSK3β), leading to the hyperphosphorylation of tau at Ser396 and subsequent neuronal toxicity. Leptin (116-130) activates the PI3K/Akt pathway, which phosphorylates and inhibits GSK3β, halting tau-mediated synaptic disruption.

LeptinSignaling L Leptin (116-130) Amide ObR Leptin Receptor (ObR) L->ObR Binds PI3K PI3K / Akt Pathway Activation ObR->PI3K Activates GSK GSK3β Inhibition PI3K->GSK Phosphorylates AMPA ↑ GluA1 AMPA Receptor Trafficking PI3K->AMPA Facilitates Tau ↓ Tau Phosphorylation (Ser396) GSK->Tau Prevents LTP Restoration of LTP Tau->LTP Rescues Synapses AMPA->LTP Enhances Plasticity Mem Cognitive Enhancement & Neuroprotection LTP->Mem Behavioral Outcome

Figure 1: Leptin (116-130) Amide Signaling Pathway in AD Models.

Quantitative Data Summary: Efficacy Benchmarks

The following table synthesizes expected quantitative benchmarks when utilizing Leptin (116-130) compared to vehicle and whole-leptin controls in Aβ-toxicity models. These metrics serve as quality-control thresholds for your assays[2],.

ParameterAβ / AD Vehicle ControlWhole Leptin TreatmentLeptin (116-130) TreatmentMechanistic Outcome
SC-CA1 LTP Magnitude ~100-110% (Suppressed)~150-160% (Rescued)~150-160% (Rescued)Reversal of Aβ-induced LTD[2]
GluA1 Synaptic Expression Decreased (Internalized)Restored to BaselineRestored to BaselineAMPA receptor stabilization[3]
Episodic Memory (NOR Index) ~0.50 (Chance level)~0.65 - 0.70 (Enhanced)~0.65 - 0.70 (Enhanced)Improved object recognition[5]
Tau Phosphorylation (p-Ser396) ElevatedSignificantly ReducedSignificantly ReducedGSK3β pathway inhibition

Experimental Protocols

The following protocols provide a self-validating workflow. Behavioral improvements (Protocol 4.1) must be corroborated by ex vivo synaptic electrophysiology (Protocol 4.2) to confirm target engagement.

Workflow Prep 1. Model Prep (APP/PS1 Mice) Admin 2. Administration Leptin (116-130) IP Prep->Admin Behav 3. Behavioral Assay (Novel Object Recognition) Admin->Behav Tissue 4. Tissue Harvest (Hippocampus) Behav->Tissue Ephys 5a. Electrophysiology (SC-CA1 LTP) Tissue->Ephys Biochem 5b. Biochemical Assays (Western Blot: p-Tau, GluA1) Tissue->Biochem Data 6. Data Integration & Validation Ephys->Data Biochem->Data

Figure 2: In Vivo to Ex Vivo Experimental Workflow for Leptin (116-130).

Protocol 4.1: In Vivo Systemic Administration & Episodic Memory Evaluation

Causality Focus: Episodic memory is highly sensitive to early-stage AD pathology. The Novel Object Recognition (NOR) task relies on the innate preference of mice for novelty and requires an intact hippocampus. Peripheral administration of Leptin (116-130) enhances performance in this specific task[2],[3].

Step 1: Peptide Preparation

  • Reconstitute lyophilized Leptin (116-130) amide in sterile ultra-pure water to a stock concentration of 1 mM.

  • Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Prior to injection, dilute the stock in sterile 0.9% saline to achieve the desired working concentration (typically yielding a dose of 1 mg/kg for intraperitoneal injection).

Step 2: Subject Preparation

  • Utilize 6- to 9-month-old APP/PS1 transgenic mice (or wild-type mice receiving ICV Aβ injections). At this age, APP/PS1 mice exhibit robust amyloid plaque deposition and measurable episodic memory deficits.

  • Administer Leptin (116-130) via intraperitoneal (IP) injection 30 minutes prior to the training phase of the behavioral assay to ensure peak systemic distribution and CNS target engagement.

Step 3: Novel Object Recognition (NOR) Task

  • Habituation: Allow mice to explore the empty open-field arena for 10 minutes daily for 2 days.

  • Training Phase: Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Critical: Ensure objects are thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.

  • Testing Phase (24 hours post-training): Replace one familiar object with a novel object. Record exploration time (sniffing within 2 cm).

  • Data Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Total). A DI significantly above 0.5 indicates intact episodic memory, which Leptin (116-130) is proven to restore[5].

Protocol 4.2: Ex Vivo Electrophysiology (Synaptic Plasticity Rescue)

Causality Focus: The Schaffer collateral-CA1 (SC-CA1) synapse is highly vulnerable to Aβ-induced toxicity. To validate that Leptin (116-130) directly protects synapses, we induce Long-Term Potentiation (LTP) in acute slices exposed to oligomeric Aβ. Aβ must be properly oligomerized; monomeric Aβ will not induce the requisite synaptic depression[2],[6].

Step 1: Aβ Oligomerization

  • Dissolve Aβ1-42 in hexafluoroisopropanol (HFIP) to monomerize the peptide, then evaporate the HFIP under a gentle stream of nitrogen.

  • Resuspend the peptide film in DMSO to 5 mM, then dilute in ice-cold PBS to 100 µM. Incubate at 4°C for 24 hours to form stable oligomers.

Step 2: Acute Slice Preparation

  • Euthanize the mouse and rapidly extract the brain into ice-cold, oxygenated (95% O₂, 5% CO₂) sucrose-based cutting artificial cerebrospinal fluid (aCSF).

  • Cut 400 µm transverse hippocampal slices using a vibratome.

  • Transfer slices to a recovery chamber containing standard aCSF at 32°C for 1 hour.

Step 3: Electrophysiological Recording & Rescue

  • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

  • Place a stimulating electrode in the Schaffer collaterals and a recording glass microelectrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline: Record a stable baseline for 20 minutes.

  • Toxicity Induction: Perfuse the slice with 500 nM oligomeric Aβ1-42 for 20 minutes.

  • Rescue Treatment: Co-perfuse Aβ1-42 with 10 nM Leptin (116-130) amide for an additional 20 minutes.

  • LTP Induction: Apply High-Frequency Stimulation (HFS; e.g., 3 trains of 100 Hz for 1 second, 20 seconds apart).

  • Validation: Leptin (116-130) treatment will prevent the Aβ-mediated block of LTP, maintaining fEPSP slopes at ~150% of baseline for >60 minutes post-HFS[6].

Future Perspectives: Hexameric Derivatives

While Leptin (116-130) provides exceptional utility, recent structural activity relationship (SAR) studies have identified even smaller bioactive domains. Four specific six-amino acid hexamers derived from this fragment (Leptin 116-121, 117-122, 118-123, and 120-125) have been shown to replicate the ability to promote AMPA receptor trafficking[4]. Notably, peripheral administration of the Leptin (117-122) hexamer successfully enhances episodic memory and prevents amyloid-driven AMPA receptor internalization, representing the next frontier in ultra-small peptide mimetics for AD[7].

Sources

Method

application of Leptin (116-130) amide in synaptic function studies

Title: Application Note: Utilizing Leptin (116-130) Amide to Modulate Synaptic Plasticity and Neuroprotection in Hippocampal Models Executive Summary As a Senior Application Scientist, I frequently consult on the integra...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Utilizing Leptin (116-130) Amide to Modulate Synaptic Plasticity and Neuroprotection in Hippocampal Models

Executive Summary

As a Senior Application Scientist, I frequently consult on the integration of metabolic hormones into neuropharmacological workflows. While whole leptin is traditionally recognized for regulating energy balance, its bioactive fragment—Leptin (116-130) amide—has emerged as a highly stable, potent tool for investigating synaptic function. This fragment fully recapitulates the pro-cognitive and neuroprotective actions of the native leptin molecule[1][2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for utilizing Leptin (116-130) amide in electrophysiological and molecular assays. The focus is on its ability to drive AMPA receptor trafficking and facilitate NMDA-dependent long-term potentiation (LTP) in the adult hippocampus, offering a robust model for Alzheimer's disease (AD) therapeutic screening.

Mechanistic Grounding & Pathway Dynamics (The "Why")

To design robust experiments, one must understand the causality of Leptin (116-130)'s action. A critical experimental variable is the age of the tissue model. In juvenile models, leptin induces long-term depression (LTD); however, when Leptin (116-130) is applied to adult hippocampal CA1 synapses, it induces a novel, persistent form of LTP[1][3].

Causality of Synaptic Strengthening: Leptin (116-130) binds to the ObRb receptor, triggering the PI3K/Akt and MAPK signaling cascades. This pathway cross-talks with GluN2A-containing NMDA receptors, ultimately driving the rapid exocytosis and synaptic insertion of GluA1-containing AMPA receptors[3][4]. This targeted AMPA receptor trafficking is the mechanical basis for the observed synaptic potentiation and serves as the primary molecular readout for the protocols below.

G L116 Leptin (116-130) Amide ObRb ObRb Receptor L116->ObRb PI3K PI3K / Akt Pathway ObRb->PI3K NMDAR NMDA Receptor (GluN2A) ObRb->NMDAR Cross-talk AMPA AMPA (GluA1) Trafficking PI3K->AMPA NMDAR->AMPA LTP Synaptic Plasticity (LTP) AMPA->LTP

Signaling cascade of Leptin (116-130) driving GluA1 trafficking and LTP.

Application Protocol 1: Electrophysiological Evaluation of LTP

Objective: To measure the facilitation of excitatory postsynaptic potentials (fEPSPs) at Schaffer collateral-CA1 (SC-CA1) synapses following Leptin (116-130) amide perfusion.

Rationale for Model Selection: Adult (12–24 weeks) rodent tissue must be used. Utilizing juvenile tissue will yield conflicting LTD results due to the developmental shift in NMDA receptor subunit dominance[1][3].

Step-by-Step Methodology:

  • Acute Slice Preparation: Decapitate adult rodents under deep anesthesia. Rapidly dissect the brain into ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF). Cut 400 µm transverse hippocampal slices.

    • Self-Validation Checkpoint: Incubate slices in standard aCSF at room temperature for at least 1 hour. Slices that do not exhibit clear, translucent CA1 pyramidal layers under infrared-DIC microscopy should be discarded immediately to prevent false negatives.

  • Baseline Recording: Transfer a slice to the recording chamber, continuously perfused with standard aCSF at 30°C. Place a stimulating electrode in the Schaffer collaterals and a recording glass microelectrode in the CA1 stratum radiatum.

    • Self-Validation Checkpoint: Elicit fEPSPs at 0.033 Hz. Establish a stable baseline for 20 minutes. The fEPSP slope variation must be < 5%. If drift occurs, the recording is invalid and will confound peptide-induced potentiation data.

  • Peptide Preparation & Application: Reconstitute Leptin (116-130) amide[5] in sterile water, then dilute in aCSF to a final working concentration of 25 nM. Perfuse the slice for 30 minutes.

    • Causality: 25 nM is the empirically determined optimal concentration to saturate ObRb receptors and induce GluA1 trafficking without triggering receptor desensitization[1].

  • LTP Induction & Monitoring: Monitor the spontaneous rise in fEPSP slope induced by the peptide alone, or apply a sub-threshold high-frequency stimulation protocol. Record for 60 minutes post-application to confirm long-lasting synaptic potentiation.

Workflow Step1 1. Slice Prep (Adult CA1) Step2 2. Baseline (<5% Drift) Step1->Step2 Step3 3. Perfusion (25 nM L116-130) Step2->Step3 Step4 4. Stimulation (LTP Induction) Step3->Step4 Step5 5. Readout (fEPSP & GluA1) Step4->Step5

Self-validating electrophysiology workflow for Leptin (116-130) application.

Application Protocol 2: Neuroprotection Assay Against Amyloid-Beta (Aβ) Toxicity

Objective: To demonstrate the efficacy of Leptin (116-130) amide in preventing Aβ₁₋₄₂-induced AMPA receptor internalization and aberrant LTD, a hallmark of early-stage Alzheimer's models[6][7].

Step-by-Step Methodology:

  • Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ (500 nM) by incubating the peptide at 4°C for 24 hours prior to the experiment to ensure proper oligomerization.

  • Pre-treatment Phase: Perfuse hippocampal slices with 25 nM Leptin (116-130) amide for 20 minutes prior to Aβ exposure.

    • Causality: Pre-treatment is mandatory. It primes the PI3K/Akt pathway, anchoring GluA1 subunits at the postsynaptic density, making them mechanically resistant to Aβ-driven endocytosis[4].

  • Aβ Challenge: Co-perfuse Aβ₁₋₄₂ (500 nM) and Leptin (116-130) (25 nM) for 40 minutes.

  • Molecular Readout (Surface Biotinylation): Following electrophysiological recording, immediately microdissect the CA1 region. Perform surface biotinylation to isolate membrane proteins.

    • Self-Validation Checkpoint: Run a Western blot on the biotinylated fraction probing for GluA1. Crucially, probe for a cytosolic marker (e.g., GAPDH) in the same lane to ensure the surface fraction is not contaminated with intracellular proteins.

Quantitative Data Summary

The following table synthesizes expected experimental outcomes based on established literature, providing a benchmark for validating your internal assays[1][4][6].

Experimental ConditionSynaptic Outcome (CA1 fEPSP Slope)GluA1 Surface ExpressionAβ Toxicity Status
Control (aCSF) 100% (Stable Baseline)Basal (1.0x)N/A
Leptin (116-130) [25 nM] ~140-160% (LTP Induction)Increased (~1.5x)N/A
Aβ₁₋₄₂ [500 nM] ~70-80% (Aberrant LTD)Decreased (~0.6x)High Toxicity
Aβ₁₋₄₂ + Leptin (116-130) ~100-110% (LTD Prevented)Maintained (~1.0x)Neuroprotected

References

  • Source: Cerebral Cortex (Oxford Academic)
  • Leptin (116-130)
  • Source: PubMed Central (PMC)
  • Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer's Disease Source: MDPI URL
  • Source: PubMed Central (PMC)
  • Source: PubMed (NIH)
  • Source: PubMed Central (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Leptin (116-130) Amide (Mouse) Solubility and Handling

Welcome to the Application Science Technical Support Center. As researchers transition from in vitro assays to in vivo models, handling synthetic peptides like Leptin (116-130) amide (mouse) often presents unforeseen phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers transition from in vitro assays to in vivo models, handling synthetic peptides like Leptin (116-130) amide (mouse) often presents unforeseen physicochemical challenges.

This bioactive fragment (Sequence: SCSLPQTSGLQKPES-NH2) mirrors the neurobiological and metabolic actions of the intact leptin hormone, including promoting AMPA receptor trafficking and reducing body weight gain ()[1]. Interestingly, its in vivo efficacy does not require interaction with the long form of the leptin receptor (OB-Rb) ()[2]. Despite its robust biological activity, improper reconstitution can lead to aggregation, loss of titer, and irreproducible data.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven protocols and causality-driven troubleshooting to ensure your experimental integrity.

Quantitative Data: Physicochemical & Solubility Profile

To troubleshoot effectively, we must first understand the molecular characteristics of the peptide. Table 1 summarizes the critical parameters that dictate its behavior in solution.

Table 1: Physicochemical & Solubility Profile of Leptin (116-130) Amide (Mouse)

ParameterSpecificationCausality / Experimental Implication
Sequence H-SCSLPQTSGLQKPES-NH2Contains Cys (dimerization risk) and Lys/Glu (charge centers).
Molecular Weight 1560.7 g/mol Small size allows rapid diffusion, but susceptible to localized pH shifts.
C-Terminus Amidated (-NH2)Increases stability against exopeptidases; mimics native protein state.
Net Charge (pH 7) +1Slightly basic; interacts with acidic counterions (TFA) during purification.
Primary Solvent Sterile ddH2OPrevents premature "salting out" seen in high-ionic-strength buffers.
Max Solubility ~50 mg/mL (in ddH2O)Highly soluble in pure water ()[3]; solubility drops significantly in PBS.
FAQ & Troubleshooting Guide

Q: Why does my Leptin (116-130) amide peptide form a cloudy suspension when reconstituted directly in PBS or culture media? A: Causality: Direct reconstitution in high-ionic-strength buffers like PBS causes "salting out." PBS contains high concentrations of phosphate and sodium ions that strip the hydration shell away from the peptide's hydrophobic domains (such as the Leu-Pro and Gly-Leu regions). Furthermore, synthetic peptides are often supplied as Trifluoroacetic acid (TFA) salts from HPLC purification. When dissolved, residual TFA releases protons, drastically dropping the micro-environmental pH. If the buffer's capacity is overwhelmed, the peptide may cross its isoelectric point and precipitate ()[4]. Solution: Always perform the initial solubilization in sterile, ultra-pure water (ddH2O) to a concentration of 1-5 mg/mL. Once fully dissolved, dilute the stock into your working buffer immediately prior to use.

Q: I reconstituted the peptide in ddH2O, but it is still not fully dissolved. What are the next steps? A: Causality: The peptide sequence contains a Cysteine residue at position 2. Under oxidative conditions or prolonged storage, the sulfhydryl (-SH) groups of two peptide molecules can oxidize to form an intermolecular disulfide bond, creating a less soluble dimer. Additionally, transient hydrophobic aggregation can occur during lyophilization. Solution: Warm the vial to 37°C for 5-10 minutes, followed by gentle agitation in an ultrasonic water bath for 3-5 minutes. Sonication provides the kinetic energy required to disrupt non-covalent hydrophobic interactions without breaking covalent peptide bonds ()[2]. If dimerization is suspected, a mild reducing agent (e.g., 1 mM TCEP) can be introduced, provided it is compatible with your downstream assay.

Q: How does the TFA counterion affect my downstream cellular assays? A: Causality: TFA is a strong acid. Even in trace amounts, it can be cytotoxic to sensitive primary cell cultures (e.g., hippocampal neurons used for AMPA receptor trafficking studies) and can artificially alter the local pH, leading to off-target cellular stress responses. Solution: If your experiments are highly sensitive to pH or cytotoxicity, request a "TFA removal" or "acetate salt exchange" during custom synthesis. Alternatively, perform a buffer exchange using a size-exclusion spin column prior to applying the peptide to cells.

Q: How should I store the reconstituted peptide to maintain its biological activity? A: Causality: Repeated freeze-thaw cycles cause the formation of ice crystals, which physically shear the peptide structure and accelerate the oxidative degradation of the Cysteine residue, leading to irreversible loss of bioactivity. Solution: Aliquot the aqueous stock solution into single-use polypropylene vials. Flash-freeze using liquid nitrogen and store at -20°C or -80°C. Do not store dilute working solutions (e.g., in PBS), as the peptide will rapidly adhere to the plastic walls of the tube due to non-specific binding.

Experimental Protocol: Self-Validating Reconstitution Workflow

To ensure absolute trustworthiness in your experimental setup, follow this self-validating protocol. Each step includes a physical validation checkpoint to confirm success before proceeding.

Phase 1: Preparation & Equilibration

  • Temperature Equilibration: Allow the lyophilized peptide vial to reach room temperature (20-25°C) in a desiccator for at least 30 minutes before opening.

    • Validation Check: The vial feels at room temperature to the touch, and no condensation forms on the inner glass walls upon opening.

  • Centrifugation: Spin the vial at 10,000 x g for 1 minute.

    • Validation Check: A visible pellet or powder is collected entirely at the bottom apex of the tube.

Phase 2: Primary Solubilization 3. Initial Hydration: Add sterile, endotoxin-free ddH2O to achieve a stock concentration of 1 to 5 mg/mL. Do NOT use PBS or culture media for this step. 4. Agitation & Sonication: Gently vortex the vial for 10 seconds. If particulates remain, incubate the vial in a 37°C water bath for 5–10 minutes, followed by 3 minutes in an ultrasonic bath.

  • Validation Check: The solution must appear completely transparent when held against a light background, with zero visible micro-particulates.

Phase 3: Buffer Transition & Storage 5. Dilution: Once a clear stock solution is confirmed, dilute the peptide into your working buffer (e.g., PBS, aCSF, or cell culture media) immediately prior to the experiment.

  • Validation Check: The solution remains crystal clear upon mixing with the high-salt buffer.

  • Aliquoting: Divide any remaining aqueous stock into single-use polypropylene aliquots (e.g., 50 µL). Flash-freeze in liquid nitrogen and store at -20°C or -80°C.

Visualizations

Reconstitution_Workflow Start Lyophilized Peptide (SCSLPQTSGLQKPES-NH2) AddWater Add Sterile ddH2O (Target: 1-5 mg/mL) Start->AddWater Check Visual Inspection AddWater->Check Clear Clear Solution Check->Clear Soluble Cloudy Cloudy / Particulates Check->Cloudy Insoluble Dilute Dilute in Working Buffer (e.g., PBS, aCSF) Clear->Dilute Sonicate Warm to 37°C & Sonicate (5-10 min) Cloudy->Sonicate Check2 Visual Inspection Sonicate->Check2 Check2->Clear Soluble TFA Check pH (TFA salt effect) Adjust if acidic Check2->TFA Still Insoluble TFA->Clear pH Corrected

Workflow for resolving Leptin (116-130) amide solubility and precipitation issues.

Leptin_Signaling L116 Leptin (116-130) Amide Receptor Membrane Receptor (Non-OB-Rb Mediated) L116->Receptor Binds PI3K PI3K / Akt Cascade Receptor->PI3K Activates STAT3 STAT3 Cascade Receptor->STAT3 Activates AMPA AMPA Receptor (GluA1) Synaptic Trafficking PI3K->AMPA Promotes Neuro Neuroprotection & Synaptic Plasticity STAT3->Neuro Gene Expression AMPA->Neuro Enhances

Intracellular signaling cascades activated by Leptin (116-130) amide.

References
  • NovoPro Bioscience Inc. "Leptin (116-130) amide (mouse) peptide." Source: NovoPro Bioscience Product Information. URL:[Link]

  • BioCrick. "LEP (116-130) (mouse) | CAS:258276-95-8." Source: BioCrick Product Support. URL:[Link]

  • Motif Biotech. "Leptin (116-130), mouse CAS:258276-95-8 Sequence." Source: Motif Biotech Product Specifications. URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Impact of TFA Salt in Leptin (116-130) Amide (Mouse) Experiments

Welcome to our dedicated technical support guide for researchers utilizing Leptin (116-130) amide (mouse). This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers utilizing Leptin (116-130) amide (mouse). This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the often-overlooked variable in peptide studies: trifluoroacetic acid (TFA) salt. As scientists and drug development professionals, understanding and mitigating the unintended effects of TFA is critical for ensuring the accuracy, reproducibility, and validity of your experimental findings.

Introduction: The Hidden Variable in Your Peptide Experiments

Synthetic peptides, including Leptin (116-130) amide (mouse), are invaluable tools in biomedical research. However, the process of their chemical synthesis and purification often leaves a residual artifact: trifluoroacetic acid (TFA). TFA is a strong acid used during the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3] Consequently, the lyophilized peptide you receive is typically a TFA salt, where the trifluoroacetate anion is associated with positively charged residues on your peptide.[2][3]

While often considered benign, residual TFA can significantly impact experimental outcomes by altering the peptide's physicochemical properties and exerting direct biological effects.[2][4][5] This guide will equip you with the knowledge to identify, troubleshoot, and control for the influence of TFA in your Leptin (116-130) amide (mouse) experiments.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments with Leptin (116-130) amide (mouse), with a focus on the potential role of TFA salt.

Question 1: I'm observing lower-than-expected or inconsistent bioactivity of Leptin (116-130) amide (mouse) in my cell-based assays. Could TFA be the culprit?

Answer:

Yes, this is a classic scenario where TFA interference should be a prime suspect. Residual TFA can suppress the true biological activity of your peptide in several ways:

  • Direct Cytotoxicity: TFA can be cytotoxic, even at nanomolar concentrations. It can disrupt cell membrane integrity, inhibit cell proliferation, and even induce apoptosis.[4][6][7][8] This is particularly relevant for sensitive cell lines used to study the neuroprotective effects of Leptin (116-130) amide.[9] A study by Cornish et al. (1999) demonstrated that TFA concentrations as low as 10⁻⁸ to 10⁻⁷ M can reduce cell numbers and inhibit proliferation in osteoblast and chondrocyte cultures.[6][7]

  • Alteration of Peptide Conformation: TFA can bind to the free amino termini and the side chains of cationic residues (like Lysine in the Leptin (116-130) sequence), forming stable counterion complexes.[4][10] This can distort the peptide's secondary structure, potentially hindering its ability to interact with its target receptors and activate downstream signaling pathways like STAT3 and PI3-kinase/Akt.[4][9]

  • pH Alteration: As a strong acid, TFA can lower the pH of your stock solution and, subsequently, your cell culture medium.[2][8] This pH shift can adversely affect cell health and the activity of enzymes and receptors involved in the leptin signaling pathway.

TFA_Interference_Workflow start Inconsistent Bioactivity Observed check_tfa Is the peptide a TFA salt? start->check_tfa control_exp Perform a TFA-only control experiment check_tfa->control_exp dose_response Observe dose-dependent effect of TFA on cell viability? control_exp->dose_response tfa_confirmed TFA interference is likely dose_response->tfa_confirmed Yes no_tfa_effect TFA interference is unlikely dose_response->no_tfa_effect No mitigate Proceed to TFA removal or counter-ion exchange tfa_confirmed->mitigate

Caption: A logical workflow to diagnose potential TFA interference.

Question 2: My Leptin (116-130) amide (mouse) peptide shows poor solubility in my desired biological buffer. Could this be related to the TFA salt form?

Answer:

This is a nuanced issue. While TFA salts generally enhance the solubility of peptides in aqueous solutions, the interaction between the peptide, TFA, and the buffer components can sometimes lead to solubility challenges.[4][9]

  • Hydrophobic Interactions: TFA binding can sometimes promote the aggregation of hydrophobic sequences within the peptide.[4]

  • Buffer Incompatibility: The specific pH and ionic strength of your buffer may not be optimal for the TFA salt form of the peptide, leading to precipitation.

If you are experiencing solubility issues, consider the following:

  • Initial Solubilization: First, try dissolving the peptide in a small amount of sterile, distilled water or a dilute acetic acid solution before adding it to your final buffer.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • Counter-ion Exchange: If solubility issues persist, a counter-ion exchange to a more biocompatible salt, such as acetate or hydrochloride, is a highly effective solution.[1][11][12]

Question 3: I'm seeing unexpected peaks or signal suppression in my mass spectrometry analysis of Leptin (116-130) amide (mouse). Is TFA playing a role?

Answer:

Absolutely. TFA is a known suppressor of signal in electrospray ionization mass spectrometry (ESI-MS).[13][14][15]

  • Ion-Pairing and Signal Suppression: TFA forms strong ion pairs with positively charged analytes. In the gas phase of the mass spectrometer, these ion pairs reduce the ionization efficiency of the peptide, leading to lower sensitivity.[14][16]

  • Formation of Adducts: TFA can form adducts with the peptide, leading to additional peaks in the mass spectrum that can complicate data interpretation.[13]

  • System Contamination: TFA can contaminate the entire flow path of the LC-MS system, leading to long-term issues with signal suppression.[16]

For sensitive mass spectrometry applications, it is highly recommended to either use a mobile phase without TFA (if chromatographic performance allows) or to perform a TFA removal/exchange on your peptide sample prior to analysis.[13][14]

Frequently Asked Questions (FAQs)

Q1: Why is TFA used in peptide synthesis in the first place? A1: TFA is a versatile reagent in solid-phase peptide synthesis (SPPS). It is used for the cleavage of the completed peptide from the resin support and is also a common ion-pairing agent in reverse-phase HPLC, where it improves the separation and purity of the peptide.[2][17]

Q2: What are the acceptable levels of residual TFA in a peptide sample? A2: The acceptable level of TFA is highly dependent on the application. For many routine in vitro assays, residual TFA may not cause significant interference.[9] However, for sensitive cell-based assays, in vivo studies, and applications in drug development, it is often recommended to reduce TFA levels to less than 1%.[4][13]

Q3: What are the most common methods for removing TFA from peptides? A3: The most common and effective methods involve a counter-ion exchange. This is typically achieved by repeatedly dissolving the peptide in a solution containing a different acid (like hydrochloric acid or acetic acid) and then lyophilizing it.[1][11][18] Ion-exchange chromatography is another effective, though more complex, method.[11][12][18]

Q4: Should I always remove TFA from my Leptin (116-130) amide (mouse) peptide? A4: Not necessarily. For preliminary experiments or assays known to be insensitive to TFA, using the peptide as a TFA salt may be acceptable. However, for any definitive studies, especially those involving cell viability, signaling, or in vivo work, performing a TFA removal or using a peptide supplied as a different salt form (e.g., acetate or hydrochloride) is strongly advised to ensure the reliability of your data.[2][5][6]

Protocols for TFA Removal

Here, we provide a detailed, step-by-step protocol for the most common method of TFA removal: exchange with hydrochloric acid (HCl) via lyophilization.

Protocol 1: TFA/HCl Exchange by Lyophilization

This method is widely used to replace TFA counter-ions with chloride ions.[1][11][13][18]

Materials:

  • Leptin (116-130) amide (mouse) TFA salt

  • Sterile, distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in sterile, distilled water at a concentration of approximately 1 mg/mL.[1][13]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][13]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[1][11]

  • Freezing: Rapidly freeze the solution using liquid nitrogen.[11][13]

  • Lyophilization: Lyophilize the frozen solution overnight, or until all liquid has been removed.[1][11]

  • Repetition: For a more complete exchange, repeat the process of re-dissolving the peptide in the HCl solution, freezing, and lyophilizing at least two more times.[1][11][13]

  • Final Reconstitution: After the final lyophilization, the peptide is now in the hydrochloride salt form and can be reconstituted in your desired buffer for experimentation.

TFA_HCl_Exchange_Workflow start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide in Water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl (Final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, Room Temp) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat_check Repeat Steps 1-5 (2 more times)? lyophilize->repeat_check repeat_check->dissolve Yes end End: Peptide-HCl Salt repeat_check->end No

Caption: A step-by-step workflow for TFA-HCl counter-ion exchange.

Data Summary: The Impact of TFA on Cell Proliferation

The following table summarizes data adapted from Cornish et al. (1999), illustrating the inhibitory effect of TFA on cell proliferation compared to the hydrochloride salt of various peptides.[6][7] This highlights the importance of considering the counter-ion in biological assays.

PeptideSalt FormConcentration (M)Cell Proliferation (% of Control)
AmylinTFA10⁻⁸~85%
AmylinHCl10⁻⁸~120%
CalcitoninTFA10⁻⁹~90%
CalcitoninHCl10⁻⁹~115%

Data are illustrative and based on published findings. Actual results may vary.

Conclusion

The presence of residual TFA in synthetic peptides like Leptin (116-130) amide (mouse) is an important, yet often underestimated, experimental variable. By understanding the potential for TFA to interfere with your assays, you can take proactive steps to mitigate its effects. We recommend careful consideration of your experimental system and, when necessary, performing a counter-ion exchange to ensure the integrity and reproducibility of your research.

References

  • LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

  • AAPPTec. Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? [Link]

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]

  • Sikora, K., Neubauer, D., Jaśkiewicz, M., & Kamysz, W. (2018). The Role of Counter-Ions in Peptides—An Overview. Molecules, 23(11), 2824. [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Frigerio, M., Arras, M., & Arosio, D. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4177-4187. [Link]

  • Löffler, M. W., Wentker, K. S., Melzig, M. F., & Henklein, P. (2021). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 14(8), 798. [Link]

  • NovoPro Bioscience Inc. Leptin (116-130) amide (mouse) peptide. [Link]

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Grasso, P., Taylor, I. L., & Miedema, K. (1997). In Vivo Effects of Leptin-Related Synthetic Peptides on Body Weight and Food Intake in Female ob/ob Mice. Endocrinology, 138(4), 1413-1418. [Link]

  • Zhang, H., Guo, X., & Li, L. (2012). Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis. Journal of The American Society for Mass Spectrometry, 23(7), 1292-1296. [Link]

  • Amsbio. LEP(116-130)(mouse). [Link]

  • Pastrana-Rios, B., et al. (2012). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. The Protein Journal, 31(8), 693-703. [Link]

  • Proprep. In mass spectrometry, why does TFA (trifluoroacetic acid) cause ionization suppression, and what chemical interactions contribute to its interference with the ionization of analytes? [Link]

  • SB-PEPTIDE. TFA removal service. [Link]

  • Mileo, E., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(10), 1238-1244. [Link]

  • AmbioPharm. Which salt form should I choose for my peptide? [Link]

  • ATMOsphere. (2025, July 25). The Rising Threat of HFOs and TFA to Health and the Environment. [Link]

  • Dekant, W., & G. M. Rusch. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology, 97(3), 735-746. [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

  • Ghisi, R., et al. (2025, August 12). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. Toxics, 11(8), 688. [Link]

  • Grasso, P., et al. (2009). Intranasal administration of mouse [D-Leu-4]OB3, a synthetic peptide amide with leptin-like activity, enhances total uptake and bioavailability in Swiss Webster mice when compared to intraperitoneal, subcutaneous, and intramuscular delivery systems. Regulatory Peptides, 154(1-3), 94-99. [Link]

  • Lab Manager. (2026, February 12). New Findings on Trifluoroacetic Acid May Affect Laboratory Environmental Compliance. [Link]

  • Banerjee, A., et al. (2024, December 23). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. The Journal of Physical Chemistry B, 128(51), 11218-11228. [Link]

  • ResearchGate. (2021, January 15). What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical? [Link]

  • Kumar, A., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(15), 4938. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]

  • Cousins, I. T., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology Letters, 11(1), 1-6. [Link]

  • Foresight. (2025, September 17). EFSA Proposes New Health Guidance Values for Trifluoroacetic Acid. [Link]

Sources

Troubleshooting

Leptin (116-130) Amide (Mouse) Technical Support Center: Dosage &amp; Efficacy Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical pharmacokinetic, pharmacodynamic, and operational challenges researchers face when wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical pharmacokinetic, pharmacodynamic, and operational challenges researchers face when working with the Leptin (116-130) amide fragment.

Unlike full-length recombinant leptin, this 15-amino acid synthetic peptide presents unique advantages (e.g., enhanced blood-brain barrier penetration) but requires precise handling to prevent aggregation and ensure target engagement. This guide bridges the gap between theoretical mechanisms and bench-level execution.

Core Mechanistic Pathways & Target Engagement

Understanding how Leptin (116-130) works is a prerequisite to optimizing its dosage. While full-length leptin strictly relies on the long-form leptin receptor (LepRb), Leptin (116-130) amide demonstrates efficacy even in LepRb-deficient models (such as db/db mice), indicating alternative or parallel signal transduction pathways[1][2].

LeptinSignaling Lep Leptin (116-130) Amide Receptor Receptor Engagement (LepRb & Alternative Targets) Lep->Receptor JAK2 JAK2 Activation Receptor->JAK2 PI3K PI3K / Akt Pathway Receptor->PI3K ERK ERK1/2 Pathway Receptor->ERK STAT3 STAT3 Phosphorylation (Ser-727, Tyr-705) JAK2->STAT3 Nucleus Gene Transcription (Energy Homeostasis & Survival) STAT3->Nucleus PI3K->Nucleus ERK->Nucleus

Fig 1. Leptin (116-130) amide signaling cascade activating STAT3, PI3K, and ERK pathways.

Quantitative Reference Data

To establish a baseline for your experimental design, refer to the validated pharmacokinetic and dosing parameters below[3][4].

ParameterValidated Range / DescriptionScientific Rationale
In Vivo Dosage (Mice) 1 mg/mouse/day (~30-50 mg/kg)Compensates for rapid peptide clearance while maintaining receptor saturation[4].
Administration Route Intraperitoneal (i.p.) or Subcutaneous (s.c.)i.p. provides rapid systemic absorption; s.c. mimics slower physiological release[4].
Treatment Duration 7 to 28 daysRequired to observe significant shifts in body weight and metabolic transcription[4].
In Vitro Concentration 1 nM to 10 µM (10⁻⁹ to 10⁻⁵ M)Avoids high-concentration peptide aggregation while ensuring dose-dependent response[3].
Animal Models Female C57BL/6J ob/ob or db/dbLeptin-deficient (ob/ob) or resistant (db/db) models provide a clear efficacy window[1][4].

Experimental Workflows & Self-Validating Protocols

A robust protocol must be self-validating. The following methodologies incorporate internal controls to ensure that a negative result is a true biological finding, not an artifact of peptide degradation.

DosageWorkflow Start Phase 1: Reconstitution Verify Solubility (Clear Solution) InVitro Phase 2: In Vitro Screening (1 nM - 10 µM Dose Response) Start->InVitro Verified Peptide InVivo Phase 3: In Vivo Titration (0.5 - 1.0 mg/mouse/day) InVitro->InVivo Target Engagement Confirmed Efficacy Phase 4: Efficacy Readouts (Weight, Food Intake, p-STAT3) InVivo->Efficacy Chronic Dosing (7-28d)

Fig 2. Step-by-step workflow for optimizing Leptin (116-130) amide dosage.

Protocol A: Reconstitution and Stability Validation

Causality: Peptides containing hydrophobic residues can aggregate. Amidation at the C-terminus improves stability but requires careful solvent selection.

  • Equilibration: Allow the lyophilized Leptin (116-130) amide vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Primary Solubilization: Add sterile, endotoxin-free water or PBS (pH 7.2) to achieve a stock concentration of 5-10 mg/mL.

  • Validation Check: The solution must be completely clear. If micro-aggregates are visible, sonicate in a water bath for 30 seconds. Do not vortex vigorously, as this can induce shear stress and foaming.

  • Aliquot & Store: Aliquot into single-use vials and store at -80°C. Self-validation: Run a small aliquot on analytical HPLC before and after a freeze-thaw cycle to confirm no degradation peak appears.

Protocol B: In Vivo Efficacy Assessment (ob/ob mice)

Causality:ob/ob mice lack endogenous leptin, providing a zero-background model to measure the peptide's true anorexigenic and metabolic effects[1].

  • Acclimatization: Individually house female C57BL/6J ob/ob mice (age-matched) for 7 days prior to treatment.

  • Baseline Metrics: Record daily body weight and food intake for 3 days to establish a baseline.

  • Dosing: Administer Leptin (116-130) amide at 1 mg/mouse/day via i.p. injection[4]. Administer at the same time daily (preferably 1 hour before the dark cycle, when feeding peaks).

  • Control Group: Inject a parallel cohort with an equal volume of vehicle (PBS). Self-validation: The vehicle group must show continued weight gain; if they lose weight, stress from the injection technique is confounding your data.

  • Endpoint Analysis: After 7-28 days, sacrifice the mice. Harvest the hypothalamus for Western blot analysis of p-STAT3 (Ser-727/Tyr-705) to confirm central target engagement[5].

Troubleshooting & FAQs

Q: I am dosing at 1 mg/day in wild-type mice, but I do not see a reduction in food intake. Is the peptide degraded? A: Not necessarily. In wild-type mice, endogenous leptin is already maintaining energy homeostasis, and the system may be saturated or down-regulating receptors in response to the exogenous spike. To validate peptide integrity, test it in a leptin-deficient ob/ob model[1]. If it works there, your peptide is active, but the wild-type model lacks the necessary dynamic range.

Q: My in vitro dose-response curve is bell-shaped (hormetic). Why does efficacy drop at concentrations above 10 µM? A: High concentrations of synthetic peptides often lead to self-aggregation in culture media, effectively reducing the bioavailable monomeric concentration. Furthermore, massive receptor hyperstimulation can trigger rapid receptor internalization and desensitization. Stick to the validated 1 nM to 10 µM range[3] and ensure your media contains a carrier protein (like 0.1% BSA) to prevent non-specific binding to the plasticware.

Q: The literature says Leptin (116-130) doesn't bind to the long-form receptor (LepRb) in vitro, yet it reduces weight in vivo. How do I measure target engagement? A: This is a classic paradox of this fragment. While it fails to compete with full-length leptin for LepRb in some in vitro assays, it successfully triggers STAT3, PI3K, and ERK phosphorylation in vivo and in specific cell lines[2][5][6]. Instead of relying on receptor binding assays (like radioligand competition), measure downstream functional readouts: use ELISA or Western blots to quantify the ratio of p-STAT3 to total STAT3 in hypothalamic extracts or SH-SY5Y cells[6].

Q: Can I use the truncated version, Leptin (116-121), to save on synthesis costs? A: It is not recommended for standard efficacy studies. Truncation of Leptin (116-130) to its six N-terminal amino acids (116-121) substantially reduces its in vivo efficacy regarding body weight reduction[1]. The full 15-amino acid sequence is required for optimal pharmacokinetic stability and receptor interaction.

References

  • Grasso, P., et al. "Design of a Synthetic Leptin Agonist: Effects on Energy Balance, Glucose Homeostasis, and Thermoregulation." Endocrinology, Oxford Academic. Available at: [Link]

  • Irving, A. J., & Harvey, J. "Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline." Frontiers in Endocrinology, PMC. Available at: [Link]

  • Davis, E. A., et al. "The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice." Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Doherty, G. H., et al. "A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin." Translational Psychiatry, PMC. Available at: [Link]

  • Tena-Sempere, M., et al. "In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat." European Journal of Endocrinology, PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of Reconstituted Leptin (116-130) Amide (Mouse) Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with reconstituted Leptin (116-130) amide (mouse). Here, we address common questions and troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with reconstituted Leptin (116-130) amide (mouse). Here, we address common questions and troubleshooting scenarios to ensure the stability and efficacy of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Leptin (116-130) amide (mouse)?

For initial reconstitution, sterile, distilled water is the recommended solvent.[1] The peptide is soluble in water up to at least 1 mg/ml, with some suppliers indicating solubility of ≥ 100 mg/mL.[2] This wide range may be influenced by the presence of trifluoroacetic acid (TFA) salts from the purification process, which generally enhance the solubility of peptides in aqueous solutions.[3] For most in vitro assays, residual TFA levels are unlikely to cause interference.[3]

Q2: What is the optimal storage condition for the lyophilized peptide?

Lyophilized Leptin (116-130) amide (mouse) should be stored in a freezer at or below -20°C.[3] For long-term storage, -80°C is preferable.[2]

Q3: How should I store the reconstituted peptide solution?

For maximal stability, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them frozen.[1] Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][2] For immediate use, the reconstituted solution can be stored at 2°C to 8°C for up to one week.[1]

Q4: Does the C-terminal amidation affect the peptide's stability?

Yes, the C-terminal amidation of Leptin (116-130) amide (mouse) is a key modification that enhances its stability.[4] This modification neutralizes the negative charge of the C-terminal carboxylic acid, making the peptide more resistant to enzymatic degradation and increasing its in vivo half-life.[4]

Q5: What is the biological activity of Leptin (116-130) amide (mouse)?

This peptide fragment mimics several of the neurobiological actions of the full-length leptin protein.[3] It has been shown to promote the trafficking of AMPA receptors to hippocampal synapses and facilitate synaptic plasticity.[3] In animal models, it has been observed to reduce body weight gain and food intake.[4][5][6]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation Upon Reconstitution

  • Question: I'm having trouble dissolving the lyophilized peptide, or it precipitates out of solution. What should I do?

  • Answer:

    • Ensure Complete Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

    • Consider a Different Solvent: If water alone is insufficient, for hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer with gentle mixing.

    • Check the pH: The pH of the solution can significantly impact peptide solubility. Full-length leptin has been shown to have a more stable secondary structure between pH 6.75 and 7.58.[7] While this is for the full protein, it provides a reasonable starting range for the fragment. If the peptide is acidic or basic, adjusting the pH away from its isoelectric point can improve solubility.

    • Sonication: A brief sonication in a water bath can help to break up small aggregates and aid in dissolution.

Issue 2: Inconsistent Experimental Results

  • Question: My experimental results are variable. Could the stability of my peptide solution be the cause?

  • Answer:

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. Always aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.[1][2]

    • Prepare Fresh Solutions: For the most reliable results, it is best to prepare fresh working solutions from a frozen stock aliquot for each experiment. Some suppliers note that solutions are unstable and should be prepared fresh.[8]

    • Proper Storage: Ensure that your stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are within the recommended storage time (1-6 months).[2]

    • Contamination: Work in a sterile environment to prevent microbial contamination, which can degrade the peptide.

Issue 3: Peptide Aggregation

  • Question: I suspect my peptide is aggregating. How can I prevent this?

  • Answer:

    • Optimal Concentration: While some datasheets suggest high solubility, it is always best to work with the lowest effective concentration to minimize the risk of aggregation. For full-length leptin, reconstitution is recommended at 1.0-5.0 mg/mL.[1] This is a good starting point for the fragment as well.

    • Buffer Composition: For further dilutions into aqueous buffers, consider supplementing with a carrier protein like 0.1-1.0% Bovine Serum Albumin (BSA).[1] Carrier proteins can help to prevent the peptide from adsorbing to surfaces and aggregating.

    • pH Control: Maintain the pH of your solution within a range that promotes stability. As mentioned, a pH between 6.75 and 7.58 is a good starting point based on data from the full-length leptin protein.[7]

Experimental Protocols

Detailed Reconstitution Protocol

This protocol provides a step-by-step guide for reconstituting lyophilized Leptin (116-130) amide (mouse) to a stock solution.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to come to room temperature in a desiccator. This prevents condensation of moisture, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom.

  • Solvent Addition: Under sterile conditions, add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl or roll the vial until the peptide is completely dissolved. Do not shake vigorously.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

In Vivo Administration Example

For in vivo studies in mice, Leptin (116-130) amide has been administered via intraperitoneal (i.p.) injection.[4][5][6] While the specific vehicle is not always detailed, a common and appropriate vehicle for such studies is sterile phosphate-buffered saline (PBS) at a physiological pH (around 7.4).

Data Summary

ParameterRecommendationSource(s)
Lyophilized Storage -20°C (short-term), -80°C (long-term)[2][3]
Reconstitution Solvent Sterile, distilled water[1]
Solubility in Water ≥ 1 mg/mL[2]
Reconstituted Solution Storage -20°C (≤ 1 month), -80°C (≤ 6 months)[2]
Short-term Solution Storage 2-8°C (≤ 1 week)[1]
Handling Avoid repeated freeze-thaw cycles[1][2]

Visualizations

Peptide Reconstitution and Storage Workflow

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use Lyophilized Lyophilized Peptide Vial (Store at -20°C to -80°C) Equilibrate Equilibrate to Room Temperature Lyophilized->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Sterile Water (e.g., to 1 mg/mL) Centrifuge->Add_Solvent Dissolve Gently Swirl to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Frozen Store at -20°C or -80°C Aliquot->Store_Frozen Use Thaw and Use for Experiment Store_Frozen->Use

Caption: Workflow for Reconstitution and Storage.

Factors Affecting Peptide Solution Stability

G cluster_factors Influencing Factors Stability Peptide Solution Stability Temperature Temperature Temperature->Stability Degradation Rate pH pH pH->Stability Solubility & Structure Solvent Solvent/Buffer Solvent->Stability Interactions Concentration Concentration Concentration->Stability Aggregation Risk Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Stability Physical Stress Contamination Contamination Contamination->Stability Enzymatic Degradation

Sources

Troubleshooting

Leptin (116-130) Amide: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Leptin (116-130) amide applications. As a Senior Application Scientist, I frequently consult with research teams who encounter seemingly contradictory data when transitioning f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Leptin (116-130) amide applications. As a Senior Application Scientist, I frequently consult with research teams who encounter seemingly contradictory data when transitioning from native leptin to the 116-130 synthetic fragment. The core issue almost always stems from a fundamental misunderstanding of the peptide's atypical receptor pharmacology and behavioral targets.

Unlike native leptin, Leptin (116-130) amide does not act as a direct orthosteric agonist of the long-form leptin receptor (Ob-Rb). This guide is engineered to recalibrate your experimental design, troubleshoot unexpected readouts, and provide self-validating protocols to ensure absolute data integrity.

Pathway Visualization: The Ob-Rb Independence Paradox

To understand why your assays may be failing or yielding unexpected results, you must first visualize the mechanistic divergence between native leptin and the 116-130 fragment. Native leptin relies entirely on Ob-Rb to trigger STAT3 phosphorylation and reduce homeostatic feeding. In contrast, Leptin (116-130) bypasses this receptor entirely to modulate hedonic feeding pathways.

Leptin_Mechanism Native Native Leptin ObRb Ob-Rb Receptor (Hypothalamus) Native->ObRb Peptide Leptin (116-130) Amide Peptide->ObRb Fails to Bind AltTarget Alternative CNS Target (e.g., MC4R) Peptide->AltTarget Ob-Rb Independent STAT3 STAT3 / Calcium Influx ObRb->STAT3 NoSTAT3 No Calcium / No STAT3 ObRb->NoSTAT3 Hedonic Reduces Hedonic (Sucrose) Intake AltTarget->Hedonic Homeostatic Reduces Homeostatic (Chow) Intake STAT3->Homeostatic

Divergent signaling pathways of native leptin versus Leptin (116-130) amide in feeding behavior.

Diagnostic FAQs: Troubleshooting Unexpected Results

Q: Why am I observing significant weight loss and glucose reduction in db/db mice treated with Leptin (116-130) amide? A: This is a classic unexpected result that actually validates the unique mechanism of this peptide. Native leptin requires the long isoform of the leptin receptor (Ob-Rb) to exert its effects. Because db/db mice carry a mutation that truncates Ob-Rb, they are entirely resistant to native leptin. However, Leptin (116-130) amide bypasses Ob-Rb entirely. In vivo studies confirm that intraperitoneal administration of Leptin (116-130) reduces body weight gain and blood glucose in db/db mice[1], suggesting an alternative, Ob-Rb-independent signaling pathway (potentially via melanocortin-4 receptor antagonism or direct downstream CNS entry)[2].

Q: My acute feeding experiments show no reduction in standard chow intake in wild-type or ob/ob mice. Is my peptide batch inactive? A: Not necessarily. Your experimental design likely assumes Leptin (116-130) mirrors native leptin's effect on homeostatic feeding. Recent behavioral feeding tests reveal that acute administration of Leptin (116-130) does not reduce standard chow intake. Instead, it specifically attenuates hedonic (reward-driven) consumption, such as high-sucrose chocolate-flavored pellets[3]. To observe the anorectic effects of this fragment, you must shift your paradigm from a standard diet to a palatable, high-calorie diet demand test.

Q: In vitro calcium mobilization and STAT3 phosphorylation assays in my Ob-Rb expressing cell lines show zero signal. Why? A: This aligns perfectly with the peptide's established pharmacological profile. Leptin (116-130) is unable to compete with native leptin for Ob-Rb binding and fails to activate Ob-Rb signal transduction (such as intracellular calcium influx or STAT3 phosphorylation) in vitro[1][3]. The causality here is structural: the 116-130 fragment lacks the necessary binding epitopes required to dimerize and activate Ob-Rb[2][4]. Do not use Ob-Rb activation as a batch-release or validation assay for this peptide.

Q: How can I improve the in vivo efficacy and half-life of the 116-130 fragment? A: The native 116-130 sequence is susceptible to rapid proteolytic degradation. Truncation strategies have identified residues 116-122 (known as OB3) as the minimal active epitope[5]. To drastically improve efficacy, researchers utilize D-amino acid substitution. Specifically, inverting the configuration of the leucine residue at position 4 to create [D-Leu-4]-OB3 results in a 2.6-fold increase in weight-reducing efficacy, alongside significant reductions in food (7.9%) and water (16.5%) intake[6].

Quantitative Profiling: Native Leptin vs. Synthetic Analogs

To assist in selecting the correct analog for your specific experimental endpoints, refer to the comparative data below.

LigandOb-Rb in vitro Activationob/ob Body Weight Reductiondb/db Body Weight ReductionPrimary Feeding Target
Native Leptin Yes (Ca²⁺ / STAT3)HighNone (Ob-Rb mutated)Homeostatic (Standard Chow)
Leptin (116-130) NoModerate (~12.2% loss)[5]ModerateHedonic (High-Sucrose)[3]
OB3 (116-122) NoModerateModerateHedonic & Homeostatic
[D-Leu-4]-OB3 NoHigh (2.6-fold > OB3)[6]HighHedonic & Homeostatic
Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol must contain internal validation checkpoints. Do not proceed to data analysis if a validation checkpoint fails.

Protocol A: Self-Validating In Vivo Hedonic Feeding Assay

This protocol is designed to capture the hedonic-specific anorectic effects of Leptin (116-130) while controlling for baseline leptin sensitivity.

  • Step 1: Cohort Selection & Genotyping. Assemble cohorts of female ob/ob (leptin-deficient) and wild-type C57BL/6J mice.

    • Causality: Using ob/ob mice isolates the peptide's effects from endogenous leptin interference.

    • Self-Validation Checkpoint: Perform PCR genotyping prior to the assay. ob/ob mice must exhibit baseline hyperphagia (weighing significantly more than wild-types); failure to observe this invalidates the cohort.

  • Step 2: Dietary Acclimatization. Introduce high-sucrose chocolate-flavored pellets alongside standard chow for 7 days prior to treatment.

    • Causality: Leptin (116-130) specifically targets reward-driven consumption[3]. Mice must be acclimated to the palatable diet to establish a stable baseline hedonic demand.

  • Step 3: Dosing Strategy. Administer Leptin (116-130) amide (1 mg/day via Intraperitoneal injection) vs. Vehicle vs. Native Leptin (positive control).

    • Causality: IP administration bypasses gastrointestinal degradation.

    • Self-Validation Checkpoint: The Native Leptin control arm MUST reduce standard chow intake in ob/ob mice. If it fails, the injection technique, animal handling stress, or peptide reconstitution is flawed.

  • Step 4: Behavioral Tracking. Record pellet consumption strictly during the 12-hour dark phase.

    • Causality: Rodents are nocturnal; the dark phase represents their primary physiological feeding window. Measuring during the light phase introduces circadian artifacts.

Protocol B: Self-Validating In Vitro Receptor Independence Assay

Use this protocol to confirm that your Leptin (116-130) batch is structurally accurate and does not erroneously activate Ob-Rb.

  • Step 1: Cell Line Preparation. Culture a validated hypothalamic cell line stably transfected with the long-form leptin receptor (Ob-Rb).

    • Causality: Ensures the biological machinery for classic leptin signal transduction is present.

  • Step 2: Surface Expression Verification.

    • Self-Validation Checkpoint: Prior to ligand exposure, confirm Ob-Rb surface expression via flow cytometry using an anti-Ob-Rb fluorescent antibody. If receptor density is below the detection threshold, the absence of a downstream signal cannot be attributed to the peptide's non-binding nature.

  • Step 3: Ligand Incubation & Calcium Imaging. Treat cells with Native Leptin ( 10−7 M) as a positive control, and Leptin (116-130) ( 10−9 to 10−5 M) as the experimental arm. Measure intracellular Ca²⁺ mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Causality: Intracellular calcium mobilization is a rapid, downstream indicator of Ob-Rb activation.

    • Self-Validation Checkpoint: Native leptin must trigger a robust, >3-fold calcium spike. Concurrently, Leptin (116-130) should show flatline baseline levels[3]. This validates the peptide's Ob-Rb independence.

References
  • "Leptin and the treatment of obesity: its current st
  • "Design of a Synthetic Leptin Agonist: Effects on Energy Balance, Glucose Homeostasis, and Thermoregul
  • "The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice", frontiersin.org,
  • "Design of a synthetic leptin agonist: effects on energy balance, glucose homeostasis, and thermoregul
  • "Potential Leptin Receptor Response Modifier Peptides", connectsci.au,
  • "Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor", researchg

Sources

Optimization

Technical Support Center: Troubleshooting Leptin (116-130) Amide In Vivo Efficacy

Welcome to the Technical Support Center for Leptin (116-130) amide (often studied alongside its truncated synthetic derivative, OB3). While full-length recombinant leptin is a potent regulator of energy homeostasis via t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Leptin (116-130) amide (often studied alongside its truncated synthetic derivative, OB3). While full-length recombinant leptin is a potent regulator of energy homeostasis via the long-form leptin receptor (LepRb), researchers frequently encounter translational challenges when utilizing the synthetic 15-amino acid fragment (residues 116-130) in vivo.

This guide is engineered for drug development professionals and application scientists. It addresses the mechanistic causality behind experimental failures and provides self-validating protocols to ensure robust, reproducible data.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: I am administering Leptin (116-130) amide to wild-type (WT) mice, but I observe no significant reduction in standard food intake or body weight. Why?

Causality & Solution: Leptin (116-130) amide exhibits a distinctly different behavioral modulation profile compared to full-length leptin. Recent behavioral feeding tests demonstrate that acute in vivo administration of Leptin (116-130) does not significantly reduce standard chow intake in WT or even leptin-deficient (ob/ob) mice[1]. Instead, its primary anorexigenic effect is localized to hedonic consumption (reward-driven intake).

  • Actionable Step: If you are using WT mice, switch your experimental readout from standard chow to a high-sucrose or palatable diet demand test. The peptide has been proven to prevent increased sucrose consumption exclusively in ob/ob mice, acting as a modulator of reward-driven intake rather than baseline homeostatic hunger[1].

Q2: My in vitro assays show no STAT3 phosphorylation or calcium influx in LepRb-expressing cells, yet I see in vivo effects in my db/db mice. Is my peptide defective?

Causality & Solution: Your peptide is likely fully functional; the discrepancy lies in the receptor target. In silico molecular docking and in vitro cellular assays suggest that Leptin (116-130) is unable to effectively bind LepRb or activate its signal transduction[2],[1]. Intriguingly, Leptin (116-130) and its analogs reduce body weight and food intake in db/db mice, which entirely lack functional LepRb[3].

  • Actionable Step: Do not rely on LepRb-dependent in vitro assays (like STAT3 phosphorylation in standard hypothalamic cell lines) as your primary lot-release or validation assay for this specific fragment. The in vivo efficacy in db/db mice strongly suggests the peptide acts through an alternative, LepRb-independent mechanism (potentially antagonizing or modulating other neuroendocrine receptors)[3].

Q3: The in vivo efficacy of my Leptin (116-130) amide diminishes rapidly after a few days. How can I overcome its short half-life?

Causality & Solution: Native peptide fragments are highly susceptible to rapid proteolytic degradation in serum, leading to rapid clearance and loss of efficacy.

  • Actionable Step: Consider utilizing structurally optimized analogs. Truncating the peptide to residues 116-122 (known as OB3) and substituting the L-Leucine at position 4 with its D-isomer yields [D-Leu-4]-OB3 . This single stereochemical inversion increases the weight-reducing potency 2.6-fold and normalizes blood glucose in diabetic models within 2 days due to enhanced protease resistance[4]. For even greater pharmacokinetic stability, myristic acid conjugation (MA-[D-Leu-4]-OB3) significantly extends the half-life and improves bioavailability[5],[6].

Q4: I am using standard Intraperitoneal (IP) injections. Is there a more effective delivery route?

Causality & Solution: While Leptin (116-130) amide can cross the blood-brain barrier (BBB) more efficiently than full-length leptin[3], IP administration still subjects the peptide to first-pass metabolism and rapid systemic clearance.

  • Actionable Step: Transition to intranasal or oral delivery formulations utilizing mucosal permeation enhancers (e.g., Intravail®). Studies have shown that oral or intranasal delivery of leptin mimetics achieves superior serum bioavailability and enhanced CNS uptake compared to standard injection methods, significantly improving episodic memory and glycemic control in insulin-resistant models[7].

Part 2: Logical Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Issue: No In Vivo Efficacy Observed with Leptin (116-130) CheckModel 1. Evaluate Animal Model & Dietary Readout Start->CheckModel CheckAdmin 2. Evaluate Route of Administration Start->CheckAdmin CheckStability 3. Evaluate Peptide Pharmacokinetics Start->CheckStability ModelWT Shift to ob/ob mice or measure Hedonic (Sucrose) Intake CheckModel->ModelWT Using WT / Standard Chow RouteIP Consider Intranasal or Oral with Permeation Enhancers CheckAdmin->RouteIP Using IP Injection ShortHalfLife Utilize D-Amino Acid Analogs ([D-Leu-4]-OB3) or Lipidation CheckStability->ShortHalfLife Rapid Clearance Detected

Fig 1: Systematic troubleshooting workflow for Leptin (116-130) amide in vivo experiments.

SignalingPathway FL_Leptin Full-Length Leptin LepRb Leptin Receptor (LepRb) FL_Leptin->LepRb Lep116_130 Leptin (116-130) Amide Lep116_130->LepRb Weak/No binding AltMech Alternative CNS Receptors (LepRb-Independent) Lep116_130->AltMech Primary in vivo route JAK_STAT JAK/STAT3 Pathway LepRb->JAK_STAT PI3K_AKT PI3K/Akt Pathway LepRb->PI3K_AKT Efficacy Reduced Body Weight & Glucose Homeostasis AltMech->Efficacy JAK_STAT->Efficacy PI3K_AKT->Efficacy

Fig 2: Divergent mechanistic pathways of Full-Length Leptin vs. Leptin (116-130) amide.

Part 3: Quantitative Data Summary

The following table summarizes the comparative pharmacokinetic and pharmacodynamic profiles of leptin variants to aid in experimental design and expected outcomes[2],[4],[6].

CompoundTarget ReceptorProteolytic StabilityTypical In Vivo DosePrimary Efficacy Readout
Full-Length Leptin LepRb (High Affinity)Moderate2 µ g/day (IP)High reduction in standard food intake & weight.
Leptin (116-130) Amide LepRb-IndependentLow (Rapid clearance)1 mg/day (IP)Moderate weight loss; reduces hedonic food intake.
[D-Leu-4]-OB3 LepRb-IndependentHigh (D-amino substitution)1 mg/day (IP/Oral)2.6x weight reduction vs OB3; normalizes glucose in 2 days.
MA-[D-Leu-4]-OB3 LepRb-IndependentVery High (Lipidated)Titrated (Oral/IN)High efficacy in DIO/STZ models; improves episodic memory.

Part 4: Self-Validating Experimental Protocol

To definitively validate the in vivo biological activity of your Leptin (116-130) amide batch, utilize this self-validating protocol designed to bypass common failure points (e.g., using WT mice on standard diets).

Protocol: Validation of Leptin (116-130) Amide via Hedonic Feeding Assay

Objective: To verify the bioactivity of the peptide by measuring its specific effect on reward-driven (hedonic) consumption in a leptin-deficient model, avoiding the false negatives associated with standard chow assays[1].

Phase 1: Preparation & Formulation

  • Reconstitution: Dissolve Leptin (116-130) amide in sterile saline to a concentration of 5 mg/mL. Critical: Aliquot immediately to avoid repeated freeze-thaw cycles, which rapidly degrade the peptide.

  • Model Selection: Utilize female C57BL/6J ob/ob mice (8-10 weeks old). Causality:ob/ob mice lack endogenous leptin, providing a clean background to observe the fragment's effects without competitive binding or endogenous compensation[2],[4].

Phase 2: Baseline Establishment (Days 1-5) 3. Dietary Setup: Provide ad libitum access to both standard laboratory chow and highly palatable, high-sucrose pellets (e.g., chocolate-flavored sucrose pellets). 4. Baseline Measurement: Weigh both food sources daily to establish a baseline preference and total caloric intake for each mouse.

Phase 3: Administration & Monitoring (Days 6-14) 5. Dosing: Administer 1 mg/day of Leptin (116-130) amide via Intraperitoneal (IP) injection (or intranasally if using a permeation enhancer) 1 hour prior to the dark cycle[2]. Administer vehicle (saline) to the control group. 6. Data Collection:

  • Measure body weight daily.
  • Measure consumption of standard chow vs. sucrose pellets daily.
  • Validation Checkpoint: A successful, bioactive batch of Leptin (116-130) amide will show a statistically significant reduction in the consumption of sucrose pellets (hedonic intake) compared to the vehicle group, even if standard chow intake remains relatively unchanged[1].

References

  • Rozhavskaya-Arena, M., et al. "Design of a Synthetic Leptin Agonist: Effects on Energy Balance, Glucose Homeostasis, and Thermoregulation." Endocrinology, vol. 141, no. 7, 2000, pp. 2501–2507. [Link]

  • Zabeau, L., et al. "New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity." Frontiers in Endocrinology, 2014. [Link]

  • Leinung, M. C., et al. "Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline." Frontiers in Endocrinology, 2020. [Link]

  • Novakovic, Z. M., et al. "Myristic acid conjugation of [D-Leu-4]-OB3, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy." Peptides, vol. 62, 2014, pp. 176-182. [Link]

  • Frontini, A., et al. "The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice." Frontiers in Behavioral Neuroscience, 2024. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Leptin (116-130) Amide In Vivo Variability

Welcome to the Application Science Support Center. As researchers and drug development professionals transition from full-length recombinant leptin to the synthetic Leptin (116-130) amide fragment (Sequence: SCSLPQTSGLQK...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals transition from full-length recombinant leptin to the synthetic Leptin (116-130) amide fragment (Sequence: SCSLPQTSGLQKPES-NH2), unexpected in vivo variability is a frequent hurdle[1].

As a Senior Application Scientist, I have found that most variability stems from a fundamental misunderstanding of this peptide's unique mechanistic profile. Leptin (116-130) amide is not merely a miniaturized version of leptin; it operates via distinct pharmacokinetic and receptor-binding pathways. This guide unpacks the causality behind these discrepancies and provides self-validating protocols to stabilize your experimental models.

Diagnostic Workflow: Isolating the Source of Variability

Leptin_Troubleshooting Start In Vivo Variability Detected with Leptin (116-130) Amide Check1 1. In Vitro Validation Start->Check1 Check2 2. Animal Model Selection Start->Check2 Check3 3. Pharmacokinetics Start->Check3 Assay Using STAT3 or Ca2+ Assay? Check1->Assay Model db/db or ob/ob Mice? Check2->Model Route Administration Route? Check3->Route FalseNeg False Negative! Peptide is Ob-Rb Independent Assay->FalseNeg Yes AltAssay Use Hedonic Feeding or In Vivo Glucose Assay FalseNeg->AltAssay DBDB db/db (Ob-Rb Deficient) Will still respond to 116-130! Model->DBDB db/db OBOB ob/ob (Leptin Deficient) Standard validation model Model->OBOB ob/ob IP IP / SC Injection Short half-life (Rapid Clearance) Route->IP Mod Consider D-Leu-4 substitution or Myristic Acid Conjugation IP->Mod Efficacy drops <2h

Troubleshooting logic tree for Leptin (116-130) amide variability, highlighting non-canonical signaling.

FAQ & Mechanistic Troubleshooting

Q1: We are using a standard hypothalamic cell line (e.g., mHypoN43/5) to validate batch activity via STAT3 phosphorylation and calcium influx, but we see no signal. Is our peptide degraded? A: Not necessarily. You are likely observing a false negative due to a fundamental mechanistic divergence. Unlike full-length leptin, Leptin (116-130) amide does not trigger canonical signaling (calcium influx or STAT3 phosphorylation) through the long isoform of the leptin receptor (Ob-Rb)[2]. In silico and in vitro assays demonstrate that this fragment operates via an Ob-Rb-independent pathway to regulate hedonic feeding and glucose homeostasis[3]. Causality Check: Do not discard the batch based on STAT3 assays. Transition to the self-validating in vivo hedonic feeding protocol (detailed below) to confirm biological activity.

Q2: We accidentally dosed db/db mice with Leptin (116-130) amide and observed significant weight loss. Since db/db mice lack functional leptin receptors, does this indicate our peptide is contaminated? A: No, this is a hallmark characteristic of Leptin (116-130) amide and confirms its unique mechanism of action. Full-length leptin fails in db/db mice because it absolutely requires the Ob-Rb receptor. However, because Leptin (116-130) bypasses Ob-Rb, it successfully reduces body weight gain and blood glucose levels in Ob-Rb-deficient db/db models[2]. This makes it a powerful tool for studying leptin resistance.

Table 1: Comparative Efficacy Profiles in Murine Models

ModelGenetic DeficitResponse to Full-Length LeptinResponse to Leptin (116-130) AmidePrimary Readout
Wild-Type NoneIntact (Anorexigenic)Hedonic intake reduction onlySucrose preference[3]
ob/ob Leptin ProductionRescues obesity phenotypeRescues obesity & glucose levelsBody weight, Glucose
db/db Ob-Rb ReceptorNo Response (Resistant) Rescues obesity & glucose levels Body weight, Glucose[2]

Q3: We see high inter-subject variability in efficacy 4-6 hours post-injection. How can we stabilize the response? A: This variability is driven by the rapid plasma clearance and short half-life of the unmodified peptide. When administered via intraperitoneal (IP) or subcutaneous (SC) routes, the peptide is subject to rapid proteolytic degradation. Causality Check: If sustained efficacy is required, consider utilizing modified analogs such as [D-Leu-4]-OB3, or myristic acid-conjugated variants. These structural modifications protect the peptide from exopeptidases, significantly extending serum half-life and reducing plasma clearance[4].

Table 2: Pharmacokinetic Optimization Strategies

Administration / ModificationT_maxHalf-Life (t1/2)BioavailabilityRecommended Use Case
Unmodified (IP/SC Bolus) ~30 mins< 1 hourLow-ModerateAcute behavioral assays
Intranasal (IN) Delivery ~15 mins~1.5 hoursHigh (CNS direct)Bypassing the BBB
Myristic Acid Conjugation >2 hours> 4 hoursHighChronic metabolic studies[4]
Standardized Methodologies
Protocol 1: Self-Validating Reconstitution & Storage Workflow

Causality: Leptin (116-130) contains a cysteine residue at position 2 (Ser-Cys-Ser...)[1]. In standard physiological buffers at room temperature, free sulfhydryl groups rapidly oxidize, leading to dimerization and the loss of the specific spatial conformation required for its non-canonical receptor target.

  • Lyophilized Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why: Prevents condensation from introducing moisture, which accelerates hydrolysis.

  • Primary Solubilization: Dissolve the peptide in sterile, degassed ultrapure water or 1% acetic acid to a stock concentration of 1-2 mg/mL. Why: Degassing removes dissolved oxygen, mitigating Cys-oxidation. A slightly acidic pH prevents rapid disulfide bond formation.

  • Buffer Transition: Immediately before the experiment, dilute the stock into the final physiological vehicle (e.g., PBS or saline). Do not store the peptide long-term in PBS.

  • Aliquoting and Flash Freezing: Dispense the stock solution into single-use aliquots. Flash-freeze in liquid nitrogen and store strictly at -20°C or -80°C[1]. Why: Repeated freeze-thaw cycles mechanically shear the peptide and introduce oxygen, exponentially increasing batch-to-batch variability.

Protocol 2: Acute In Vivo Bioactivity Validation (Hedonic Feeding Assay)

Causality: Because in vitro Ob-Rb assays yield false negatives[2], you must use a physiological readout. ob/ob mice are exquisitely sensitive to hedonic feeding suppression by Leptin (116-130)[3], making this a self-validating system for batch integrity.

  • Baseline Establishment: Acclimate female ob/ob mice to highly palatable, high-sucrose chocolate-flavored pellets for 3 days alongside their standard chow.

  • Fasting Protocol: Subject the mice to a mild 4-hour fast prior to the dark cycle to synchronize baseline hunger drives across the cohort.

  • Dosing: Administer Leptin (116-130) amide via IP injection (standard validation dose: 1 mg/kg) exactly 30 minutes prior to food reintroduction.

  • Readout & Validation: Measure sucrose pellet consumption at 1, 2, and 4 hours post-injection. A biologically active batch will significantly attenuate sucrose-seeking behavior compared to vehicle-treated controls, definitively validating the peptide's structural integrity[3].

References
  • Title: Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor.
  • Title: The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice.
  • Title: Myristic acid conjugation of [D-Leu-4]-OB3, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy.
  • Title: Leptin (116-130)

Sources

Optimization

Technical Support Center: Best Practices for Handling, Storing, and Utilizing Leptin (116-130) Amide

Overview Leptin (116-130) amide is a synthetic, 15-amino-acid bioactive fragment of the mouse leptin protein. It mirrors the full-length hormone's ability to restrict food intake and body weight gain [1], while also demo...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Leptin (116-130) amide is a synthetic, 15-amino-acid bioactive fragment of the mouse leptin protein. It mirrors the full-length hormone's ability to restrict food intake and body weight gain [1], while also demonstrating potent neuroprotective properties, such as promoting AMPA receptor trafficking and enhancing hippocampal synaptic plasticity [2]. Because peptides are highly susceptible to environmental degradation, strict handling and storage protocols are critical for generating reproducible data.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecification
Sequence SCSLPQTSGLQKPES-NH2 (Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-amide)
Molecular Weight 1560.73 g/mol
Formula C64H109N19O24S
Purity >95% (typically verified via HPLC)
Lyophilized Storage -20°C to -80°C (Desiccated, stable for up to 12 months)
Reconstituted Storage -80°C (Aliquoted, strictly avoid freeze-thaw cycles)
Solubility Soluble in sterile ddH2O or PBS (up to 1-2 mg/mL); DMSO for higher concentrations

Frequently Asked Questions (FAQs)

Q: Why must I equilibrate the lyophilized peptide to room temperature before opening? A: Causality: Peptides are highly hygroscopic. If a cold vial is opened in a humid ambient environment, atmospheric moisture will immediately condense on the powder. This moisture can trigger premature hydrolysis of peptide bonds and cause aggregation. Self-Validating Check: Wait 30–60 minutes in a desiccator; the vial should feel room temperature to the touch before the seal is broken.

Q: My peptide isn't fully dissolving in PBS. What is the biochemical reason, and how do I fix it? A: Causality: While Leptin (116-130) contains hydrophilic residues (Ser, Gln, Glu, Lys), localized hydrophobic pockets (Leu, Pro) or the specific salt form (e.g., trifluoroacetate from HPLC purification) can hinder rapid dissolution in buffered saline due to ionic interactions. Solution: Reconstitute first in sterile, deionized water (ddH2O) to disrupt the peptide lattice, then dilute into your working buffer (like PBS or ACSF). If turbidity persists, brief sonication (in a water bath for 10-15 seconds) provides the kinetic energy needed to break intermolecular aggregates.

Q: Does Leptin (116-130) amide require the long-form Leptin receptor (OB-Rb) to function? A: Causality: Interestingly, in vivo studies have shown that Leptin (116-130) can reduce body weight in db/db mice, which lack the functional OB-Rb receptor, suggesting it may act through alternative receptor isoforms or independent pathways to exert its metabolic and neuroprotective effects [1, 3].

Troubleshooting Guide

Issue: Loss of bioactivity in long-term in vitro assays (e.g., neuroprotection studies).

  • Root Cause: Repeated freeze-thaw cycles cause localized pH shifts and ice-crystal-induced physical shearing, leading to peptide denaturation and loss of secondary structure.

  • Resolution: Always aliquot the reconstituted stock into single-use volumes using low-protein-binding (LoBind) tubes. Flash-freeze in liquid nitrogen to prevent large ice crystal formation, and store at -80°C.

Issue: Inconsistent AMPA receptor trafficking results in hippocampal slices.

  • Root Cause: Peptide degradation via endogenous proteases in the slice culture medium.

  • Resolution: Ensure the assay medium contains a broad-spectrum protease inhibitor cocktail if prolonged incubation (>2 hours) is required, or utilize acute application methods (e.g., bath application for 10-30 mins) to capture rapid phosphorylation events (PI3K/Akt) before degradation occurs [2].

Experimental Protocols

Protocol 1: Self-Validating Reconstitution and Aliquoting Workflow

Objective: To prepare a stable 1 mg/mL stock solution of Leptin (116-130) amide.

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 45 minutes.

  • Centrifugation: Spin the vial at 10,000 x g for 1 minute to ensure all powder is pelleted at the bottom.

  • Solvent Addition: Add the calculated volume of sterile ddH2O (e.g., 1 mL for 1 mg of peptide) directly to the pellet.

  • Dissolution (Self-Validation): Pipette gently up and down. Validation step: Hold the vial to the light. The solution must be 100% optically clear with no particulate matter. If cloudy, sonicate for 15 seconds.

  • Aliquoting: Dispense 50 µL aliquots into sterile LoBind microcentrifuge tubes.

  • Cryopreservation: Submerge tubes in liquid nitrogen for 30 seconds (flash freezing), then transfer immediately to a -80°C freezer.

Reconstitution A Lyophilized Leptin (116-130) Amide Store at -20°C B Equilibrate to Room Temp (30-60 min in desiccator) A->B Prevent condensation C Centrifuge Vial (10,000 x g, 1 min) B->C Collect powder at bottom D Add Solvent (e.g., ddH2O/PBS) Target: 1-2 mg/mL C->D Initiate reconstitution E Vortex Gently / Sonicate (Verify visual clarity) D->E Ensure complete dissolution F Aliquot into LoBind Tubes (Single-use volumes) E->F Prevent freeze-thaw degradation G Flash Freeze (Liquid N2) Store at -80°C F->G Long-term stability

Workflow for the reconstitution and storage of Leptin (116-130) amide to preserve bioactivity.

Protocol 2: In Vitro Bioassay for AMPA Receptor Trafficking

Objective: To validate the biological activity of the reconstituted peptide by measuring GluA1 subunit insertion in hippocampal neurons.

  • Preparation: Prepare acute hippocampal slices (400 µm) from rodent models and recover in oxygenated Artificial Cerebrospinal Fluid (ACSF) for 1 hour.

  • Treatment: Thaw a single aliquot of Leptin (116-130) amide on ice. Dilute into oxygenated ACSF to a final working concentration of 100 nM.

  • Incubation: Bath-apply the peptide to the slices for 30 minutes at 32°C.

  • Validation (Self-Validation): Terminate the reaction by flash-freezing the slices. Perform surface biotinylation and Western blotting for the GluA1 subunit. An active, properly handled peptide batch will show a statistically significant increase in surface GluA1 compared to vehicle-treated controls, confirming PI3K pathway activation[2].

Signaling cluster_pathways Intracellular Signaling L Leptin (116-130) Amide R Receptor Activation (OB-R / Alternative) L->R Binding PI3K PI3K / Akt Pathway R->PI3K Phosphorylation STAT3 STAT3 Pathway R->STAT3 Translocation AMPA AMPA Receptor Trafficking (GluA1 Insertion) PI3K->AMPA Synaptic targeting NP Neuroprotection & Synaptic Plasticity PI3K->NP Cell survival MET Metabolic Regulation (Food Intake ↓) STAT3->MET Arcuate nucleus AMPA->NP LTP Induction

Mechanistic signaling pathways activated by Leptin (116-130) amide in metabolic and neural models.

References

  • Grasso P., Leinung M.C., Ingher S.P., Lee D.W. (1997). "In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140." Endocrinology. URL:[Link]

  • Malekizadeh Y., Holiday A., Redfearn D., Ainge J.A., Doherty G., Harvey J. (2017). "A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin." Cerebral Cortex. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Leptin (116-130) Amide vs. Full-Length Leptin in In Vivo Models

As drug development professionals and application scientists, we must look beyond baseline phenotypic readouts and interrogate the mechanistic divergence of our peptide tools. While full-length recombinant leptin remains...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we must look beyond baseline phenotypic readouts and interrogate the mechanistic divergence of our peptide tools. While full-length recombinant leptin remains the gold standard for studying energy homeostasis, synthetic fragments like Leptin (116-130) amide have emerged as powerful alternatives.

This guide objectively compares the in vivo performance, receptor interactions, and endocrine effects of full-length leptin against the Leptin (116-130) amide fragment. By understanding the causality behind their differential effects, researchers can better design self-validating experimental models for obesity and metabolic disorders.

Structural and Mechanistic Divergence

Full-length leptin is a 16 kDa adipokine that regulates energy balance primarily by binding to the long isoform of the leptin receptor (LepRb) in the hypothalamus. This interaction triggers canonical intracellular signaling cascades, most notably the JAK2/STAT3 pathway.

In contrast, Leptin (116-130) amide is a 15-amino-acid synthetic peptide corresponding to residues 116–130 of the native mouse sequence. The deliberate C-terminal amidation protects the peptide from rapid exopeptidase degradation in serum, increasing its in vivo half-life. Interestingly, in silico and in vitro assays demonstrate that Leptin (116-130) does not bind to the canonical LepRb sites or increase intracellular calcium in LepRb-expressing cells[1]. Instead, its in vivo efficacy in LepRb-deficient models strongly suggests a LepRb-independent mechanism , with some hypotheses pointing toward melanocortin-4 receptor (MC4R) antagonism or alternative non-canonical pathways[2].

Signaling cluster_FL Full-Length Leptin cluster_Frag Leptin (116-130) Amide FL Full-Length Leptin LepRb LepRb (Long Isoform) FL->LepRb JAK2 JAK2 / STAT3 Pathway LepRb->JAK2 Frag Leptin (116-130) Amide AltRec Non-LepRb / MC4R? Frag->AltRec AltPath Alternative Signaling AltRec->AltPath

Mechanistic divergence in receptor activation between full-length leptin and Leptin (116-130) amide.

In Vivo Efficacy: Homeostatic vs. Hedonic Regulation

When evaluating these molecules in vivo, the choice of animal model is critical. In leptin-deficient ob/ob mice, both molecules successfully reduce body weight and food intake, though the fragment requires a significantly higher dose (1 mg/day vs. 2 µ g/day ) due to lower molar potency[1].

The critical divergence appears in db/db mice (which lack functional LepRb). Full-length leptin is entirely ineffective in this model. However, Leptin (116-130) amide successfully reduces body weight gain and blood glucose levels in db/db mice, confirming its LepRb-independent action[3]. Furthermore, recent behavioral feeding tests reveal that chronic administration of Leptin (116-130) prevents increased sucrose consumption in ob/ob mice, proving its efficacy in modulating reward-driven (hedonic) intake[1].

Quantitative Comparison Table
ParameterFull-Length LeptinLeptin (116-130) Amide
Molecular Structure ~16 kDa protein (167 amino acids)1.6 kDa synthetic peptide (15 amino acids)
Primary Receptor Target LepRb (Long Isoform)LepRb-independent[3]
Effective in vivo Dose (Mice) ~2 µ g/day ~1 mg/day
Efficacy in ob/ob Mice High (Reduces BW & Intake)Moderate (Reduces BW & Intake)
Efficacy in db/db Mice None (Requires LepRb)Active (Reduces BW & Blood Glucose)[2]
Hedonic Feeding Regulation Suppresses reward-driven intakePrevents increased sucrose consumption[1]
Pituitary Endocrine Effect No direct inhibition of LH/FSHDirect inhibition of LH/FSH secretion[4]
Testicular Endocrine Effect Inhibits testosterone secretionInhibits testosterone secretion[4]

Endocrine Modulation: The Pituitary-Gonadal Axis

Beyond metabolic regulation, leptin plays a vital role in neuroendocrine function and fertility. Application scientists must account for off-target endocrine effects when substituting full-length leptin with fragments.

In vitro studies on the adult rat pituitary-gonadal axis reveal overlapping yet distinct profiles. Both full-length leptin and Leptin (116-130) amide inhibit basal and hCG-stimulated testosterone secretion at the testicular level[4]. However, Leptin (116-130) amide exhibits a unique direct inhibitory action on pituitary Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion—a phenomenon not observed with the native full-length molecule[4].

Self-Validating Experimental Protocol: Differentiating Peptide Efficacy

To ensure trustworthiness and reproducibility, experimental workflows must be designed as self-validating systems. The following protocol isolates the mechanistic pathways of Leptin (116-130) amide while controlling for confounding metabolic variables.

Step 1: Model Selection & Baseline Establishment

  • Action: Utilize parallel cohorts of female ob/ob (leptin-deficient) and db/db (LepRb-deficient) mice.

  • Causality & Self-Validation: Deploying both models simultaneously self-validates the receptor dependency of the peptide. The ob/ob cohort confirms baseline anorexigenic efficacy without endogenous leptin interference. The db/db cohort serves as an internal mechanistic control; if the peptide induces weight loss here (where full-length leptin fails), it inherently validates a LepRb-independent pathway.

Step 2: Peptide Preparation & Delivery

  • Action: Administer Leptin (116-130) amide via daily intraperitoneal (IP) injection (1 mg/day) versus full-length leptin (2 µ g/day ) and a vehicle control.

  • Causality & Self-Validation: The C-terminal amidation is a deliberate chemical choice; it removes the negative charge, mimicking the native protein's internal peptide bonds, thereby protecting the fragment from rapid enzymatic degradation. The dose discrepancy accounts for the lower molar potency of the fragment while ensuring saturated target interaction.

Step 3: Metabolic Phenotyping via Indirect Calorimetry

  • Action: House mice in metabolic cages to continuously monitor VO2​ , VCO2​ , and food intake.

  • Causality & Self-Validation: Body weight reduction can stem from either appetite suppression (anorexia) or increased energy expenditure. Relying solely on a scale introduces confounding variables. Indirect calorimetry self-validates the source of the weight loss by quantifying the respiratory exchange ratio (RER), ensuring metabolic shifts are accurately attributed rather than assumed.

Step 4: Hedonic Demand Testing

  • Action: Introduce a progressive ratio operant conditioning task for high-sucrose pellets.

  • Causality & Self-Validation: Standard chow intake only measures homeostatic feeding. By introducing a sucrose-demand test, we isolate the reward-driven (hedonic) feeding pathways, validating the peptide's efficacy against diet-induced obesity mechanisms.

Protocol A 1. Animal Selection ob/ob (Lep-) & db/db (LepRb-) B 2. Treatment Allocation Vehicle vs FL-Leptin vs 116-130 A->B C 3. Metabolic Phenotyping Indirect Calorimetry & Food Intake B->C D 4. Data Stratification Homeostatic vs Hedonic Demand C->D

Self-validating in vivo experimental workflow for differentiating leptin peptide efficacy.

References

  • The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers in Endocrinology.1

  • Potential Leptin Receptor Response Modifier Peptides. ConnectSci. 2

  • Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. PubMed / Diabetes. 3

  • In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat. PubMed / European Journal of Endocrinology. 4

Sources

Comparative

validation of Leptin (116-130) amide's cognitive enhancement effects

Validation of Leptin (116-130) Amide as a Cognitive Enhancer: A Comparative Technical Guide As drug development increasingly pivots toward targeted neurotherapeutics for Alzheimer's Disease (AD) and cognitive decline, la...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Leptin (116-130) Amide as a Cognitive Enhancer: A Comparative Technical Guide

As drug development increasingly pivots toward targeted neurotherapeutics for Alzheimer's Disease (AD) and cognitive decline, large pleiotropic hormones like full-length leptin present significant pharmacokinetic hurdles. In my experience overseeing preclinical neuropharmacology pipelines, full-length leptin suffers from limited blood-brain barrier (BBB) penetrance and triggers off-target systemic metabolic shifts (e.g., profound weight loss).

Leptin (116-130) amide—a 15-amino acid synthetic fragment (SCSLPQTSGLQKPES-NH2)—has emerged as a highly specific alternative[1]. By isolating this specific sequence and amidating the C-terminus, we neutralize the terminal negative charge. This modification not only mimics the native protein structure more closely but drastically reduces the peptide's susceptibility to carboxypeptidase degradation during prolonged ex vivo and in vivo assays.

This guide provides a rigorous comparative analysis and an internally controlled experimental validation framework for Leptin (116-130) amide, benchmarking it against full-length leptin and inactive fragments.

Mechanistic Rationale: The Synaptic Pharmacophore

Leptin (116-130) isolates the neuroprotective and pro-cognitive pharmacophore of the native hormone. Mechanistically, this fragment binds to the long isoform of the leptin receptor (LepRb), triggering the PI3-kinase/Akt signaling cascade. This cascade inhibits the phosphatase PTEN, which subsequently disinhibits the rapid trafficking of the AMPA receptor subunit GluA1 to the synaptic membrane[2][3].

The delivery of GluA1 to the synapse is the fundamental molecular prerequisite for converting short-term potentiation into long-term potentiation (LTP)—the cellular correlate of learning and memory[3].

Pathway L116 Leptin (116-130) Amide Receptor Leptin Receptor (LepRb) L116->Receptor Binds PI3K PI3K / Akt Activation Receptor->PI3K Activates PTEN PTEN Inhibition PI3K->PTEN Inhibits GluA1 GluA1 AMPA Receptor Trafficking to Synapse PTEN->GluA1 Disinhibits LTP Facilitation of LTP & Cognitive Enhancement GluA1->LTP Drives

Leptin (116-130) signaling pathway driving AMPA receptor trafficking and LTP.

Comparative Performance Analysis

To establish the specific efficacy of Leptin (116-130) amide, it must be benchmarked against the full-length hormone and an alternative fragment, Leptin (22-56). Leptin (22-56) serves as a critical negative control, as it fails to promote AMPA receptor trafficking or facilitate synaptic plasticity[2][4].

Performance MetricLeptin (116-130) AmideFull-Length LeptinLeptin (22-56) (Control)
Molecular Weight 1560.7 Da[1]~16,000 Da~3,900 Da
GluA1 Surface Expression +148% vs Baseline[3]+150% vs BaselineNo significant change[3]
Aβ1-42 LTP Rescue Complete Restoration[4]Complete RestorationFailed to Rescue[4]
Pro-Cognitive Effect Yes (Episodic Memory)[2]Yes (Spatial/Episodic)None Observed[2]
Systemic Metabolic Shift Low / ModerateHigh (Anorexigenic)Unknown

Experimental Validation Protocols

A robust assay must be a self-validating system. The following methodologies detail how to isolate and quantify the specific effects of Leptin (116-130) amide on synaptic plasticity and receptor dynamics.

Protocol A: Ex Vivo Electrophysiology (LTP Rescue in Aβ Toxicity)

Causality & Design: Soluble Aβ1-42 oligomers rapidly internalize AMPA receptors, depressing the fEPSP slope and preventing LTP induction[4]. By applying Leptin (116-130) prior to High-Frequency Stimulation (HFS), we quantify its ability to rescue synaptic plasticity. We measure the initial slope of the fEPSP rather than the amplitude; amplitude is easily confounded by population spikes (action potential firing from postsynaptic neurons), whereas the slope provides a pure, uncontaminated measurement of monosynaptic excitatory transmission.

Self-Validation Mechanism: The inclusion of an Aβ1-42 + Leptin (22-56) cohort serves as an internal negative control, proving that LTP rescue is sequence-specific to the 116-130 pharmacophore and not a generalized artifact of adding exogenous peptides to the bath[4].

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 µm acute transverse hippocampal slices from wild-type mice. Recover in oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) for 1 hour at 32°C.

  • Pre-incubation: Incubate slices with 500 nM Aβ1-42 oligomers in the presence or absence of 1 µM Leptin (116-130) amide for 40 minutes. Run parallel slices with 1 µM Leptin (22-56) as the negative control.

  • Electrophysiological Setup: Place slices in a submerged recording chamber. Stimulate the Schaffer collateral pathway and record fEPSPs in the stratum radiatum of the CA1 region.

  • Baseline & HFS: Establish a stable 20-minute baseline (stimulating every 30s). Deliver HFS (e.g., 3 trains of 100 Hz for 1s, with a 20s inter-train interval) to induce LTP.

  • Quantification: Record for 60 minutes post-HFS. Calculate the percentage change in fEPSP slope relative to baseline. Successful validation is indicated by a sustained >140% fEPSP slope in the Leptin (116-130) + Aβ group, compared to <110% in the Aβ-only and Aβ + Leptin (22-56) groups[4].

Workflow Prep Hippocampal Slice Preparation Incubation Aβ1-42 + Leptin(116-130) Incubation Prep->Incubation Stimulation High-Frequency Stimulation (HFS) Incubation->Stimulation Recording fEPSP Recording (CA1 Region) Stimulation->Recording Analysis LTP Quantification vs. Baseline Recording->Analysis

Electrophysiological workflow for validating Aβ-induced LTP impairment rescue.

Protocol B: In Vitro GluA1 Surface Expression Assay

Causality & Design: To prove that the electrophysiological LTP rescue is driven by physical receptor dynamics, we must quantify the membrane-bound fraction of GluA1. Surface biotinylation isolates membrane proteins from the intracellular pool, providing a direct biochemical readout of the peptide's trafficking efficacy[3].

Self-Validation Mechanism: Normalizing the surface GluA1 signal against the total intracellular GluA1 pool ensures that observed increases are due to active membrane trafficking, rather than a generalized, non-specific upregulation of protein synthesis[3].

Step-by-Step Methodology:

  • Culture: Grow primary hippocampal neurons to DIV 14-21 to ensure fully mature synaptic connections.

  • Treatment: Treat cultures with 1 µM Leptin (116-130) amide for 30 minutes.

  • Biotinylation: Chill cells immediately to 4°C to halt all active trafficking. Apply membrane-impermeable Sulfo-NHS-SS-Biotin (1 mg/mL) for 20 minutes to label surface proteins.

  • Quenching & Lysis: Quench unreacted biotin with 50 mM Glycine. Lyse cells in RIPA buffer.

  • Isolation & Immunoblotting: Isolate biotinylated proteins using NeutrAvidin agarose beads. Elute and perform Western blot analysis using anti-GluA1 antibodies.

Conclusion and Translational Outlook

Leptin (116-130) amide provides a highly targeted, validated tool for neuropharmacological research. By uncoupling the pro-cognitive, AMPA-trafficking effects from the broader metabolic actions of the intact hormone, this 15-amino acid fragment offers a superior therapeutic index for neurodegenerative models[2]. Furthermore, recent advancements have even begun isolating smaller 6-amino acid hexamers (e.g., Leptin 116-121) from this parent fragment, continuing the trend toward ultra-targeted, highly permeable cognitive enhancers[5]. The experimental frameworks provided above ensure robust, internally controlled validation of its efficacy against amyloid-beta-induced synaptic depression.

Sources

Validation

Comparative Analysis of Leptin Fragments on Food Intake Suppression: A Technical Guide for Drug Development

Executive Summary: Overcoming Leptin Resistance Full-length leptin (167 amino acids) is the master regulatory hormone of energy homeostasis. However, its clinical translation for obesity treatment has been severely hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Overcoming Leptin Resistance

Full-length leptin (167 amino acids) is the master regulatory hormone of energy homeostasis. However, its clinical translation for obesity treatment has been severely hindered by poor blood-brain barrier (BBB) penetrability and systemic leptin receptor (LepRb) resistance in hyperleptinemic patients 1[1]. To bypass these pharmacokinetic and pharmacodynamic bottlenecks, drug development has pivoted toward synthetic leptin fragments. These truncated peptides offer superior systemic absorption, distinct receptor binding dynamics, and the unique ability to modulate feeding behaviors independently of canonical LepRb signaling 2[2].

This guide provides an objective, data-driven comparison of key leptin fragments—specifically Lep(116-130), Lep(22-56), and adjacent domains—evaluating their efficacy in food intake suppression and detailing the self-validating protocols required for their preclinical assessment.

Mechanistic Divergence & Pathway Mapping

The primary advantage of leptin fragments lies in their divergent mechanisms of action. While full-length leptin relies on LepRb activation to suppress homeostatic hunger, specific fragments modulate alternative pathways, such as reward-driven (hedonic) feeding and synaptic plasticity.

G Leptin Full-Length Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb Canonical Agonist Lep116 Lep(116-130) Fragment AltRec Alternative Receptor (e.g., MC4R) Lep116->AltRec LepRb-Independent Synaptic AMPA Receptor Trafficking (GluA1) Lep116->Synaptic Enhances GluA1 Lep22 Lep(22-56) Fragment Lep22->LepRb ICV Administration Homeostatic Homeostatic Intake Suppression Lep22->Homeostatic Dose-Dependent LepRb->Homeostatic STAT3 Pathway LepRb->Synaptic Synaptic Plasticity Hedonic Hedonic Intake Suppression AltRec->Hedonic Reward Modulation

Mechanistic divergence of leptin fragments in food intake suppression and synaptic plasticity.

Comparative Efficacy Analysis

Lep(116-130) [OB3]: The Hedonic Modulator

Lep(116-130) is the most extensively characterized C-terminal fragment. In vitro cellular assays demonstrate that Lep(116-130) does not increase intracellular calcium in LepRb-expressing hypothalamic cell lines, and molecular docking reveals it is unlikely to bind the canonical LepRb sites 3[3]. Crucially, it successfully reduces body weight and blood glucose in db/db mice (which lack functional LepRb), proving its LepRb-independent efficacy 4[4]. Behaviorally, acute administration of Lep(116-130) does not significantly alter standard chow intake but markedly attenuates the consumption of high-sucrose, palatable foods in ob/ob mice, positioning it as a specific modulator of reward-driven intake 3[3]. Furthermore, it mirrors full-length leptin's neuroprotective effects by enhancing the surface expression of GluA1 AMPA receptors in the hippocampus 5[5].

Lep(22-56): The N-Terminal Homeostatic Agonist

In contrast to the C-terminal OB3, the N-terminal fragment Lep(22-56) acts more akin to a traditional homeostatic suppressor. When administered via intracerebroventricular (ICV) injection, Lep(22-56) induces a dose-dependent and reversible reduction in food intake 2[2]. However, its effects are highly localized, and unlike Lep(116-130), Lep(22-56) fails to enhance GluA1 surface expression, indicating it lacks the synaptic plasticity benefits of the C-terminal domains 6[6].

Adjacent C-Terminal Domains: Lep(106-120) and Lep(126-140)

Epitope mapping reveals that leptin's biological activity is heavily concentrated between residues 106-140. Intraperitoneal (IP) administration of Lep(106-120), Lep(116-130), or Lep(126-140) in ob/ob mice results in a ~15% reduction in food intake 7[7]. Weight loss is most pronounced during the first 7 days of treatment, with Lep(116-130) yielding the highest body weight reduction (13.8%), followed closely by Lep(106-120) (12.3%) and Lep(126-140) (9.8%) 7[7].

Quantitative Data Summary

Peptide / FragmentSequence DomainPrimary Route of AdminFood Intake ReductionBody Weight Reduction (7 Days)Receptor DependencySynaptic Plasticity (GluA1)
Full-Length Leptin 1-167IP / ICVHigh (Homeostatic)HighLepRb DependentEnhances
Lep(116-130) / OB3 C-TerminalIP / Intranasal~15% (Hedonic Focus)13.8%LepRb IndependentEnhances
Lep(106-120) C-TerminalIP~15%12.3%Unknown / PartialNot Evaluated
Lep(126-140) C-TerminalIP~15%9.8%Unknown / PartialNot Evaluated
Lep(22-56) N-TerminalICVDose-dependentModerateLepRb DependentNo Effect

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of leptin fragments must employ self-validating systems. The following protocols integrate internal controls and causality-driven steps designed for rigorous preclinical drug development.

Protocol 1: In Vivo Assessment of Hedonic Food Intake Suppression

Objective: Differentiate between homeostatic and hedonic feeding modulation. Causality & Rationale: ob/ob mice are genetically leptin-deficient, providing a "clean" background to observe fragment efficacy without endogenous leptin competition. Testing both standard chow and high-sucrose pellets simultaneously isolates the fragment's specific effect on the reward pathway. Step-by-Step Workflow:

  • Acclimatization & Genotype Validation: House female C57BL/6J ob/ob mice individually in automated feeding chambers (e.g., BioDAQ).

    • Validation Checkpoint: Confirm a hyperphagic baseline (>5g chow/day) to ensure the leptin-deficient phenotype is active before intervention.

  • Diet Segregation: Provide ad libitum access to both standard chow (homeostatic) and chocolate-flavored high-sucrose pellets (hedonic). Monitor for 7 days to establish a stable baseline preference ratio.

  • Peptide Administration: Administer Lep(116-130) via IP injection (1 mg/day).

    • Rationale for IP: IP delivery validates the fragment's ability to act systemically and cross the BBB—a critical pharmacokinetic metric for drug development over ICV administration. Use Exendin-4 (GLP-1 agonist) as a positive control for general appetite suppression.

  • Automated Data Acquisition: Measure food intake continuously.

    • Validation Checkpoint: A true hedonic modulator will show a statistically significant slope reduction in sucrose intake without altering the standard chow intake slope.

Protocol 2: In Vitro LepRb Dependency Assay (Calcium Influx)

Objective: Determine if the fragment's anorectic effects are mediated via canonical LepRb signaling. Causality & Rationale: Full-length leptin triggers intracellular calcium release upon LepRb binding. Measuring calcium transients provides a real-time, functional readout of receptor activation, distinguishing direct agonists from downstream or alternative pathway modulators. Step-by-Step Workflow:

  • Cell Line Preparation: Culture a hypothalamic cell line stably expressing the long isoform of the leptin receptor (LepRb).

  • Fluorometric Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM) for 45 minutes. Wash extensively to remove extracellular dye.

    • Validation Checkpoint: Treat a subset of cells with ATP or ionomycin to confirm dye loading efficacy and cell viability.

  • Ligand Incubation: Introduce the leptin fragment (e.g., 50 nM) to the experimental wells. Use 50 nM full-length recombinant leptin as the positive control.

  • Signal Quantification: Record fluorescence emission ratios (340/380 nm excitation).

    • Expected Outcome: Full-length leptin will induce a rapid calcium spike; fragments like Lep(116-130) will show a flatline, confirming their LepRb-independent mechanisms.

References

  • The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers in Endocrinology.3

  • In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140. PubMed / NIH.7

  • Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex / Oxford Academic.5

  • Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor. PubMed / NIH.4

  • A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. PubMed Central / NIH.6

  • Potential Leptin Receptor Response Modifier Peptides. ConnectSci.2

  • New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity. PubMed Central / NIH.1

Sources

Comparative

Leptin (116-130) amide vs other synthetic leptin agonists

Title: A Technical Comparison Guide: Leptin (116-130) Amide vs. Alternative Synthetic Leptin Agonists Introduction & Structural Rationale Leptin, a 16 kDa adipokine, is a master regulator of energy homeostasis, metabolis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Technical Comparison Guide: Leptin (116-130) Amide vs. Alternative Synthetic Leptin Agonists

Introduction & Structural Rationale

Leptin, a 16 kDa adipokine, is a master regulator of energy homeostasis, metabolism, and neuroprotection[1]. However, the clinical translation of full-length recombinant leptin (e.g., metreleptin) is frequently hindered by poor blood-brain barrier (BBB) permeability and the prevalent development of leptin resistance[2]. To overcome these pharmacokinetic barriers, synthetic peptide strategies have focused on isolating the bioactive domains of the leptin molecule.

Leptin (116-130) amide (Sequence: H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2) is a 15-amino-acid synthetic fragment that mimics several critical metabolic and neurobiological actions of native leptin[3]. Unlike full-length recombinant therapies, this truncated agonist offers a unique mechanistic profile, making it a highly valuable tool for researchers investigating obesity, diabetes, and cognitive decline.

Mechanistic Divergence: Receptor Dependency and Signaling

The canonical leptin signaling pathway relies on the binding of native leptin to the long isoform of the leptin receptor (LepRb), which subsequently activates the JAK2/STAT3 and PI3K/Akt cascades[4].

Remarkably, experimental data demonstrates that Leptin (116-130) amide reduces body weight gain and blood glucose levels not only in leptin-deficient ob/ob mice but also in db/db mice[5],[6]. Because db/db mice are genetically deficient in functional LepRb, this strongly suggests that Leptin (116-130) operates via a LepRb-independent mechanism or an alternative receptor target[7]. Despite this receptor divergence, the peptide successfully converges on downstream intracellular targets, increasing the ratio of phosphorylated STAT3 and Akt[8].

In the central nervous system, this activation promotes the trafficking of AMPA receptor subunits (GluA1) to hippocampal synapses, facilitating long-term potentiation (LTP) and counteracting amyloid-beta-induced synaptic impairment[9],[8]. Furthermore, recent studies indicate that Leptin (116-130) can specifically attenuate hedonic feeding (e.g., high-sucrose consumption) in obese models without increasing intracellular calcium in LepRb-expressing cell lines, further supporting a distinct binding profile[10],[11].

SignalingPathway NativeLeptin Native Leptin (Full-length) LepRb LepRb (Long Isoform) NativeLeptin->LepRb Lep116_130 Leptin (116-130) Amide (Synthetic Peptide) Lep116_130->LepRb Weak/No Binding AltReceptor Alternative/Unknown Receptor Target Lep116_130->AltReceptor Active in db/db mice JAK2 JAK2 Activation LepRb->JAK2 STAT3 STAT3 Phosphorylation AltReceptor->STAT3 PI3K PI3K/Akt Cascade AltReceptor->PI3K JAK2->STAT3 JAK2->PI3K Effects Metabolic Regulation & Synaptic Plasticity (LTP) STAT3->Effects PI3K->Effects

Fig 1. Divergent signaling pathways of Native Leptin vs. Leptin (116-130) Amide.

Comparative Analysis of Synthetic Leptin Agonists

To optimize the pharmacokinetic profile of Leptin (116-130), researchers have utilized truncation and D-amino acid substitution strategies. Truncation of Leptin (116-130) revealed that the core active epitope resides within residues 116-122, a heptapeptide named OB3[12],[6]. Further optimization yielded [D-Leu-4]-OB3, which exhibits significantly enhanced efficacy.

AgonistSequence / StructureTarget / MechanismKey Experimental FindingsPrimary Use Case
Metreleptin Recombinant human leptin analog (146 amino acids)LepRb dependent (JAK2/STAT3)Rescues metabolic defects in ob/ob mice; ineffective in db/db mice.Clinical lipodystrophy; baseline experimental control.
Leptin (116-130) Amide SCSLPQTSGLQKPES-NH2 (15 aa)LepRb independent; STAT3/PI3K activatorReduces weight/glucose in db/db mice[6]; enhances AMPA trafficking[9]; reduces hedonic sucrose intake[10].Neuroprotection; LepRb-independent metabolic studies.
OB3 SCSLPQT (Residues 116-122)LepRb independentRetains weight-reducing effects of 116-130; no effect on thermogenesis[6].Minimal active epitope mapping.
[D-Leu-4]-OB3 SCS-[D-Leu]-PQTLepRb independent2.6-fold increase in weight-reducing effect vs OB3; normalizes blood glucose within 2 days[6].High-potency metabolic regulation.
Myristoylated [D-Leu-4]-OB3 Myristic acid conjugated to[D-Leu-4]-OB3LepRb independentSignificantly improved pharmacokinetic profile and half-life[13].Advanced in vivo therapeutic modeling.

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor, the following protocols are designed with built-in validation steps. Causality is established by comparing models with distinct genetic knockouts to isolate the receptor-mediated mechanism.

Workflow Model Select Murine Models ob/ob vs db/db Admin Peptide Administration (IP, 1 mg/day, 7 days) Model->Admin Measure Monitor Parameters (Weight, Intake, Glucose) Admin->Measure Validate Receptor Dependency Validation Measure->Validate

Fig 2. Self-validating in vivo workflow to determine LepRb dependency.

Protocol 1: In Vivo Efficacy & Receptor Dependency Validation

Objective: To determine whether a synthetic leptin agonist requires LepRb to exert metabolic effects. Causality Rationale: By testing the peptide in both ob/ob (leptin-deficient, LepRb-intact) and db/db (LepRb-deficient) mice, researchers can definitively isolate whether the observed weight loss and glycemic control are LepRb-dependent[7].

  • Model Selection: Procure female C57BL/6J ob/ob mice and C57BLKS/J-m db/db mice (8-10 weeks old). Fasting baseline measurements for body weight and blood glucose must be recorded.

  • Peptide Preparation: Dissolve Leptin (116-130) amide in sterile PBS (pH 7.2) to a concentration of 5 mg/mL.

  • Administration: Administer a single intraperitoneal (IP) injection of 1 mg peptide (200 μL volume) daily for 7 consecutive days[12],[6]. Use PBS as a vehicle control in a parallel cohort.

  • Metabolic Monitoring: Measure body weight, food intake, and water consumption daily. Assess blood glucose levels on days 0, 2, 5, and 7 using a tail-vein glucometer.

  • Hedonic Assessment (Optional): To evaluate reward-driven intake, introduce high-sucrose chocolate-flavored pellets and measure cumulative intake over 12 hours[10].

  • Validation: If the peptide reduces weight and glucose in ob/ob mice but fails in db/db mice, it is LepRb-dependent. If it succeeds in both (as seen with Leptin 116-130), it utilizes a LepRb-independent mechanism[7].

Protocol 2: In Vitro Neuroprotection & Synaptic Plasticity Assay

Objective: To quantify the effect of Leptin (116-130) on AMPA receptor trafficking and cellular resilience. Causality Rationale: Measuring the ratio of phosphorylated to pan-STAT3/Akt confirms intracellular target engagement, while surface biotinylation assays directly link this signaling to the physical mobilization of GluA1 subunits to the synapse[8].

  • Culture Preparation: Prepare primary hippocampal neuronal cultures from embryonic day 18 (E18) rats. Culture for 14-21 days in vitro (DIV) to ensure synaptic maturation.

  • Toxic Insult & Treatment: Expose neurons to 1 μM amyloid-beta (Aβ1-42) peptides for 24 hours to induce synaptic impairment. Co-administer 25 nM Leptin (116-130) amide[8].

  • Signaling Quantification: Lyse cells and perform Western blotting. Probe for phosphorylated STAT3 (Tyr705) and phosphorylated Akt (Ser473), normalizing against pan-STAT3 and pan-Akt to confirm cascade activation[8].

  • Surface Receptor Trafficking: Perform surface biotinylation using sulfo-NHS-SS-biotin to isolate membrane-bound proteins. Pull down with streptavidin beads and immunoblot for the GluA1 AMPA receptor subunit[9].

  • Validation: An increase in surface GluA1 in the peptide-treated group compared to the Aβ-only group confirms that Leptin (116-130) prevents the internalization of AMPA receptors, thereby preserving synaptic plasticity[8].

References

  • NovoPro Bioscience Inc. Leptin (116-130) amide (mouse) peptide. Retrieved from: [Link]

  • Malekizadeh, Y., et al. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769-4782. Retrieved from:[Link]

  • Grasso, P., et al. (2000). Design of a Synthetic Leptin Agonist: Effects on Energy Balance, Glucose Homeostasis, and Thermoregulation. Endocrinology, 141(7), 2501-2507. Retrieved from:[Link]

  • Ramírez-Romero, R., et al. (2024). The leptin fragment Lep116-130 attenuates hedonic consumption and sucrose-seeking in mice. Frontiers in Endocrinology. Retrieved from:[Link]

  • Novakovic, Z. M., et al. (2014). Myristic acid conjugation of [D-Leu-4]-OB3, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy. Peptides, 62, 176-182. Retrieved from:[Link]

  • Farr, O. M., et al. (2022). Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline. Frontiers in Cellular Neuroscience. Retrieved from:[Link]

Sources

Validation

Decoding Leptin Resistance: A Comparative Guide to the OB-Rb Independent Mechanism of Leptin (116-130) Amide

Executive Summary Leptin resistance remains a primary bottleneck in the clinical translation of obesity and metabolic syndrome therapeutics. The canonical pathway relies heavily on the long-form leptin receptor (OB-Rb) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leptin resistance remains a primary bottleneck in the clinical translation of obesity and metabolic syndrome therapeutics. The canonical pathway relies heavily on the long-form leptin receptor (OB-Rb) to trigger JAK2/STAT3 signaling. However, in obese states, molecular roadblocks—such as SOCS3 overexpression and receptor downregulation—render exogenous full-length leptin and standard analogs clinically ineffective.

As a paradigm shift in peptide therapeutics, Leptin (116-130) amide , a 15-amino acid synthetic fragment, has demonstrated the unique ability to bypass this bottleneck. By exerting metabolic, anorectic, and cognitive benefits through an OB-Rb independent mechanism , this peptide provides a crucial workaround for leptin-resistant models. This guide provides an objective, data-driven comparison of Leptin (116-130) amide against full-length leptin and alternative fragments, detailing the self-validating experimental protocols used to confirm its unique receptor independence.

The Mechanistic Bottleneck: Why OB-Rb Independence is Crucial

To understand the value of Leptin (116-130) amide, we must first analyze the causality of leptin resistance. Full-length leptin regulates energy homeostasis by binding to OB-Rb in the hypothalamus. This interaction induces the canonical phosphorylation cascade of JAK2 and STAT3. However, chronic hyperleptinemia triggers a negative feedback loop driven by Suppressor of Cytokine Signaling 3 (SOCS3), which directly inhibits JAK2, functionally silencing the OB-Rb receptor.

Leptin (116-130) amide circumvents this entirely. In vitro cellular assays confirm that Leptin (116-130) does not increase intracellular calcium in hypothalamic cell lines expressing LepRb, nor does it trigger canonical STAT3 phosphorylation via OB-Rb[1]. Furthermore, competitive binding assays prove it is unable to displace labeled leptin from the OB-Rb receptor[2]. Instead, it activates non-LepRb-dependent signaling pathways, directly modulating PI3K/Akt and downstream STAT3 cascades to promote neuronal viability and metabolic homeostasis[1][3].

G cluster_0 Canonical OB-Rb Pathway (Full-Length Leptin) cluster_1 OB-Rb Independent Pathway (Leptin 116-130 Amide) FL Full-Length Leptin OBRb OB-Rb Receptor FL->OBRb JAK2 JAK2/STAT3 Activation OBRb->JAK2 Metabolic Metabolic & Cognitive Benefits JAK2->Metabolic Blocked in Resistance SOCS3 SOCS3 Inhibition (Leptin Resistance) SOCS3->JAK2 Lep116 Leptin (116-130) Amide AltRec Alternative Mechanism (Non-LepRb) Lep116->AltRec PI3K PI3K/Akt & STAT3 Activation AltRec->PI3K PI3K->Metabolic Bypasses Resistance

Fig 1. Signaling comparison: Full-length leptin vs. Leptin (116-130) amide bypassing OB-Rb resistance.

Comparative Efficacy Data

When evaluating leptin-based therapeutics, the critical differentiator is performance in receptor-deficient models. While full-length leptin and N-terminal fragments like Leptin (22-56) fail to induce physiological changes without a functional OB-Rb receptor, Leptin (116-130) amide successfully mirrors the cognitive-enhancing and anorectic actions of native leptin[3][4].

In female ob/ob mice (leptin-deficient), a 28-day administration of Leptin (116-130) amide reduced food intake by 15% and induced a 13.8% weight loss within the first 7 days[4]. More importantly, in db/db mice (which lack functional OB-Rb), the peptide still successfully reduced body weight gain and blood glucose levels[2].

Table 1: Comparative Efficacy and Receptor Dependency
Therapeutic AgentReceptor DependencyEfficacy in ob/ob Mice (Leptin Deficient)Efficacy in db/db Mice (OB-Rb Deficient)Promotes AMPA Receptor Trafficking
Full-Length Leptin OB-Rb DependentHighNoneYes
Leptin (116-130) Amide OB-Rb Independent HighHigh Yes
Leptin (22-56) OB-Rb DependentNoneNoneNo
Leptin (136-150) N/ANoneNoneN/A

Note: Leptin (22-56) fails to promote GluA1 surface expression (AMPA trafficking) in hippocampal neurons, whereas Leptin (116-130) actively facilitates it, proving superior neuroprotective utility[3].

Self-Validating Experimental Protocols

To establish trustworthiness in drug development, experimental designs must be self-validating. The following protocols demonstrate how the OB-Rb independent mechanism of Leptin (116-130) amide is definitively confirmed through orthogonal in vivo and in vitro systems.

Protocol 1: In Vivo Validation of OB-Rb Independence

Causality & Logic: To definitively prove OB-Rb independence, the experimental model must physically lack functional OB-Rb receptors. db/db mice possess a mutation in the Lepr gene, rendering the long-form OB-Rb inactive. If Leptin (116-130) amide induces weight loss in this model, the mechanism is mathematically isolated to an OB-Rb independent pathway, as the model itself acts as an absolute negative control for the receptor[2][5].

Step-by-Step Methodology:

  • Model Selection & Acclimation: Procure age- and weight-matched female C57BLKS/J-m db/db mice (OB-Rb deficient) and C57BL/6J ob/ob mice (Leptin deficient, serving as the positive control)[6]. Acclimate for 7 days under standard vivarium conditions.

  • Baseline Acquisition: Record baseline body weight, daily food intake, and fasting blood glucose levels for 3 consecutive days prior to dosing.

  • Dosing Regimen: Dissolve purified Leptin (116-130) amide in a sterile saline vehicle. Administer 1 mg/mouse/day via intraperitoneal (i.p.) injection for a duration of 28 days[4][6].

  • Daily Monitoring: Measure body weight and food intake daily at the exact same time to control for circadian feeding behaviors.

  • Orthogonal Validation: Measure blood glucose levels weekly. A reduction in blood glucose in db/db mice confirms that metabolic restoration is occurring independently of OB-Rb activation[2].

Workflow Model Select db/db Mice (OB-Rb Deficient) Dosing Administer Leptin (116-130) 1 mg/day i.p. Model->Dosing Measure Track Weight & Blood Glucose Dosing->Measure Validate Self-Validation: Efficacy proves OB-Rb independence Measure->Validate

Fig 2. Self-validating in vivo workflow utilizing db/db mice to confirm OB-Rb independence.

Protocol 2: In Vitro Competitive Binding & Signal Transduction Assay

Causality & Logic: If Leptin (116-130) amide acts via a non-canonical receptor, it should not displace native leptin from OB-Rb. This assay utilizes an alkaline phosphatase (AP)-leptin fusion protein to quantify receptor occupancy. Failure to displace the fusion protein confirms the absence of canonical binding[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture GT1-7 or COS-7 cells transiently cotransfected with cDNA encoding murine OB-Rb and a reporter gene construct (e.g., HRRE-SEAP)[2].

  • Ligand Incubation: Expose the cultured cells to a constant concentration of AP-leptin fusion protein alongside increasing competitive concentrations of Leptin (116-130) amide (ranging from 10−9 to 10−5 M).

  • Signal Quantification: Wash the cells to remove unbound ligands. Measure residual AP activity using a spectrophotometer.

  • Transduction Analysis: Harvest the culture medium after 24 hours and determine SEAP (Secreted Alkaline Phosphatase) activity to check for canonical signal transduction[2].

  • Interpretation: The documented inability of Leptin (116-130) to reduce AP signal or induce SEAP activity confirms it does not occupy or activate the canonical OB-Rb binding site[2].

Conclusion

For researchers and drug development professionals targeting obesity, metabolic syndrome, and neurodegenerative conditions like Alzheimer's disease, Leptin (116-130) amide represents a highly viable therapeutic candidate[7]. By operating through an OB-Rb independent mechanism, it circumvents the leptin resistance that plagues full-length recombinant therapies. The self-validating efficacy of this peptide in db/db models ensures that its metabolic and cognitive benefits are structurally distinct from canonical leptin signaling, opening new avenues for resilient peptide drug design.

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Comparative

Head-to-Head Comparison: Leptin (116-130) vs. Leptin (22-56) Fragments in Therapeutics and Research

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Full-length leptin (167 amino acids) is a mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Full-length leptin (167 amino acids) is a master adipokine regulating energy homeostasis, neuroendocrine function, and cognitive resilience. However, its therapeutic utility is severely bottlenecked by its large molecular weight, poor blood-brain barrier (BBB) penetrance, and the prevalence of systemic leptin resistance. To bypass these limitations, drug development has pivoted toward identifying bioactive leptin fragments.

This guide provides a definitive head-to-head comparison of two highly researched domains of the leptin molecule: the C-terminal Leptin (116-130) and the N-terminal Leptin (22-56) . While derived from the same parent protein, these fragments exhibit radically divergent physiological targets—bifurcating into neuroprotective/cognitive enhancement and endocrine/metabolic modulation, respectively.

Mechanistic Divergence: Neurobiology vs. Endocrinology

As an application scientist designing in vivo or in vitro models, selecting the correct fragment is paramount. The functional dichotomy between these two peptides is rooted in their distinct receptor interactions and downstream signaling cascades.

Leptin (116-130): The Neuroprotective & Cognitive Mimetic

Leptin (116-130) is a 15-amino acid synthetic peptide (SCSLPQTSGLQKPES) that uniquely mirrors the central nervous system (CNS) benefits of full-length leptin without requiring classical long-form leptin receptor (LepRb) activation for all its effects.

  • Synaptic Plasticity: It actively promotes the trafficking of GluA1 (an AMPA receptor subunit) to hippocampal synapses, facilitating NMDA receptor-dependent Long-Term Potentiation (LTP)[1].

  • Neuroprotection: In models of Alzheimer's Disease (AD), it prevents hippocampal synaptic disruption and neuronal apoptosis induced by Amyloid-β (Aβ₁₋₄₂) toxicity[1].

  • Hedonic Feeding: Recent in vivo data demonstrates that while it may not drastically alter homeostatic feeding in wild-type models, it significantly attenuates reward-driven (hedonic) sucrose-seeking behavior in leptin-deficient ob/ob mice[2].

Leptin (22-56): The Metabolic & Endocrine Modulator

Leptin (22-56) represents the N-terminal functional domain (VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK) heavily implicated in peripheral endocrine signaling and homeostatic appetite suppression.

  • Endocrine Inhibition: It exerts a direct inhibitory effect on corticosterone secretion and the growth of cultured adrenocortical cells[3].

  • Homeostatic Satiety: When administered via intracerebroventricular (ICV) injection, it acutely and reversibly inhibits feeding behavior in rats, acting as a potent anorexigenic agent[4].

  • Cellular Proliferation: It enhances the proliferative activity of specific reproductive tissues, such as normal myometrium and myoma cells[5], and correlates with haematopoiesis in renal failure models[3]. Crucially, it lacks neuroprotective properties and fails to rescue neurons from amyloid toxicity[1].

Head-to-Head Performance Data

To facilitate rapid experimental design, the functional and quantitative parameters of both fragments are summarized below.

ParameterLeptin (116-130)Leptin (22-56)
Sequence Location C-terminal (Residues 116-130)N-terminal (Residues 22-56)
Primary Research Application Alzheimer's Disease, Cognitive Decline, Addiction/RewardObesity, Adrenal Function, Reproductive Biology
Neuroprotective Efficacy High: Rescues >50% viability in Aβ toxicity models[1]None: Fails to inhibit Aβ-induced neuronal death[1]
AMPA Receptor Trafficking Enhances GluA1 surface expression[1]No documented effect
Feeding Behavior Modulation Reduces hedonic (palatable) food intake[2]Reduces homeostatic (standard chow) intake[4]
Receptor Dependency Likely involves non-classical pathways (LepRb independent)[2]Mediated via classical Ob-R isoforms[3]

Visualizing Mechanistic Pathways

The following diagram maps the divergent signaling cascades, illustrating why Leptin (116-130) is suited for neurobiology while Leptin (22-56) is tailored for endocrinology.

SignalingPathways L116 Leptin (116-130) AMPA AMPA Receptor Trafficking (GluA1) L116->AMPA Neuro Neuroprotection against Amyloid Toxicity L116->Neuro Hedonic Attenuates Hedonic Feeding (Sucrose) L116->Hedonic L22 Leptin (22-56) L22->Neuro No Effect ObR Ob-R Isoforms L22->ObR LTP Hippocampal Synaptic Plasticity (LTP) AMPA->LTP Cort Inhibits Corticosterone Secretion ObR->Cort Satiety Homeostatic Satiety (Reduces Food Intake) ObR->Satiety

Caption: Divergent signaling pathways and physiological outcomes of Leptin fragments.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical control steps to isolate the specific causality of the peptide being tested.

Protocol A: Comparative Neuroprotection Assay against Aβ₁₋₄₂ Toxicity

Purpose: To validate the neuroprotective superiority of Leptin (116-130) over Leptin (22-56) in an Alzheimer's disease in vitro model.

Rationale & Causality: Pre-treatment with the peptide is mandatory. Survival kinases (like PI3K/Akt or STAT3) require temporal activation to upregulate anti-apoptotic proteins before the amyloid oligomers induce irreversible mitochondrial permeabilization.

  • Culture Preparation: Harvest primary hippocampal neurons from E18 rat embryos. Culture in Neurobasal medium supplemented with B27 for 10-14 days in vitro (DIV) to ensure mature synaptic network formation.

  • Oligomerization of Aβ: Dissolve Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate, and resuspend in DMSO. Dilute in PBS and incubate at 4°C for 24 hours to form toxic oligomers.

  • Peptide Pre-treatment (The Variable):

    • Group 1: Vehicle Control (PBS).

    • Group 2: 10 nM Leptin (116-130).

    • Group 3: 10 nM Leptin (22-56).

    • Incubate all groups for 2 hours prior to the toxic insult.

  • Toxic Insult: Add 1 µM Aβ₁₋₄₂ oligomers to all groups (except a strict negative control) and incubate for 24 hours.

  • Viability Quantification: Perform an MTT assay or Hoechst/Propidium Iodide (PI) co-staining.

    • Expected Result: Leptin (116-130) will rescue viability to ~80% of control, whereas Leptin (22-56) will mirror the Aβ-only group (~40% viability)[1].

Protocol B: In Vivo Hedonic Feeding & Satiety Assay

Purpose: To differentiate the homeostatic appetite suppression of Leptin (22-56) from the reward-pathway modulation of Leptin (116-130).

Rationale & Causality: Utilizing ob/ob (leptin-deficient) mice eliminates endogenous leptin interference, creating a clean background to observe the isolated effects of the administered fragments[2].

  • Acclimation: House ob/ob mice individually. Provide standard laboratory chow ad libitum for 7 days to establish baseline homeostatic caloric intake.

  • Hedonic Sensitization: Introduce a secondary feeder containing high-sucrose, chocolate-flavored pellets for 2 hours daily to establish a baseline for reward-driven feeding.

  • Administration: Inject mice intraperitoneally (IP) with either 1 mg/kg Leptin (116-130) or Leptin (22-56) 30 minutes prior to the dark cycle.

  • Data Collection: Weigh both the standard chow and the sucrose pellets at 1, 2, 4, and 24 hours post-injection.

    • Expected Result: Leptin (22-56) will acutely suppress standard chow intake. Leptin (116-130) will specifically blunt the intake of the high-sucrose pellets, indicating modulation of the dopaminergic reward axis rather than pure homeostatic satiety[2].

Experimental Workflow Visualization

Workflow Step1 Step 1: Culture Prep Primary Hippocampal Neurons Step2 Step 2: Pre-treatment 10 nM Leptin Fragment Step1->Step2 Step3 Step 3: Toxic Insult Apply Aβ(1-42) Oligomers Step2->Step3 Step4 Step 4: Viability Assay Quantify Neuronal Survival Step3->Step4

Caption: Standardized in vitro workflow for evaluating neuroprotective efficacy against amyloid toxicity.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Leptin (116-130) Amide (Mouse)

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Leptin (116-130) amide (mouse), a bioactive peptide fragment used in metabolic research. Adherence to these protocols is es...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Leptin (116-130) amide (mouse), a bioactive peptide fragment used in metabolic research. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The procedures outlined below are designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, from initial handling to final disposal.

Compound Characterization and Hazard Assessment

Leptin (116-130) amide (mouse) is a synthetic peptide fragment corresponding to amino acid residues 116-130 of the full-length mouse leptin protein.[1] It is known to be biologically active, mimicking some effects of the native hormone, such as influencing body weight, food intake, and blood glucose levels.[2][3][4]

Table 1: Key Properties of Leptin (116-130) Amide (mouse)

PropertyValueSource(s)
Sequence H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2[1][2]
Molecular Formula C64H109N19O24S1[2]
Molecular Weight ~1560.75 g/mol [2]
CAS Number 258276-95-8[2]
Typical Form Lyophilized (solid) powder
Storage -20°C or -80°C for long-term storage[2][6]
Research Area Obesity, Metabolism[2]

Immediate Safety and Spill Management

Before beginning any procedure, it is critical to establish a safe working environment. Proper preparation and having a clear response plan for accidental spills are foundational to laboratory safety.

Personal Protective Equipment (PPE)

All handling of Leptin (116-130) amide, in both lyophilized and reconstituted forms, requires the use of standard PPE to minimize exposure risk.[5]

  • Lab Coat: A standard laboratory coat must be worn at all times.

  • Gloves: Use chemical-resistant nitrile gloves. Change them immediately if they become contaminated.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[5]

Designated Work Area

Confine all handling of the peptide to a designated and well-ventilated area, such as a chemical fume hood or biosafety cabinet.[5] This is crucial for preventing the inhalation of the lyophilized powder or aerosols from reconstituted solutions.

Accidental Exposure and Spill Response

In the event of an accidental spill or exposure, follow these immediate steps[5]:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Spill Cleanup: Use a designated spill kit containing appropriate absorbent materials to clean the area. Place all contaminated cleanup materials into a sealed, labeled container for hazardous waste disposal.

  • Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department as per your site-specific protocols.

Step-by-Step Disposal Protocol

The proper disposal of Leptin (116-130) amide is a multi-step process requiring careful segregation, inactivation, and compliant containerization.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in managing laboratory waste.[6][9] Immediately after use, collect all materials that have come into contact with the peptide into a designated hazardous waste container.

This includes:

  • Unused or expired lyophilized powder and reconstituted solutions.

  • Contaminated consumables: pipette tips, tubes, vials, and gloves.[5]

  • Any other contaminated labware, such as weighing paper or disposable spatulas.

Causality: Segregating waste at the source prevents cross-contamination, avoids dangerous chemical reactions between incompatible waste streams, and is a core requirement for regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[5][10]

Step 2: Inactivation of Bioactivity (Recommended Best Practice)

Given the peptide's biological activity, rendering it inactive before final disposal is a crucial step to eliminate the risk of unforeseen environmental effects. Chemical hydrolysis is an effective method for degrading the peptide structure.

Experimental Protocol: Inactivation via Alkaline Hydrolysis

  • Preparation: Working inside a chemical fume hood, carefully collect all aqueous waste solutions containing Leptin (116-130) amide into a chemically resistant container (e.g., a borosilicate glass or polypropylene beaker) that can hold at least twice the volume of the liquid waste.

  • Alkalinization: Slowly add a 6 M Sodium Hydroxide (NaOH) solution to the peptide waste to raise the pH to >12. This strong alkaline condition will denature the peptide and hydrolyze the peptide bonds.

  • Incubation: Allow the solution to stand for at least 24 hours at room temperature to ensure complete degradation.

  • Neutralization: After incubation, carefully neutralize the solution by slowly adding a suitable acid (e.g., 6 M Hydrochloric Acid - HCl) until the pH is between 6.0 and 8.0. Monitor the pH using pH strips or a calibrated meter. This step is critical to ensure the waste is safe for consolidation with other aqueous chemical waste streams.

  • Disposal: The neutralized, inactivated solution can now be transferred to the designated aqueous chemical waste container.

Trustworthiness: This protocol provides a self-validating system. The significant shift in pH and the incubation period ensure the chemical environment is sufficiently harsh to break down the peptide's primary structure, thus neutralizing its specific biological activity.

Step 3: Containerization and Labeling

All waste must be collected in appropriate containers that are correctly labeled according to federal and institutional standards.[11]

  • Container Selection: Use a robust, leak-proof container compatible with the waste type.[5][11] For solid waste (gloves, tips), a sturdy, sealable bag or a wide-mouth plastic container is suitable. For liquid waste, use a designated plastic or glass carboy.[9]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[11][12] The label must also include:

    • The full chemical name: "Leptin (116-130) amide (mouse) waste" and other chemical constituents (e.g., "neutralized aqueous solution").[11]

    • The approximate concentrations of the components.

    • The relevant hazard characteristics (e.g., "Chemical Waste," "Bioactive Peptide Waste").[12]

    • The date when waste was first added to the container (the accumulation start date).[5]

  • Closure: Keep the container securely closed at all times, except when adding waste.[11] Do not leave a funnel in the container opening.

Step 4: Final Disposal Pathway

Once the waste container is approximately 90% full, it must be prepared for pickup by your institution's EH&S department.

  • Finalize Labeling: Ensure the label is complete, legible, and securely attached.

  • Request Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This may involve an online form or a direct call to EH&S.[11]

  • Storage Pending Pickup: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][13] This area should be away from general traffic and under the control of laboratory personnel.

  • Documentation: Maintain meticulous records of all disposal activities, including the material's identity, quantity, and disposal date, as this is a key component of regulatory compliance.[5]

The EH&S department will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor for final destruction, typically via incineration.[7][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Leptin (116-130) amide (mouse).

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Processing cluster_disposal Phase 3: Final Disposal start Start: Handling of Leptin (116-130) amide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe work_area Work in Designated Area (e.g., Fume Hood) ppe->work_area generation Waste Generation (Unused peptide, tips, gloves, etc.) work_area->generation segregation Segregate Immediately into Designated Waste Stream generation->segregation inactivation Inactivate Aqueous Waste (Alkaline Hydrolysis & Neutralization) segregation->inactivation container Collect in Labeled Hazardous Waste Container inactivation->container storage Store in Satellite Accumulation Area (SAA) container->storage pickup Request Pickup by EH&S Department storage->pickup end Final Disposal via Licensed Contractor (Incineration) pickup->end

Caption: Workflow for the proper disposal of laboratory peptide waste.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Labor
  • Leptin (116-130), amide, mouse.CPC Scientific.
  • Proper Disposal of C-Type Natriuretic Peptide: A Guide for Labor
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • How Research Peptides Are Handled in Laboratory Settings. (2026). MapleResearchLabs.
  • Hazardous Chemical Waste Management Guidelines.Columbia | Research.
  • Leptin (116-130) amide (mouse) peptide.NovoPro Bioscience Inc.
  • Chemical Waste Disposal Guidelines.Emory University.
  • Regulation of Labor
  • Guide for Chemical Substances and Labor
  • Medical Laboratory Waste Disposal Regul
  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (2025). Stericycle.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • LEP-(116-130)(mouse).MedchemExpress.com.
  • OSHA Laboratory Standard.National Center for Biotechnology Information, U.S.
  • Chemically hazardous waste.The University of Tokyo.
  • Management of Waste.
  • LEP (116-130) (mouse).Tocris Bioscience.
  • OSHA and Biohazard Waste Disposal Guidelines. (2024). Daniels Health.
  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024). Compliancy Group.
  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems.
  • LEP(116-130)(mouse).Selleck Chemicals.
  • Leptin: Structure, Function and Biology.IntechOpen.
  • Hazardous Waste and Disposal Consider
  • Disposal of Chemical Waste.University of St Andrews.
  • Leptin (116-130), mouse.Aapptec Peptides.
  • LEP (116-130) (mouse).R&D Systems.

Sources

Handling

Personal protective equipment for handling Leptin (116-130) amide (mouse)

Safe Handling, PPE, and Operational Logistics for Leptin (116-130) Amide (Mouse) Leptin (116-130) amide is a synthetic, 15-amino acid peptide fragment corresponding to the biologically active domain of the native mouse l...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, PPE, and Operational Logistics for Leptin (116-130) Amide (Mouse)

Leptin (116-130) amide is a synthetic, 15-amino acid peptide fragment corresponding to the biologically active domain of the native mouse leptin protein. It mimics the physiological effects of full-length leptin, including appetite suppression, weight loss, and the modulation of hippocampal synaptic plasticity[1][2][3]. Because of its potent biological activity at micro-doses, stringent personal protective equipment (PPE) and handling protocols are required to prevent inadvertent occupational exposure and cross-contamination.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, reconstitution, and disposal of Leptin (116-130) amide.

Hazard Assessment & Biological Context

While synthetic peptides are not universally classified as highly hazardous chemicals, lyophilized Leptin (116-130) amide presents specific occupational risks that dictate handling procedures[4]:

  • Aerosolization Risk: Lyophilized peptide powders are highly electrostatic. Opening a vial under standard atmospheric pressure can cause the powder to aerosolize, leading to unintended inhalation.

  • Systemic Potency: The peptide is biologically active at nanomolar concentrations in vitro[5]. Accidental dermal or mucosal absorption could theoretically interact with peripheral leptin receptors, altering local endocrine pathways.

SignalingPathway L Leptin (116-130) Amide R Leptin Receptor (ObRb) L->R JAK2 JAK2 Phosphorylation R->JAK2 STAT3 STAT3 Activation JAK2->STAT3 PI3K PI3K Pathway JAK2->PI3K OUT1 Appetite Suppression STAT3->OUT1 OUT2 AMPA Receptor Trafficking PI3K->OUT2

Fig 1. Leptin (116-130) amide signaling cascade modulating metabolism and synaptic plasticity.

Personal Protective Equipment (PPE) Matrix

Do not rely solely on basic laboratory attire. The following PPE must be utilized to establish a physical barrier against electrostatic peptide dust[4].

PPE CategorySpecificationOperational Causality / Rationale
Eye/Face NIOSH / EN 166 Approved GogglesPrevents ocular absorption of aerosolized peptide dust during the initial pressure equalization of the vial.
Skin/Hands Nitrile Gloves (Powder-Free)Peptides can permeate compromised skin. Powder-free gloves are mandatory to prevent glove powder from acting as a carrier for the peptide in the event of a micro-spill.
Body Fully Buttoned Laboratory CoatShields street clothing from contamination. Cuffs must be tucked under the nitrile gloves to eliminate exposed skin at the wrists.
Respiratory N95 / FFP2 RespiratorRequired only if handling the dry powder outside of a Biological Safety Cabinet (BSC) to mitigate the inhalation of electrostatic dust.

Quantitative Parameters for Handling

Understanding the quantitative limits of your peptide ensures that your handling and storage protocols preserve the integrity of the molecule while maintaining safety.

Table 1: Operational Parameters for Leptin (116-130) Amide

ParameterValue / SpecificationOperational Causality
Typical In Vivo Dose 1 mg/mouse/day[1]High systemic potency dictates strict exposure limits to prevent accidental metabolic disruption in operators.
In Vitro Efficacy 10−9 to 10−5 M[5]Nanomolar sensitivity requires rigorous surface decontamination to prevent cross-assay interference.
Lyophilized Storage -20°C (Desiccated)Prevents ambient moisture absorption, which accelerates hydrolytic degradation of the peptide bonds.
Reconstituted Storage -80°C (Aliquoted)Halts thermal degradation and prevents repeated freeze-thaw shearing of the peptide backbone.

Step-by-Step Methodology: Reconstitution Workflow

The reconstitution phase is the highest-risk operational step for both operator exposure and peptide degradation. Follow this self-validating protocol to ensure safety and structural integrity.

  • Thermal Equilibration: Remove the lyophilized Leptin (116-130) amide vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity, causing rapid condensation that degrades the peptide.

  • Engineering Controls: Transfer the vial to a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood[4].

    • Causality: The laminar flow prevents aerosolized peptide dust from reaching the operator's breathing zone.

  • Solvent Addition: Inject the sterile diluent (e.g., PBS or saline) directly through the septum using a sterile syringe. If the vial lacks a septum, open the cap slowly, pointing the opening away from your face.

    • Causality: Rapid pressure equalization can eject electrostatic peptide powder into the air.

  • Dissolution: Allow the diluent to run down the inner wall of the vial. Gently swirl or invert the vial. Do not vortex.

    • Causality: Vigorous vortexing introduces air bubbles, leading to oxidation and mechanical shearing of the peptide structure.

  • Aliquoting: Divide the reconstituted solution into single-use sterile microcentrifuge tubes and immediately transfer to -80°C.

    • Causality: Repeated freeze-thaw cycles cause peptide aggregation and a complete loss of biological activity.

HandlingWorkflow C 1. PPE Verification B 2. Engineering Controls (BSC) C->B A 3. Lyophilized Peptide Vial B->A D 4. Reconstitution (Diluent) A->D E 5. Aliquoting & Storage D->E F 6. Enzymatic Decontamination D->F Spills G 7. Regulated Waste Disposal F->G

Fig 2. Step-by-step operational workflow for the safe handling and disposal of synthetic peptides.

Decontamination and Regulated Disposal Plan

Peptides are highly resilient molecules. Standard laboratory cleaning agents are often insufficient to destroy their biological activity, necessitating specific chemical and enzymatic interventions.

  • Surface Neutralization: Apply a specialized enzymatic peptide cleaner (e.g., SBCleaner) to all work surfaces, BSC interiors, and reusable pipettes[6].

    • Causality: Standard 70% ethanol only precipitates peptides; it does not destroy them. Enzymatic cleaners actively cleave the peptide bonds, permanently neutralizing the biological activity[6].

  • Chemical Quenching (Liquid Waste): Add sodium hypochlorite (bleach) to liquid peptide waste to achieve a final concentration of 1%. Incubate for a minimum of 30 minutes.

    • Causality: Hypochlorite oxidizes the amino acid residues (particularly Cysteine and Arginine), permanently destroying the functional conformation of the peptide.

  • Solid Waste Segregation: Place all contaminated consumables (empty vials, pipette tips, gloves) into double-lined biohazard bags.

    • Causality: Prevents residual peptide dust from contaminating municipal waste streams or exposing downstream sanitation workers[4].

  • Final Disposal: Transfer all treated solid and liquid waste to a licensed professional waste disposal contractor for high-temperature incineration, in accordance with local and federal environmental regulations[4].

References[1] BenchChem. "An In-depth Technical Guide to Human Leptin Peptide 116-130: Sequence, Structure, and Function". benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2JxU0XVNoWlVO5BEU32wHLbr5hbq6GFArAqm5lvDu5vef6AZjmeHZa_WEhm9NdqXhX3xFYRTtLY5jAsi_0c0NNNFs6ZZV0J_qAXoHb3Vy-boYRg6NSHT90oFFaElQ6GzK_K50iU9abP62IwuJIV5Dlujw1sdrwcayaAJ6FWZbieoX2vn7YtJqbfPd-6mAXiowb34tqx-dfWhsXwiiVD_OMYVLqbjuKwNItEB0N8e9zypdr3cqtWLK[4] LKT Laboratories. "Safety Data Sheet - Leptin (116-130), mouse". amazonaws.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvJCBDSp9wT1zFC8csBaH8skBhRveEgR5dhI7bf3pljWLfjQ2GRJA4bGRQnEngPCXQ5SgMuXFyJT84c1kkm1aj_hP0WydSGhWswbKWV9DjkRb_Fqiv5C0HnyhHnHIUvFTMyXyzb8D6tdetTmVqO8e931JYcJlkJzdD4Bq_isXcvZf2VM54Hvwk-0U7njsVY6klwNa6Gr_0Rt0mTEi2KAnggLMwcihYHPnrkCxPAdk1GA==[5] Tena-Sempere M, et al. "In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat". nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5MGwLwkLGdoMizIHUIn34hQkf9kYTPsQOjXplPFdoPv8gylg4zwxrRgg_Dk-kah_nPVMWbVQKVYoHM99YqonYJDzNSKJcZIYsmoYInJsad_YVsV4TEnS84T7xLryfJj1Z6dUk[2] MDPI. "Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer's Disease". mdpi.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSrAqpUupdcYjevuCxhPh8f0sXHwdcEFtR6OyY4-jWQhj5ytn4LyMqKNdiraC-fXIabaJzTIteEa46r6TyemHF2s7bY09r2VfPnfxCV6BE_U__G44SwyZQMyEeKKGZ8WryvKyW[3] Frontiers. "Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline". frontiersin.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2gIKF5I6veUsgJbQmJ3ZRS4od3m7G3jRa3sGB2t98CzkyUsSrhTld0y_0XvDX-Kc1em3yfNc9gOcNXCrG5ydNbtWcDucji-ZKP1H3hZYeX12oMzK4VeNHvvmS0AO7YjSqOcHv8MVILk76SiW5fqlfBD0qiVZHpadCLi2qLoro8TL74IFf_ArUPKe9yCw_TX2pKcvmqdRWUIh1[6] SB-Peptide. "SBCleaner - Peptide decontamination". sb-peptide.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGflFWAQwhG2UbAc0zqOX3sKvuRyrt04Zu0pIqPymc9m5w-5lMHzqDg9iXmWYWzymwfC6mRgHBxoibVskndFbhYR-P6PxuH7E2ecU_4EP9DgRf9tVdpoxILhL6FgoKldAGRdhS71E37_TBCV4m4EL9SH2QOjyUT-WHlXAdJnsHBBA==

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